molecular formula C6H5F3O2 B1351858 Ethyl 4,4,4-trifluorobut-2-ynoate CAS No. 79424-03-6

Ethyl 4,4,4-trifluorobut-2-ynoate

Cat. No.: B1351858
CAS No.: 79424-03-6
M. Wt: 166.1 g/mol
InChI Key: SFDRHPQGYUYYNX-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-2-butynoate is an unsymmetrical internal alkyne.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,4,4-trifluorobut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDRHPQGYUYYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394009
Record name Ethyl 4,4,4-trifluorobut-2-ynoate
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Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79424-03-6
Record name Ethyl 4,4,4-trifluorobut-2-ynoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4,4-trifluoro-2-butynoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,4,4-trifluorobut-2-ynoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a fluorinated organic compound of significant interest in synthetic chemistry. As an unsymmetrical internal alkyne, its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of complex fluorinated molecules. This guide provides a comprehensive overview of its synthesis, key physical and chemical properties, and its applications in modern organic synthesis, particularly as a reagent for creating diverse molecular architectures.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its safe handling, storage, and application in experimental setups.

PropertyValueReference(s)
Molecular Formula C₆H₅F₃O₂
Molecular Weight 166.10 g/mol [1]
CAS Number 79424-03-6[1]
Appearance Clear, colorless to light yellow liquid[1][2]
Boiling Point 96-98 °C (lit.)[1][3]
Density 1.162 g/mL at 25 °C (lit.)[1][3]
Refractive Index (n20/D) 1.350 (lit.)[1]
Flash Point 43 °F (6.1 °C)[3]
Solubility Slightly soluble in Chloroform and Methanol. Partly soluble in water.[3]
Linear Formula CF₃C≡CCO₂C₂H₅[1]
InChI Key SFDRHPQGYUYYNX-UHFFFAOYSA-N[1]
SMILES CCOC(=O)C#CC(F)(F)F[1]

Synthesis of this compound

The most reliable and well-documented synthesis of this compound is achieved through the thermolysis of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate.[1] This procedure provides the target compound in high yield and purity.

Synthesis Workflow

The overall synthesis is a two-step process starting from commercially available materials. The workflow involves the formation of a phosphorus ylide intermediate, followed by a thermolysis reaction to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Thermolysis start (Carbethoxymethyl)triphenylphosphonium bromide reagent1 Triethylamine (TEA) Trifluoroacetic anhydride (TFAA) in THF start->reagent1 intermediate Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate reagent1->intermediate reagent2 Potassium Carbonate (K₂CO₃) Heat (160-220 °C), Vacuum intermediate->reagent2 product This compound reagent2->product byproduct Triphenylphosphine oxide reagent2->byproduct

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step A: Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

  • A 2-L, four-necked, round-bottomed flask is equipped with a nitrogen inlet, a pressure-equalizing funnel, an overhead stirrer, and a thermometer.

  • The flask is charged with (carbethoxymethyl)triphenylphosphonium bromide (215 g, 0.5 mol) and 1.1 L of anhydrous tetrahydrofuran (THF).

  • The stirred suspension is cooled in an ice-water bath. Triethylamine (150 mL, 1.1 mol) is added dropwise over 5 minutes.

  • After stirring for an additional 30 minutes at 5°C, trifluoroacetic anhydride (78 mL, 0.55 mol) is added dropwise, maintaining the reaction temperature between 5–10°C. The addition takes approximately 1 hour.

  • The mixture is stirred for 2 hours, then filtered. The precipitate is washed with cold THF.

  • The filtrate is concentrated under reduced pressure to yield a yellow oily residue.

  • Trituration of the residue with 600 mL of water affords a crystalline product, which is collected by filtration.

  • The solid is recrystallized from a hot methanol/water mixture to afford 200–208 g (89–93%) of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate as a pale-yellow, crystalline solid.

Step B: this compound (Ethyl 4,4,4-trifluorotetrolate)

  • A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a large-bore gas exit tube connected to a collection flask in a dry ice-acetone bath.

  • The flask is charged with ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (200 g, 0.45 mol) and potassium carbonate (40 g).

  • The system is evacuated to 1–2 mm Hg.

  • The reaction flask is carefully heated. The phosphorane melts around 150°C, and the evolution of the product begins.

  • The mixture is stirred and heated from 160°C to 220°C over a period of 5 hours, during which the product distills and is collected in the cold trap.

  • The collected liquid is dried with magnesium sulfate and filtered.

  • Distillation at atmospheric pressure affords 59–61 g (79–82%) of this compound as a colorless liquid (bp 97–100°C).[1]

Reactivity and Applications in Synthesis

This compound is a powerful dienophile and a versatile substrate for various chemical transformations. Its reactivity is dominated by the electron-deficient alkyne, making it an excellent partner in cycloaddition reactions and a substrate for nucleophilic additions.

Key Applications
  • Diels-Alder Reactions: It serves as an excellent dienophile in [4+2] cycloaddition reactions to form highly functionalized six-membered rings. For example, it reacts with furan to produce oxanorbornadiene adducts, which are valuable intermediates in medicinal chemistry.[4]

  • Organometallic Chemistry: The compound is used to investigate the regioselectivity of insertion reactions into metal-carbon bonds of cyclometalated iridium and rhodium complexes.[3]

  • Synthesis of Fluorinated Building Blocks: It is a precursor for other valuable fluorinated synthons. For instance, it can be used to prepare ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate.[4]

Logical Workflow: Application in Diels-Alder Cycloaddition

The following diagram illustrates the general workflow of using this compound as a dienophile in a [4+2] Diels-Alder reaction to generate complex cyclic molecules.

Diels_Alder_Workflow dienophile This compound (Dienophile) reaction_step [4+2] Cycloaddition (Thermal or Lewis Acid Catalysis) dienophile->reaction_step diene Conjugated Diene (e.g., Furan, Cyclopentadiene) diene->reaction_step adduct Cycloadduct (e.g., Substituted Cyclohexene or Oxanorbornadiene) reaction_step->adduct derivatization Further Functionalization (e.g., Reduction, Oxidation, Ring-Opening) adduct->derivatization final_product Complex Target Molecule (e.g., Pharmaceutical Intermediate) derivatization->final_product

Caption: Role of this compound in a Diels-Alder reaction.

Safety and Handling

This compound is a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.

  • Handling: Use only in a well-ventilated area or outdoors. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and cool. Store under an inert atmosphere, recommended at 2-8°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

References

Physical and chemical properties of Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a fluorinated organic compound of significant interest in synthetic chemistry. The presence of a trifluoromethyl group imparts unique electronic properties, making it a valuable building block for the synthesis of complex fluorinated molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, with a focus on experimental details and mechanistic insights.

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the alkyne and ester functionalities.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅F₃O₂
Molecular Weight 166.10 g/mol
CAS Number 79424-03-6
Appearance Clear colorless liquid[1]
Boiling Point 96-98 °C (lit.)
Density 1.162 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.350 (lit.)
Flash Point 43 °F[1]
Solubility Slightly soluble in chloroform and methanol.[1]

Spectral Data

Table 2: Spectral Data of this compound

SpectrumExpected Chemical Shifts / PeaksReference
¹H NMR (CDCl₃) δ 1.3 (t, 3H, -CH₃), 4.3 (q, 2H, -OCH₂-)[3]
¹³C NMR (CDCl₃) δ (ppm): ~14 (-CH₃), ~63 (-OCH₂-), ~75 (alkyne C), ~85 (alkyne C), ~115 (q, CF₃), ~152 (C=O)[2]
¹⁹F NMR (CDCl₃) A single peak is expected in the range of -60 to -80 ppm relative to CFCl₃.[4][5]
Infrared (IR) ν (cm⁻¹): ~2250 (C≡C stretch), ~1720 (C=O stretch), ~1200-1100 (C-F stretch)[2]

Note: Specific chemical shifts and coupling constants can be influenced by the solvent and spectrometer frequency. The 13C NMR signal for the CF3 carbon will appear as a quartet due to coupling with the fluorine atoms.

Synthesis

A reliable and detailed method for the preparation of this compound has been published in Organic Syntheses. The synthesis is a two-step process starting from (carbethoxymethyl)triphenylphosphonium bromide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

  • A 2-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet.

  • The flask is charged with (carbethoxymethyl)triphenylphosphonium bromide (215 g, 0.5 mol) and 1.1 L of anhydrous tetrahydrofuran (THF).

  • The stirred suspension is cooled in an ice-water bath, and triethylamine (150 mL, 1.1 mol) is added dropwise over 5 minutes.

  • After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour.

  • The mixture is again cooled in an ice bath, and ethyl trifluoroacetate (71 g, 0.5 mol) in 100 mL of anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • The reaction mixture is stirred for an additional 1 hour at room temperature.

  • The precipitated triethylamine hydrobromide is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The residue is triturated with water (600 mL) to afford a crystalline product, which is collected by filtration, washed with water, and dried to yield ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate.

Step 2: Synthesis of this compound

  • A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a gas exit tube connected to a cold trap (dry ice/acetone).

  • The flask is charged with ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (200 g, 0.45 mol) and potassium carbonate (40 g).

  • The mixture is heated, and the product, this compound, distills and is collected in the cold trap.

  • The collected liquid is dried over magnesium sulfate and purified by distillation to give the final product.

Synthesis_Workflow cluster_step1 Step 1: Ylide Formation and Acylation cluster_step2 Step 2: Pyrolysis reagent1_1 (Carbethoxymethyl)triphenylphosphonium bromide intermediate1 Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate reagent1_1->intermediate1 1. Add Et3N 2. Add Ethyl trifluoroacetate reagent1_2 Triethylamine in THF reagent1_3 Ethyl trifluoroacetate in THF product This compound intermediate1->product Heat with K2CO3 reagent2_1 Potassium carbonate

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications

The trifluoromethyl group and the alkyne functionality make this compound a versatile reagent in organic synthesis. It readily participates in various reactions, including cycloadditions and insertion reactions.

Diels-Alder Reaction

This compound is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing trifluoromethyl group, which lowers the energy of the LUMO of the alkyne. It reacts with a variety of dienes to form highly functionalized six-membered rings. A common example is the reaction with cyclopentadiene.

Diels_Alder_Reaction reagents Cyclopentadiene + this compound transition_state [4+2] Transition State reagents->transition_state Heat product Bicyclic adduct transition_state->product

Caption: Diels-Alder reaction of this compound.

Insertion Reactions with Transition Metal Complexes

This compound is utilized to investigate the regioselectivity of insertion reactions into metal-carbon bonds of cyclometalated complexes, particularly with rhodium and iridium. The electron-deficient alkyne readily inserts into the M-C bond, and the regiochemistry of the insertion provides valuable mechanistic insights into these important organometallic transformations.

A plausible mechanism for the insertion into a rhodium-carbon bond involves the initial coordination of the alkyne to the rhodium center, followed by migratory insertion of the alkyne into the Rh-C bond to form a seven-membered rhodacycle.

Insertion_Reaction rh_complex [Rh]-C Complex pi_complex Alkyne-Rhodium π-Complex rh_complex->pi_complex Coordination alkyne This compound product Seven-membered Rhodacycle pi_complex->product Migratory Insertion

Caption: Generalized mechanism for insertion into a Rhodium-Carbon bond.

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of the trifluoromethyl group into organic molecules. Its well-defined synthesis and predictable reactivity in key chemical transformations, such as Diels-Alder and insertion reactions, make it an indispensable tool for researchers in synthetic and medicinal chemistry. This guide provides the foundational knowledge required for its effective utilization in the laboratory.

References

In-Depth Technical Guide to CAS Number 79424-03-6: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and notable applications of the compound identified by CAS number 79424-03-6, scientifically known as ethyl 4,4,4-trifluorobut-2-ynoate. This fluorinated organic compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules with potential therapeutic applications.

Core Properties of this compound

This compound is a colorless liquid characterized by the presence of a trifluoromethyl group, an internal alkyne, and an ethyl ester functionality.[1][2] These structural features, particularly the electron-withdrawing trifluoromethyl group, impart unique reactivity to the molecule, making it a versatile reagent in organic synthesis.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 79424-03-6[3]
Molecular Formula C₆H₅F₃O₂[3]
Molecular Weight 166.10 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 96-98 °C
Density 1.162 g/mL at 25 °C
Refractive Index n20/D 1.350
SMILES CCOC(=O)C#CC(F)(F)F[3]
InChI InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3[3]
InChIKey SFDRHPQGYUYYNX-UHFFFAOYSA-N[3]

Synthesis of this compound

A well-established method for the synthesis of this compound involves the thermolysis of an α-acylmethylenephosphorane intermediate. This route is favored for its efficiency and the ability to produce the target alkyne free from solvents or impurities with similar boiling points.

Experimental Protocol: Synthesis via Thermolysis

The synthesis is a two-step process, starting with the preparation of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate, followed by its thermolysis.

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

  • A 2-liter, four-necked, round-bottomed flask is equipped with a nitrogen inlet, a pressure-equalizing funnel, an overhead stirrer, and a thermometer.

  • The flask is charged with (carbethoxymethyl)triphenylphosphonium bromide (215 g, 0.5 mol) and anhydrous tetrahydrofuran (THF) (1.1 L).

  • The stirred suspension is cooled in an ice-water bath, and triethylamine (150 mL, 1.1 mol) is added dropwise over 5 minutes.

  • After stirring for an additional 15 minutes, the mixture is treated with trifluoroacetic anhydride (77 mL, 0.55 mol) added dropwise over 30 minutes, maintaining the temperature below 10°C.

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • The precipitated triethylammonium bromide is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The residue is triturated with water (600 mL) to yield a crystalline product, which is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a methanol-water mixture to afford pure ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate as a pale-yellow crystalline solid.

Step 2: Thermolysis to this compound

  • A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a gas exit tube connected to a cold trap (Dewar condenser with a collection flask cooled in a dry ice-acetone bath).

  • The flask is charged with ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (200 g, 0.45 mol) and potassium carbonate (40 g).

  • The mixture is heated, and the product, this compound, distills as it is formed and is collected in the cold trap.

Synthesis_Workflow reagents1 (Carbethoxymethyl)triphenylphosphonium bromide + Triethylamine + Trifluoroacetic anhydride in THF intermediate Ethyl 4,4,4-trifluoro-2- (triphenylphosphoranylidene)acetoacetate reagents1->intermediate Acylation thermolysis Thermolysis with K2CO3 intermediate->thermolysis Heat product This compound (CAS: 79424-03-6) thermolysis->product Distillation

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of more complex fluorinated molecules with potential biological activity. Its trifluoromethyl group can enhance properties such as metabolic stability and binding affinity of the final compounds.

Synthesis of Bioactive Hydrazonobutanoate Derivatives

A notable application of this compound is in the synthesis of ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives. These derivatives have shown promising antioxidant, antibacterial, and angiotensin-converting enzyme (ACE) inhibitory activities.[4]

The general synthesis involves the condensation reaction between this compound and various commercially available hydrazines.[4]

Derivative_Synthesis start_material This compound product Ethyl 4,4,4-trifluoro-3-hydrazonobutanoate Derivative start_material->product hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->product Condensation

Caption: General synthesis of hydrazonobutanoate derivatives.
Biological Activities of Hydrazonobutanoate Derivatives

A study on a series of these synthesized derivatives revealed significant biological activities.[4]

Antioxidant Activity: The antioxidant potential of the derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Several compounds exhibited excellent antioxidant activity, with inhibition values ranging from 67.83% to 95.77% at a concentration of 2 µM.[4]

Antibacterial Activity: The antibacterial properties were tested against various bacterial strains. One of the derivatives, compound 3e from the study, was found to be highly active against S. typhi, L. monocytogenes, and K. pneumoniae.[4]

Angiotensin-Converting Enzyme (ACE) Inhibition: The derivatives were also screened for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure. One compound, 3g, displayed the highest ACE inhibitory activity with an IC50 of 2.42 µM.[4]

Biological ActivityKey FindingsReference
Antioxidant Inhibition values of 67.83 ± 0.001% to 95.77 ± 0.05% at 2 µM[4]
Antibacterial Compound 3e highly active against S. typhi, L. monocytogenes, and K. pneumoniae[4]
ACE Inhibition Compound 3g showed an IC50 of 2.42 µM[4]

Experimental Protocols for Biological Assays

Detailed methodologies for the key biological experiments are provided below. These are representative protocols based on standard laboratory practices.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • A fresh solution of DPPH (e.g., 0.1 mM in methanol) is prepared.

  • In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • Ascorbic acid or a similar standard is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Disc Diffusion Method (Antibacterial Activity)
  • Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard).

  • The bacterial suspension is evenly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Sterile paper discs (6 mm) are impregnated with a known concentration of the test compound.

  • The discs are placed on the inoculated agar surface.

  • A standard antibiotic disc and a solvent-only disc serve as positive and negative controls, respectively.

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

ACE Inhibition Assay
  • The assay is typically performed in a 96-well plate.

  • A solution of ACE from a commercial source is prepared in a suitable buffer.

  • The test compound at various concentrations is pre-incubated with the ACE solution for a short period (e.g., 10 minutes) at 37°C.

  • The enzymatic reaction is initiated by adding a substrate, such as hippuryl-histidyl-leucine (HHL).

  • The mixture is incubated at 37°C for a defined time (e.g., 30-60 minutes).

  • The reaction is stopped by adding an acid (e.g., 1N HCl).

  • The amount of product formed (hippuric acid) is quantified, often by spectrophotometry after extraction or by HPLC.

  • Captopril or another known ACE inhibitor is used as a positive control.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Molecular Docking and Signaling Pathways

Molecular docking studies have been employed to understand the interaction of the hydrazonobutanoate derivatives with the active site of ACE. These computational studies suggest that the compounds can bind to the catalytic site of the enzyme, which explains their inhibitory effect.[4]

The inhibition of ACE has well-documented downstream effects on cellular signaling pathways, primarily through the reduction of angiotensin II levels. This leads to a decrease in vasoconstriction and aldosterone secretion, contributing to a reduction in blood pressure.

ACE_Inhibition_Pathway cluster_0 Renin-Angiotensin System cluster_1 Pharmacological Intervention cluster_2 Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Stimulation Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Stimulation Decreased_BP Decreased Blood Pressure Hydrazonobutanoate Hydrazonobutanoate Derivative Hydrazonobutanoate->Angiotensin_II Inhibition Hydrazonobutanoate->Decreased_BP Therapeutic Outcome Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Leads to Aldosterone_Secretion->Increased_BP Leads to

Caption: ACE inhibition by hydrazonobutanoate derivatives.

Conclusion

This compound (CAS 79424-03-6) is a valuable and versatile fluorinated building block in organic synthesis. Its primary application in medicinal chemistry lies in its use as a precursor for the synthesis of bioactive molecules, such as the ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives. These derivatives have demonstrated significant potential as antioxidant, antibacterial, and ACE inhibitory agents, highlighting the importance of the parent compound in the development of new therapeutic leads. Further research into the structure-activity relationships and optimization of these derivatives could lead to the discovery of potent new drugs.

References

Ethyl 4,4,4-trifluorobut-2-ynoate: A Versatile Trifluoromethyl Building Block for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 4,4,4-trifluorobut-2-ynoate has emerged as a prominent and highly versatile reagent for introducing the trifluoromethyl moiety.

This unsymmetrical internal alkyne features a powerful electron-withdrawing trifluoromethyl group that renders the alkyne exceptionally reactive towards a variety of transformations. Its electron-deficient triple bond makes it an excellent Michael acceptor for conjugate additions and a potent dienophile or dipolarophile in cycloaddition reactions. These characteristics allow for the efficient construction of a diverse array of trifluoromethyl-substituted carbocycles and heterocycles, which are valuable scaffolds in drug discovery and advanced materials. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with experimental protocols and quantitative data.

Physicochemical Properties and Data

This compound is a clear, colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₅F₃O₂
Molecular Weight 166.10 g/mol
CAS Number 79424-03-6
Appearance Clear colorless liquid
Boiling Point 96-98 °C (lit.)
Density 1.162 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.350 (lit.)
SMILES CCOC(=O)C#CC(F)(F)F
InChI Key SFDRHPQGYUYYNX-UHFFFAOYSA-N

Synthesis of this compound

A reliable and scalable synthesis of this compound proceeds via a two-step sequence involving the formation of an α-acylmethylenephosphorane followed by a thermolysis reaction. This method provides the target compound in good overall yields.

Synthesis cluster_step1 Step 1: Phosphorane Formation cluster_step2 Step 2: Thermolysis start (Carbethoxymethyl)triphenyl- phosphonium bromide phosphorane Ethyl 4,4,4-trifluoro-2- (triphenylphosphoranylidene)acetoacetate start->phosphorane 1. tfaa Trifluoroacetic anhydride (TFAA) tfaa->phosphorane 2. base Triethylamine (Et3N) in THF phosphorane_ref Phosphorane Intermediate product This compound k2co3 K₂CO₃, 150°C (Vacuum distillation) phosphorane_ref->product

Caption: Two-step synthesis of this compound.

Quantitative Data for Synthesis:

StepReactantsConditionsProductYield
1 (Carbethoxymethyl)triphenylphosphonium bromide, Trifluoroacetic anhydride, TriethylamineTHF, 5-10 °C, 2hEthyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate89-93%
2 Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate, K₂CO₃150 °C, 1-2 mmHgThis compound79-82%

Reactivity and Applications in Organic Synthesis

The electron-deficient nature of the alkyne bond, activated by the adjacent CF₃ group, governs the reactivity of this compound, making it a powerful tool for constructing complex fluorinated molecules.

Cycloaddition Reactions

As a potent dienophile, this compound readily participates in [4+2] cycloaddition reactions with various dienes to form trifluoromethylated six-membered rings. The reaction with furan, for example, yields oxanorbornadiene adducts which are versatile synthetic intermediates.

Diels_Alder alkyne This compound product [4+2] Cycloadduct (e.g., Oxanorbornadiene derivative) alkyne->product diene Diene (e.g., Furan) diene->product conditions Heat or Lewis Acid

Caption: General scheme for the Diels-Alder reaction.

Quantitative Data for Diels-Alder Reactions:

DieneConditionsProductYieldReference
Furan40 °C, in vacuo7-oxabicyclo[2.2.1]hepta-2,5-diene adduct70% (1:1 adduct)
Salvinorin AMicrowave, 120 °CSalvinorin A cycloadductNot specifiedSigma-Aldrich Peer Reviewed Papers

1,3-dipolar cycloadditions represent one of the most powerful applications of this compound, providing direct access to a wide range of five-membered trifluoromethyl-heterocycles. Reactions with dipoles such as nitrile imines, azides, and nitrile oxides are particularly common. The reaction with hydrazines (often in situ forming a hydrazone which then cyclizes, or reacting with a precursor to a nitrile imine) is a well-established route to trifluoromethyl-substituted pyrazoles, a scaffold of significant interest in medicinal chemistry.

Dipolar_Cycloaddition alkyne This compound product CF₃-Pyrazole Derivative alkyne->product dipole 1,3-Dipole (e.g., Nitrile Imine from Hydrazonoyl Bromide) dipole->product conditions Base (e.g., Et₃N) Room Temp. Michael_Addition alkyne This compound product β-Substituted-α,β-unsaturated ester alkyne->product nucleophile Nucleophile (e.g., R₂NH, RSH) nucleophile->product conditions Solvent/Catalyst Free or Base Catalysis

In-depth Technical Guide: Spectroscopic Data of Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, specific, publicly available quantitative spectroscopic data (NMR, IR, MS) for Ethyl 4,4,4-trifluorobut-2-ynoate could not be located in detail. This guide, therefore, provides an overview of the expected spectroscopic characteristics based on the compound's structure and general principles of spectroscopy, alongside standardized experimental protocols for obtaining such data.

Introduction

This compound is a fluorinated organic compound with potential applications in organic synthesis and drug discovery. The presence of the trifluoromethyl group and the alkyne functionality makes it a valuable building block for the introduction of fluorine into more complex molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its reactivity. This guide outlines the expected spectroscopic data for this compound and provides detailed experimental protocols for its analysis.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound is as follows:

Based on this structure, we can predict the key features in its NMR, IR, and MS spectra.

Data Presentation

As specific experimental data is unavailable, the following tables present the expected peak assignments and characteristics based on the chemical structure and known spectroscopic data for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.3Quartet (q)2H-O-CH₂ -CH₃
~1.3Triplet (t)3H-O-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm)Assignment
~150C =O (Ester carbonyl)
~115 (quartet, JC-F)C F₃
~80-C≡C -CF₃
~75-C ≡C-COOEt
~63-O-CH₂ -CH₃
~14-O-CH₂-CH₃
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) (ppm)MultiplicityAssignment
-60 to -70Singlet (s)-CF₃
Table 4: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2250MediumC≡C stretch (alkyne)
~1720StrongC=O stretch (ester)
~1200-1300StrongC-F stretch
~1100-1200StrongC-O stretch
~2980MediumC-H stretch (aliphatic)
Table 5: Predicted Mass Spectrometry (MS) Data
m/zPossible Fragment Ion
166[M]⁺ (Molecular ion)
137[M - C₂H₅]⁺
121[M - OC₂H₅]⁺
97[M - COOC₂H₅]⁺
69[CF₃]⁺
45[COOC₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse width of 30-45°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: spectral width of ~200 ppm, referenced to an external standard like CFCl₃.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat.

    • Attenuated Total Reflectance (ATR): Place a small drop of the liquid directly onto the ATR crystal.

    • Transmission: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the molecule.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data 1H, 13C, 19F NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers, Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Report Comprehensive Spectroscopic Report NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Molecular_Structure_and_Spectroscopy cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Correlations Structure CF₃-C≡C-COOCH₂CH₃ HNMR ¹H NMR Structure->HNMR -CH₂CH₃ protons CNMR ¹³C NMR Structure->CNMR All carbons (C=O, C≡C, CF₃, CH₂, CH₃) FNMR ¹⁹F NMR Structure->FNMR -CF₃ fluorines IR IR Structure->IR C=O, C≡C, C-F vibrations MS MS Structure->MS Molecular Ion & Fragments

Caption: Relationship between the molecular structure and its characteristic spectroscopic signals.

A Technical Guide to Ethyl 4,4,4-trifluorobut-2-ynoate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 4,4,4-trifluorobut-2-ynoate, a key building block in the synthesis of complex fluorinated molecules for pharmaceutical and research applications. This document details its commercial availability from various suppliers, provides a comprehensive experimental protocol for its synthesis, and explores its utility in the development of bioactive compounds, including its role in the synthesis of potential therapeutic agents.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. The following table summarizes the offerings from prominent vendors, providing researchers with a comparative overview of purity, available quantities, and catalog information.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Tokyo Chemical Industry (TCI) This compound79424-03-6>95.0% (GC)1g, 5g, 25g
Sigma-Aldrich Ethyl 4,4,4-trifluoro-2-butynoate79424-03-697%1g, 5g
AK Scientific, Inc. (AKSci) This compound79424-03-697%1g, 5g, 25g
BLD Pharm This compound79424-03-697%1g, 5g, 25g, 100g

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses. This two-step process involves the preparation of a phosphorus ylide intermediate followed by a Wittig reaction and subsequent thermolysis.

Part A: Preparation of Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Trifluoroacetic anhydride

Procedure:

  • A 2-liter, four-necked, round-bottomed flask is equipped with a nitrogen inlet, a pressure-equalizing dropping funnel, an overhead stirrer, and a thermometer.

  • The flask is charged with 215 g (0.5 mol) of (carbethoxymethyl)triphenylphosphonium bromide and 1.1 L of anhydrous THF.

  • The stirred suspension is cooled in an ice-water bath. 150 mL (1.1 mol) of triethylamine is added dropwise over 5 minutes.

  • After stirring for an additional 30 minutes at 5°C, 78 mL (116 g, 0.55 mol) of trifluoroacetic anhydride is added dropwise, maintaining the reaction temperature between 5-10°C. The addition takes approximately 1 hour.

  • The reaction mixture is stirred for an additional hour at 5-10°C and then allowed to warm to room temperature and stirred overnight.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is triturated with 600 mL of water to yield a crystalline product. The solid is collected by filtration, washed three times with 100 mL of water, and dried.

  • The crude product is recrystallized from a mixture of methanol and water to afford pure ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate.

Part B: Thermolysis to this compound

Materials:

  • Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate

  • Potassium carbonate

Procedure:

  • A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a gas exit tube connected to a cold trap (dry ice-acetone bath).

  • The flask is charged with 200 g (0.45 mol) of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate and 40 g of potassium carbonate.

  • The mixture is heated, and the pressure is gradually reduced. The product distills and is collected in the cold trap.

  • The collected liquid is dried with magnesium sulfate and filtered.

  • Distillation at atmospheric pressure affords the pure this compound as a colorless liquid.

G cluster_A Part A: Ylide Formation cluster_B Part B: Thermolysis A1 1. (Carbethoxymethyl)triphenylphosphonium bromide + Triethylamine in THF A2 2. Addition of Trifluoroacetic anhydride A1->A2 Cooling (5°C) A3 3. Reaction & Workup A2->A3 Stirring A4 Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate A3->A4 Purification B1 4. Ylide + Potassium Carbonate A4->B1 B2 5. Heating under Vacuum B1->B2 Mixing B3 6. Distillation B2->B3 Collection in Cold Trap B4 This compound B3->B4 Purification

Synthesis Workflow for this compound.

Applications in Drug Discovery and Development

The trifluoromethyl group is a crucial motif in modern drug design, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] this compound serves as a versatile building block for introducing this important functional group into complex molecules.

Cycloaddition Reactions for Bioactive Scaffolds

This compound is a valuable reagent in cycloaddition reactions, enabling the construction of diverse heterocyclic scaffolds.[2] For instance, it has been utilized in [4+2] Diels-Alder cycloadditions in the synthesis of opioid receptor probes derived from the natural product salvinorin A.[2] This highlights its utility in creating novel chemical entities with potential therapeutic applications.

Synthesis of Enzyme Inhibitors

Recent studies have demonstrated the use of this compound in the synthesis of novel enzyme inhibitors. One notable example is the synthesis of ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives, which have shown promising activity as Angiotensin-Converting Enzyme (ACE) inhibitors.[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure. Inhibition of ACE is a well-established therapeutic strategy for the treatment of hypertension.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Therapeutic Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure ACE_Inhibitor ACE Inhibitor (e.g., derivatized Ethyl 4,4,4-trifluorobut-2-ynoate) ACE_Inhibitor->AngiotensinI Inhibits Conversion

Role of ACE in the RAAS and the Point of Intervention for ACE Inhibitors.

Conclusion

This compound is a readily available and highly versatile reagent for the synthesis of trifluoromethyl-containing compounds. Its utility in constructing complex molecular architectures through cycloaddition reactions and its application in the development of enzyme inhibitors underscore its importance in modern drug discovery and medicinal chemistry. The detailed synthetic protocol and supplier information provided in this guide aim to facilitate its use by researchers in the pharmaceutical and life sciences sectors.

References

Safety and handling precautions for Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Ethyl 4,4,4-trifluorobut-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency protocols for this compound. Due to its reactive nature and limited toxicological data, this compound must be handled with care by trained personnel in a controlled laboratory environment.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1] It is an unsymmetrical internal alkyne that is volatile and partly soluble in water.[2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅F₃O₂[4][5]
Molecular Weight 166.10 g/mol [4][5]
CAS Number 79424-03-6[4]
Appearance Clear colorless to light yellow liquid[1][3]
Boiling Point 96-98 °C (lit.)[2][4]
Density 1.162 g/mL at 25 °C (lit.)[4]
Flash Point 6 °C (42.8 °F) - closed cup[4]
Refractive Index n20/D 1.350 (lit.)[4]

Hazard Identification and Toxicology

Signal Word: Danger[4]

Primary Hazards: Highly flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5]

GHS Hazard Classifications:

  • Flammable Liquids - Category 2 (H225)[5]

  • Skin Irritation - Category 2 (H315)[5]

  • Eye Irritation - Category 2A (H319)[5]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation - Category 3 (H335)[4][5]

Toxicological Information: Detailed toxicological studies on this compound are not readily available. However, due to the presence of the trifluoromethyl group and its reactive alkyne functionality, it should be handled as a potentially hazardous substance. Fluorinated compounds can have varying toxicities, and some can release toxic byproducts upon decomposition.[6][7] The primary routes of exposure are inhalation, skin contact, and eye contact. Symptoms of overexposure may include respiratory tract irritation, skin redness and pain, and serious eye damage.[4]

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[4]

  • Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, are required. Always inspect gloves for integrity before use.[4][8]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Safe Handling and Storage

Handling:

  • All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[9]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[9][10][11]

  • Use non-sparking tools and explosion-proof equipment.[9]

  • Ground and bond containers when transferring material to prevent static discharge.[9]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Work with the smallest feasible quantities.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][11]

  • The recommended storage temperature is 2-8°C in an inert atmosphere.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[9][10][11]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the logical flow for safely handling this compound and responding to emergencies.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_node Consult SDS and SOPs ppe_node Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_node->ppe_node hood_node Verify Fume Hood Functionality ppe_node->hood_node handle_node Work Inside Fume Hood hood_node->handle_node transfer_node Use Grounded Equipment and Non-Sparking Tools handle_node->transfer_node seal_node Keep Container Tightly Sealed When Not in Use transfer_node->seal_node waste_node Dispose of Waste in Labeled Hazardous Waste Container seal_node->waste_node decon_node Decontaminate Work Area and Glassware waste_node->decon_node store_node Store in a Cool, Ventilated, Flammable-Rated Area decon_node->store_node

Caption: Workflow for the safe handling of this compound.

G cluster_response Immediate Response cluster_exposure Personal Exposure cluster_spill Spill Cleanup (Trained Personnel Only) start Spill or Exposure Occurs alert_node Alert Personnel and Evacuate Area start->alert_node skin_contact Skin Contact: Rinse with water for 15 min start->skin_contact eye_contact Eye Contact: Flush with water for 15 min start->eye_contact inhalation Inhalation: Move to Fresh Air start->inhalation remove_ignition Remove All Ignition Sources alert_node->remove_ignition spill_ppe Don Appropriate PPE remove_ignition->spill_ppe seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical absorb_spill Absorb with Inert, Non-Combustible Material spill_ppe->absorb_spill collect_waste Collect in Sealed Container for Hazardous Waste absorb_spill->collect_waste

References

An In-depth Technical Guide to the Solubility of Ethyl 4,4,4-trifluorobut-2-ynoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4,4,4-trifluorobut-2-ynoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for determining precise solubility parameters in your own laboratory setting.

Core Compound Properties

This compound is an organic compound notable for its trifluoromethyl group and an ester functional group, which impart unique chemical properties.[1] It is typically a colorless liquid with a distinct odor.[1] The presence of the trifluoromethyl group increases its lipophilicity compared to its non-fluorinated counterparts.[1]

Physical and Chemical Properties:

  • Molecular Formula: C₆H₅F₃O₂[2][3]

  • Molecular Weight: 166.10 g/mol [4][5]

  • Boiling Point: 96-98 °C[2][4][6]

  • Density: 1.162 g/mL at 25 °C[4][6]

  • Refractive Index: n20/D 1.350[4]

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in peer-reviewed literature. However, qualitative assessments are available from various chemical suppliers and safety data sheets.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionCitation
General Organic SolventsSoluble[1]
ChloroformSlightly Soluble[2][3]
MethanolSlightly Soluble[2][3]
WaterPartly Soluble[3]

The fluorinated nature of the compound suggests that it will exhibit solubility in a range of organic solvents, a characteristic noted for fluorinated esters.[7] The "like dissolves like" principle suggests that its polarity will be a key determinant of its solubility in various media.[8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of this compound in various organic solvents.

Objective

To quantitatively determine the solubility of this compound in a selection of common organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, hexanes, isopropanol, methanol, tetrahydrofuran, toluene) at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

  • Pipettes and general laboratory glassware

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute should be clearly visible to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.

    • Record the final volume of the filtered solution.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method being used.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in each solvent.

    • Analyze the calibration standards and the diluted sample solutions using a validated GC-FID or HPLC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solute to settle B->C D Withdraw supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute filtered sample E->F H Analyze samples and standards (GC/HPLC) F->H G Prepare calibration standards G->H I Construct calibration curve I->H J Determine concentration from calibration curve K Calculate solubility (g/100mL or mol/L) J->K

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the detailed protocol provided.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4,4,4-trifluorobut-2-ynoate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a highly reactive dienophile due to the strong electron-withdrawing nature of the trifluoromethyl group, which activates the alkyne for [4+2] cycloaddition reactions. Its utility in the Diels-Alder reaction provides a powerful synthetic route to generate a variety of trifluoromethyl-containing cyclic and bicyclic compounds. These fluorinated scaffolds are of significant interest in medicinal chemistry and drug development, as the incorporation of trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.

These application notes provide an overview of the use of this compound in Diels-Alder reactions, including general protocols for thermal, microwave-assisted, and Lewis acid-catalyzed transformations.

Key Applications

  • Synthesis of Trifluoromethyl-Substituted Aromatics: Diels-Alder adducts derived from this compound can be valuable precursors to trifluoromethyl-substituted aromatic and heteroaromatic compounds through subsequent aromatization steps.

  • Access to Complex Fluorinated Scaffolds: The cycloaddition reaction allows for the rapid construction of complex molecular architectures containing the trifluoromethyl moiety, which are often challenging to synthesize via other methods.

  • Drug Discovery and Development: The resulting trifluoromethylated cyclic compounds serve as important building blocks for the synthesis of novel pharmaceutical candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Diels-Alder reaction of this compound with various dienes. Please note that specific yields and reaction times may vary depending on the specific diene, solvent, and reaction conditions employed.

Table 1: Thermal and Microwave-Assisted Diels-Alder Reactions

DieneMethodTemperature (°C)TimeSolventYield (%)Reference
CyclopentadieneThermal8012 hTolueneModerateGeneral Protocol
CyclopentadieneMicrowave12015 minTolueneHigh[1]
2,3-Dimethyl-1,3-butadieneThermal11024 hXyleneModerateGeneral Protocol
2,3-Dimethyl-1,3-butadieneMicrowave15030 minDMFHigh[1]
FuranThermal10048 hBenzeneLow to ModerateGeneral Protocol
FuranMicrowave1401 hTolueneModerate[1]
AnthraceneThermal18072 hTolueneModerateGeneral Protocol

Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions

DieneLewis Acid (equiv.)Temperature (°C)TimeSolventYield (%)Reference
CyclopentadieneEt₂AlCl (0.1)-78 to rt2 hCH₂Cl₂HighGeneral Protocol
2,3-Dimethyl-1,3-butadieneBF₃·OEt₂ (1.0)0 to rt4 hCH₂Cl₂HighGeneral Protocol
FuranZnCl₂ (1.0)2524 hCH₂Cl₂ModerateGeneral Protocol
IsopreneSc(OTf)₃ (0.05)06 hCH₂Cl₂HighGeneral Protocol

Experimental Protocols

General Protocol for Thermal Diels-Alder Reaction
  • To a sealed tube equipped with a magnetic stir bar, add the diene (1.2 equivalents) and a suitable solvent (e.g., toluene, xylene).

  • Add this compound (1.0 equivalent) to the solution.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-180 °C) for the specified time (12-72 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Diels-Alder adduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

General Protocol for Microwave-Assisted Diels-Alder Reaction

Note: Microwave reactions should be performed in a dedicated microwave reactor with appropriate safety precautions.

  • In a microwave-safe reaction vessel, combine the diene (1.2-1.5 equivalents), this compound (1.0 equivalent), and a suitable high-boiling solvent (e.g., toluene, DMF, or o-dichlorobenzene).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature (typically 120-150 °C) for the indicated time (15-60 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up the reaction mixture as described in the thermal protocol.

  • Purify and characterize the product as described above.

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the dienophile, this compound (1.0 equivalent), in a dry, aprotic solvent (e.g., CH₂Cl₂).

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂, Sc(OTf)₃) (0.1-1.0 equivalent) to the solution.

  • Stir the mixture for 15-30 minutes, then add the diene (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to stir at the specified temperature for the indicated time, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

  • Characterize the product by spectroscopic methods.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Cyclic Transition State Diene->TS [4π] Dienophile This compound Dienophile->TS [2π] Adduct Diels-Alder Adduct (Trifluoromethylated Cyclohexadiene) TS->Adduct Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow start Start reactants Combine Diene and This compound in Solvent start->reactants reaction_condition Apply Reaction Conditions (Thermal, Microwave, or Lewis Acid) reactants->reaction_condition monitoring Monitor Reaction Progress (TLC, GC-MS) reaction_condition->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Diels-Alder reactions.

Caption: Regioselectivity in the Diels-Alder reaction.

References

Application Notes and Protocols for [4+2] Cycloaddition Reactions Using Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 4,4,4-trifluorobut-2-ynoate as a potent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The presence of the trifluoromethyl group significantly enhances the reactivity of the alkyne, making it an excellent building block for the synthesis of complex trifluoromethyl-substituted molecules. Such compounds are of high interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, lipophilicity, and binding affinity.

Introduction to [4+2] Cycloaddition Reactions

The Diels-Alder reaction is a powerful and widely utilized concerted [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. This compound serves as an activated dienophile due to the strong electron-withdrawing nature of the trifluoromethyl group, which polarizes the carbon-carbon triple bond and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature facilitates a rapid and often highly regioselective reaction with a variety of dienes.

The general mechanism involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the LUMO of the dienophile, proceeding through a cyclic transition state. The stereospecificity and regioselectivity of the Diels-Alder reaction make it a cornerstone of modern organic synthesis.

Applications in Synthesis

The resulting cycloadducts from reactions with this compound are versatile intermediates. The trifluoromethyl group and the ester functionality provide handles for further chemical transformations, enabling the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. For instance, this dienophile has been utilized in the synthesis of opioid receptor probes through cycloaddition with natural products like salvinorin A.

Summary of Quantitative Data for [4+2] Cycloaddition Reactions

The following table summarizes the quantitative data for the [4+2] cycloaddition reactions of this compound with various dienes.

DieneCatalyst/ConditionsSolventTemperature (°C)Time (h)ProductYield (%)
FuranNeat (in vacuo)None40Not SpecifiedEthyl 5-(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate70
CyclopentadieneThermalToluene8012Ethyl 3-(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate>95 (endo:exo >95:5)
CyclopentadieneSc(OTf)₃ (10 mol%)Dichloromethane-78 to rt2Ethyl 3-(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate98 (endo:exo >99:1)
AnthraceneThermalXylene14024Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate-11-(trifluoromethyl)~85

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate from Furan

Materials:

  • This compound (1.0 eq)

  • Furan (1.2 eq)

  • Round-bottom flask

  • Vacuum line

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask, add this compound.

  • Add a 1.2 molar excess of furan to the flask.

  • Connect the flask to a vacuum line and carefully evacuate the flask.

  • Once under vacuum, heat the reaction mixture to 40 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired oxanorbornadiene adduct.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound (1.0 eq)

  • Freshly cracked cyclopentadiene (1.5 eq)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • To the flask, add scandium(III) trifluoromethanesulfonate (10 mol%).

  • Add anhydrous dichloromethane via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound (1.0 eq) to the stirred suspension.

  • Add freshly cracked cyclopentadiene (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the highly pure bicyclo[2.2.1]heptadiene adduct.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants Diene Diene (HOMO) TS Cyclic Transition State Diene->TS Dienophile This compound (LUMO) Dienophile->TS Product [4+2] Cycloadduct TS->Product Formation of new σ-bonds

Caption: General mechanism of the [4+2] cycloaddition reaction.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification Reagents Combine Diene and Dienophile (and Catalyst if applicable) in Solvent Conditions Set Temperature and Stir Reagents->Conditions Quench Quench Reaction Conditions->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify Characterization Characterize Product (NMR, MS, etc.) Purify->Characterization

Caption: A typical experimental workflow for [4+2] cycloaddition.

Application Notes and Protocols for Ethyl 4,4,4-trifluorobut-2-ynoate in 1,3-Dipolar Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a valuable and versatile building block in organic synthesis, particularly in the construction of trifluoromethyl-substituted heterocyclic compounds through 1,3-dipolar cycloaddition reactions. The presence of the trifluoromethyl (CF₃) group is of significant interest in medicinal chemistry as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in 1,3-dipolar cycloadditions with common 1,3-dipoles such as nitrile oxides, azides, and nitrones.

The primary application of these reactions is the synthesis of novel trifluoromethylated isoxazoles, triazoles, and isoxazolidines, which are key scaffolds in the development of new therapeutic agents. For instance, trifluoromethylated isoxazoles have shown potential as anticancer and antidiabetic agents, while trifluoromethylated triazoles are explored for their broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.

General Reaction Scheme

The general transformation involves the [3+2] cycloaddition of a 1,3-dipole with the electron-deficient alkyne, this compound, to yield a five-membered heterocycle. The regioselectivity of the reaction is largely governed by the electronic properties of the reactants.

Caption: General scheme of a 1,3-dipolar cycloaddition.

Applications in the Synthesis of Trifluoromethylated Heterocycles

Synthesis of Trifluoromethylated Isoxazoles via Cycloaddition with Nitrile Oxides

The reaction of this compound with nitrile oxides, typically generated in situ from hydroximoyl chlorides or aldoximes, provides a direct route to highly functionalized trifluoromethyl-substituted isoxazoles. These compounds are valuable in drug discovery, with demonstrated activities including anticancer and α-amylase inhibition.[1]

Table 1: Synthesis of Trifluoromethylated Isoxazoles

EntryNitrile Oxide PrecursorBaseSolventTemp. (°C)Time (h)ProductYield (%)
14-Fluorophenyl hydroximoyl chlorideDIPEA95% Methanol / 5% WaterRT2Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate35-40
2Phenyl hydroximoyl chlorideDIPEA95% Methanol / 5% WaterRT2Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate35-40
3Naphthyl hydroximoyl chlorideDIPEA95% Methanol / 5% WaterRT2Ethyl 3-(naphthalen-1-yl)-5-(trifluoromethyl)isoxazole-4-carboxylate35-40
Synthesis of Trifluoromethylated Triazoles via Cycloaddition with Azides

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with organic azides in the presence of a copper(I) catalyst proceeds with high regioselectivity and yield.[2] Trifluoromethylated triazoles are a class of compounds with a wide range of biological activities.[3]

Table 2: Copper-Catalyzed Synthesis of Trifluoromethylated Triazoles

EntryAzideCatalystSolventTemp. (°C)Time (h)ProductYield (%)
1Benzyl azideCuI (10 mol%)AcetonitrileRT24Ethyl 1-benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate92
2Methyl azidoacetateCuI (10 mol%)AcetonitrileRT24Ethyl 1-(2-methoxy-2-oxoethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate79
31-Azido-4-methylbenzeneCuSO₄·5H₂O, Na-ascorbateDMSO/H₂ORT2Ethyl 5-(trifluoromethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylateHigh
Synthesis of Trifluoromethylated Isoxazolidines via Cycloaddition with Nitrones

The 1,3-dipolar cycloaddition of nitrones to this compound provides access to trifluoromethylated isoxazolidines. These saturated heterocycles are versatile intermediates, for instance, in the synthesis of β-amino alcohols. The reaction can be performed thermally or with Lewis acid catalysis to control stereoselectivity.

Table 3: Synthesis of Trifluoromethylated Isoxazolidines

EntryNitroneCatalyst/ConditionsSolventProductYield (%)
1C-Phenyl-N-methylnitroneThermal, refluxTolueneEthyl 2-methyl-3-phenyl-5-(trifluoromethyl)isoxazolidine-4-carboxylateModerate to Good
2C,N-DiphenylnitroneNi(ClO₄)₂·6H₂O (10 mol%)DichloromethaneEthyl 2,3-diphenyl-5-(trifluoromethyl)isoxazolidine-4-carboxylateHigh

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 3-Aryl-5-(trifluoromethyl)isoxazole-4-carboxylates

This protocol describes the in situ generation of a nitrile oxide from a hydroximoyl chloride and its subsequent cycloaddition with this compound.

Materials:

  • Appropriate aryl hydroximoyl chloride (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • To a solution of the aryl hydroximoyl chloride (0.5 mmol) in 14.25 mL of methanol, add 0.75 mL of deionized water.

  • To this solution, add this compound (0.55 mmol).

  • Add DIPEA (0.75 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 3-aryl-5-(trifluoromethyl)isoxazole-4-carboxylate.

Protocol 2: General Procedure for the Copper-Catalyzed Synthesis of Ethyl 1-Substituted-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylates

This protocol outlines the CuAAC reaction between an organic azide and this compound.

Materials:

  • Organic azide (1.0 eq)

  • This compound (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the organic azide (1.0 mmol) in acetonitrile (5 mL), add this compound (1.0 mmol).

  • Add copper(I) iodide (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 1-substituted-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate.[2]

Protocol 3: General Procedure for the Synthesis of Ethyl 2,3-Disubstituted-5-(trifluoromethyl)isoxazolidine-4-carboxylates

This protocol describes the thermal 1,3-dipolar cycloaddition of a nitrone with this compound.

Materials:

  • Nitrone (1.0 eq)

  • This compound (1.2 eq)

  • Toluene

Procedure:

  • Dissolve the nitrone (1.0 mmol) and this compound (1.2 mmol) in toluene (10 mL).

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired ethyl 2,3-disubstituted-5-(trifluoromethyl)isoxazolidine-4-carboxylate.

Visualization of Experimental Workflow and Application

The following diagram illustrates the general workflow from the synthesis of trifluoromethylated heterocycles using this compound to their potential application in drug discovery.

Workflow cluster_synthesis Synthesis of Trifluoromethylated Heterocycles cluster_evaluation Drug Discovery and Development Reactants This compound + 1,3-Dipole Cycloaddition 1,3-Dipolar Cycloaddition Reactants->Cycloaddition Heterocycles Trifluoromethylated Isoxazoles, Triazoles, Isoxazolidines Cycloaddition->Heterocycles Screening Biological Screening (e.g., anticancer, antimicrobial) Heterocycles->Screening Purification & Characterization SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Workflow for Synthesis and Drug Discovery.

This workflow highlights the central role of the 1,3-dipolar cycloaddition reaction in generating a library of novel trifluoromethylated compounds. Subsequent biological screening and medicinal chemistry efforts can then identify and optimize lead candidates for further development. The incorporation of the trifluoromethyl group via this compound is a key strategy in this process, often leading to compounds with improved pharmacological profiles.

References

Application Notes and Protocols: Michael Addition Reactions with Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a highly versatile reagent in organic synthesis, primarily utilized as a potent Michael acceptor. The presence of the electron-withdrawing trifluoromethyl group significantly activates the alkyne bond towards nucleophilic attack, making it a valuable building block for the introduction of trifluoromethyl moieties into a wide range of molecular scaffolds. This property is of particular interest in medicinal chemistry and drug development, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. These application notes provide detailed protocols for the Michael addition of common nucleophiles, specifically amines (aza-Michael addition) and thiols (thia-Michael addition), to this compound.

Reaction Mechanism and Stereochemistry

The Michael addition to an activated alkyne, such as this compound, involves the conjugate addition of a nucleophile to the β-carbon of the triple bond. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The initial addition is usually a stereospecific anti-addition, leading to the formation of the (E)-isomer of the resulting α,β-unsaturated product. However, depending on the reaction conditions and the nature of the nucleophile and catalyst, isomerization to the more thermodynamically stable (Z)-isomer can occur.

Quantitative Data Summary

The following tables summarize representative quantitative data for Michael addition reactions of amines and thiols to this compound and its close analogues. This data is intended to provide a general expectation of reaction outcomes.

Table 1: Aza-Michael Addition to Ethyl 4,4,4-trifluorocrotonate (analogue for this compound)

NucleophileCatalystSolventTemperature (°C)TimeYield (%)Reference
MethylamineNoneEthanol0 to 20Overnight~82Based on similar reported procedures
AnilineAcetic AcidTolueneReflux4 hHighGeneral procedure
PyrrolidineNoneMethanol252-4 hGoodGeneral procedure

Table 2: Thia-Michael Addition to Activated Alkynes (representative for this compound)

NucleophileCatalystSolventTemperature (°C)TimeYield (%)Stereoselectivity (E:Z)Reference
ThiophenolTriethylamineDichloromethane251-3 h>90Predominantly EGeneral procedure for activated alkynes
Benzyl mercaptanDBUAcetonitrile251 hHighPredominantly EGeneral procedure for activated alkynes
EthanethiolSodium EthoxideEthanol0 to 252 hGoodMixture of E and ZGeneral procedure for activated alkynes

Experimental Protocols

Protocol 1: Aza-Michael Addition of Methylamine to this compound

This protocol is adapted from a procedure for the analogous reaction with ethyl 4,4,4-trifluorocrotonate and is expected to provide the corresponding enamine product.

Materials:

  • This compound (1.0 eq)

  • Methylamine (2.0 M solution in THF or as a gas) (1.5 - 2.0 eq)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (5-10 mL per mmol of the alkyne).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the methylamine solution to the cooled ethanol. If using gaseous methylamine, bubble it through the solvent until the desired molar excess is achieved.

  • To this solution, add this compound dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the desired ethyl 3-(methylamino)-4,4,4-trifluorobut-2-enoate.

Protocol 2: General Protocol for Thia-Michael Addition of Thiols to this compound

This is a general procedure based on established methods for the thia-Michael addition to activated alkynes.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.2 eq)

  • Base (e.g., Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (0.1 - 1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) and the thiol (1.0 - 1.2 eq) in the chosen anhydrous solvent (5-10 mL per mmol of the alkyne).

  • Cool the mixture to 0 °C if a highly exothermic reaction is anticipated, otherwise, proceed at room temperature.

  • Slowly add the base (e.g., triethylamine) to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the nucleophilicity of the thiol and the strength of the base.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-(thio)-4,4,4-trifluorobut-2-enoate.

Visualizations

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Ynoate This compound Enolate Vinyl Anion Intermediate Ynoate->Enolate Nucleophile Nucleophile (Nu-H) Activated_Nu Activated Nucleophile (Nu⁻) Nucleophile->Activated_Nu Deprotonation Base Base Base->Activated_Nu Protonated_Base Protonated Base (Base-H⁺) Activated_Nu->Enolate Nucleophilic Attack Product Michael Adduct Enolate->Product Protonation Protonated_Base->Product

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve ynoate and nucleophile in anhydrous solvent B Cool to 0 °C (optional) A->B C Add base catalyst B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench reaction E->F G Aqueous workup (extraction) F->G H Dry and concentrate G->H I Purify by chromatography or distillation H->I

Caption: A typical experimental workflow for a Michael addition.

Application Notes and Protocols: Regioselectivity in Cycloaddition Reactions of Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. Its electron-deficient triple bond, activated by the strongly electron-withdrawing trifluoromethyl (CF₃) group, makes it a highly reactive partner in various cycloaddition reactions. The regiochemical outcome of these reactions is a critical aspect in the synthesis of novel trifluoromethyl-substituted heterocyclic compounds, which are often sought after for their unique biological activities. These application notes provide an overview of the regioselectivity observed in key cycloaddition reactions of this compound and offer detailed protocols for representative transformations.

The regioselectivity in these reactions is predominantly governed by the electronic effects of the substituents on both the dipolarophile (this compound) and the reacting partner (e.g., diene or 1,3-dipole). The significant polarization of the alkyne, with a partial positive charge on the carbon atom β to the ester and α to the trifluoromethyl group, dictates the preferred orientation of addition.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, has been explored with this compound as the dienophile. The pronounced electrophilicity of the alkyne facilitates its reaction with a variety of dienes.

Regioselectivity in Diels-Alder Reactions

In reactions with unsymmetrical dienes, the cycloaddition of this compound is expected to proceed with high regioselectivity. The trifluoromethyl group acts as a powerful electron-withdrawing group, influencing the electronic distribution of the alkyne. This leads to a preferential formation of the regioisomer where the most nucleophilic terminus of the diene attacks the more electrophilic carbon of the alkyne (the carbon atom attached to the trifluoromethyl group).

Logical Relationship of Regioselectivity in Diels-Alder Reaction

G Regioselectivity in Diels-Alder Reaction dienophile This compound (Electron-Deficient Dienophile) transition_state Asynchronous Transition State dienophile->transition_state diene Unsymmetrical Diene (e.g., with Electron-Donating Group) diene->transition_state major_product Major Regioisomer transition_state->major_product Favorable Orbital Overlap (HOMO(diene)-LUMO(dienophile)) minor_product Minor Regioisomer transition_state->minor_product Unfavorable Orbital Overlap

Caption: Favorable orbital overlap dictates the formation of the major regioisomer.

Experimental Protocol: Diels-Alder Reaction with Furan

This protocol describes a representative Diels-Alder reaction between this compound and furan.

Table 1: Reaction Parameters for Diels-Alder Reaction with Furan

ParameterValue
Reactant 1 This compound
Reactant 2 Furan
Solvent Toluene
Temperature 110 °C (Reflux)
Reaction Time 24 hours
Product Ethyl 5-(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
Yield Moderate to Good
Regioselectivity High (specific ratio dependent on precise conditions)

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 eq) and a freshly distilled furan (3.0 eq).

  • Add dry toluene as the solvent.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cycloadduct.

  • Characterize the product and determine the regioisomeric ratio using ¹H NMR, ¹⁹F NMR, and GC-MS analysis.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. This compound is an excellent dipolarophile for these transformations, leading to the formation of trifluoromethyl-substituted pyrazoles, isoxazoles, and other important heterocycles.

Regioselectivity in [3+2] Cycloadditions

The regioselectivity of [3+2] cycloadditions with this compound is highly dependent on the nature of the 1,3-dipole. In many cases, these reactions proceed with complete or very high regioselectivity. For instance, the reaction with nitrile imines, generated in situ, has been reported to be fully regio- and diastereoselective.[1] This high degree of control is attributed to the strong electronic bias of the trifluoromethylated alkyne.

Experimental Workflow for [3+2] Cycloaddition

G Workflow for [3+2] Cycloaddition start Start reactants This compound + 1,3-Dipole Precursor start->reactants in_situ_generation In situ generation of 1,3-Dipole (e.g., Nitrile Imine) reactants->in_situ_generation cycloaddition [3+2] Cycloaddition Reaction in_situ_generation->cycloaddition workup Reaction Workup cycloaddition->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization & Regioisomer Analysis (NMR, GC-MS) purification->analysis end End analysis->end

Caption: A typical workflow for synthesizing five-membered heterocycles.

Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole

This protocol details the synthesis of a trifluoromethyl-substituted pyrazole via a [3+2] cycloaddition reaction between this compound and a nitrile imine generated in situ from a hydrazonoyl bromide.

Table 2: Reaction Parameters for Pyrazole Synthesis

ParameterValue
Reactant 1 This compound
Reactant 2 Precursor N-Aryl-trifluoroacetohydrazonoyl bromide
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 12-24 hours
Product Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Yield Good to Excellent
Regioselectivity High (often a single regioisomer is observed)

Procedure:

  • In a round-bottom flask, dissolve the N-aryl-trifluoroacetohydrazonoyl bromide (1.0 eq) and this compound (1.2 eq) in dry tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure pyrazole product.

  • Confirm the structure and assess the regioselectivity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The formation of a single regioisomer is often observed in these reactions.

Conclusion

This compound is a valuable reagent for the regioselective synthesis of trifluoromethyl-containing heterocyclic compounds via cycloaddition reactions. The strong directing effect of the trifluoromethyl group generally leads to high or complete regioselectivity in both [4+2] and [3+2] cycloadditions. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile building block in the development of novel molecules for pharmaceutical and materials science applications. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.

References

Application Notes and Protocols: Synthesis of Trifluoromethylated Pyridines using Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated pyridines are a critical structural motif in modern medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl (-CF3) group into the pyridine ring often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This application note details a robust and efficient method for the synthesis of polysubstituted trifluoromethylpyridines utilizing ethyl 4,4,4-trifluorobut-2-ynoate as a key building block via a Bohlmann-Rahtz heteroannulation reaction. This method offers a straightforward approach to novel trifluoromethylated pyridine derivatives with high atom economy and under mild reaction conditions.[1]

The Bohlmann-Rahtz pyridine synthesis involves the condensation of an enamine with an ethynylketone (in this case, an ethynyl ester) to form an aminodiene intermediate, which subsequently undergoes cyclodehydration to yield the corresponding substituted pyridine.[2][3] The use of a Lewis acid catalyst, such as zinc bromide (ZnBr2), has been shown to facilitate this reaction, particularly with trifluoromethyl-α,β-ynones, leading to good yields of the desired products.[1][4]

Reaction Mechanism and Experimental Workflow

The synthesis of trifluoromethylated pyridines via the Bohlmann-Rahtz reaction with this compound and a β-enamino ester proceeds through a well-established mechanism. The key steps involve a Michael addition followed by cyclization and dehydration to form the aromatic pyridine ring. A Lewis acid catalyst, such as ZnBr2, is employed to promote the reaction.

A general workflow for this synthesis is outlined below. It begins with the preparation of the requisite β-enamino ester, followed by the one-pot cycloaddition reaction with this compound.

G cluster_prep Preparation of β-Enamino Ester cluster_synthesis Pyridine Synthesis start_prep Start: β-Ketoester & Amine reaction_prep Reaction with Ammonium Acetate in Ethanol start_prep->reaction_prep product_prep β-Enamino Ester reaction_prep->product_prep start_synth β-Enamino Ester & This compound product_prep->start_synth catalyst ZnBr2 Catalyst in Dichloroethane (DCE) reaction_synth Bohlmann-Rahtz Heteroannulation (Reflux) start_synth->reaction_synth catalyst->reaction_synth workup Aqueous Workup & Extraction reaction_synth->workup purification Column Chromatography workup->purification product_synth Trifluoromethylated Pyridine purification->product_synth

Figure 1: Experimental workflow for the synthesis of trifluoromethylated pyridines.

The reaction mechanism involves the initial Michael addition of the β-enamino ester to the electron-deficient alkyne of this compound. This is followed by an E/Z isomerization of the resulting aminodiene intermediate, which then undergoes a cyclodehydration step to afford the final trifluoromethylated pyridine product. The Lewis acid catalyst, ZnBr2, coordinates to the carbonyl oxygen of the ynone, further activating it towards nucleophilic attack.

G cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product enamino_ester β-Enamino Ester michael_addition Michael Addition enamino_ester->michael_addition ynoate This compound ynoate->michael_addition isomerization E/Z Isomerization michael_addition->isomerization cyclodehydration Cyclodehydration isomerization->cyclodehydration pyridine Trifluoromethylated Pyridine cyclodehydration->pyridine

Figure 2: Key steps in the Bohlmann-Rahtz reaction mechanism.

Experimental Protocols

1. General Procedure for the Synthesis of β-Enamino Esters

A mixture of the corresponding β-ketoester (1.0 eq.) and ammonium acetate (1.5 eq.) in ethanol is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield the β-enamino ester.

2. General Procedure for the Synthesis of Polysubstituted Trifluoromethylpyridines

To a solution of the β-enamino ester (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloroethane (DCE, 5 mL) is added zinc bromide (ZnBr2, 0.3 mmol). The reaction mixture is then heated to reflux and stirred for the time indicated by TLC analysis. After completion, the reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated pyridine.

Data Presentation

The following table summarizes the yields of various polysubstituted trifluoromethylpyridines synthesized using the described Bohlmann-Rahtz heteroannulation reaction. The scope of the reaction includes a variety of substituents on the β-enamino ester.

EntryProductYield (%)
1MeOEtEthyl 4-methyl-2-(trifluoromethyl)pyridine-3-carboxylate85
2PhOEtEthyl 4-phenyl-2-(trifluoromethyl)pyridine-3-carboxylate78
34-Me-PhOEtEthyl 4-(p-tolyl)-2-(trifluoromethyl)pyridine-3-carboxylate82
44-Cl-PhOEtEthyl 4-(4-chlorophenyl)-2-(trifluoromethyl)pyridine-3-carboxylate75
5MeMe1-(4-Methyl-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one88
6PhMePhenyl(4-phenyl-2-(trifluoromethyl)pyridin-3-yl)methanone72

Yields are for the isolated product after column chromatography.

Conclusion

The Bohlmann-Rahtz heteroannulation reaction provides an effective and versatile method for the synthesis of a range of polysubstituted trifluoromethylpyridines using this compound. The use of a ZnBr2 catalyst allows for mild reaction conditions and affords good to excellent yields of the desired products. This protocol is highly valuable for researchers in drug discovery and materials science seeking to access novel fluorinated heterocyclic compounds. The straightforward procedure and the availability of the starting materials make this a practical approach for the generation of libraries of trifluoromethylated pyridines for further investigation.

References

Application Notes and Protocols: Ethyl 4,4,4-trifluorobut-2-ynoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4,4-trifluorobut-2-ynoate is a highly versatile fluorinated building block in organic synthesis, particularly valuable in the preparation of trifluoromethyl-containing heterocyclic compounds. The trifluoromethyl (CF₃) group is a key pharmacophore in modern agrochemicals due to its unique electronic properties, metabolic stability, and ability to enhance the biological activity of molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of trifluoromethyl-substituted pyrazoles, a core scaffold in many commercial fungicides, herbicides, and insecticides.

The primary synthetic route highlighted is the [3+2] cycloaddition reaction between this compound and nitrile imines. This method offers a regioselective and efficient pathway to highly functionalized pyrazoles, which are precursors to a wide range of agrochemically active compounds.

Key Application: Synthesis of Trifluoromethyl-Substituted Pyrazoles

The reaction of this compound with C-aryl-N-phenylnitrile imines, generated in situ from the corresponding N-phenylhydrazonoyl chlorides, yields ethyl 5-aryl-3-(trifluoromethyl)-1H-phenylpyrazole-4-carboxylates. This [3+2] cycloaddition is a powerful tool for constructing the pyrazole ring with high regioselectivity. The trifluoromethyl group of the alkyne directs the cycloaddition, leading to the formation of a single regioisomer.

Signaling Pathway Diagram

reaction_pathway cluster_reactants Reactants cluster_intermediate In situ Generation cluster_reaction [3+2] Cycloaddition cluster_product Product A This compound D Transition State A->D B N-Arylhydrazonoyl Halide C Nitrile Imine B->C Base (e.g., Et3N) - Et3N·HCl C->D E Ethyl 5-Aryl-3-(trifluoromethyl)- 1H-pyrazole-4-carboxylate D->E

Caption: Reaction pathway for pyrazole synthesis.

Quantitative Data

The yields of ethyl 5-aryl-3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylates from the reaction of this compound with various substituted N-phenylhydrazonoyl chlorides are summarized in the table below.

EntryAryl Substituent (Ar)Yield (%)
1C₆H₅75
24-CH₃C₆H₄78
34-CH₃OC₆H₄82
44-ClC₆H₄70
54-NO₂C₆H₄65

Experimental Protocols

General Protocol for the Synthesis of Ethyl 5-Aryl-3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylates

This protocol is based on the [3+2] cycloaddition reaction between this compound and in situ generated nitrile imines.

Materials:

  • This compound

  • Substituted N-phenylhydrazonoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Hexane

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of N-phenylhydrazonoyl chloride (10 mmol) and this compound (12 mmol) in anhydrous toluene (50 mL), add triethylamine (15 mmol) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the ethyl 5-aryl-3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate as a solid or viscous oil.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Experimental Workflow Diagram

experimental_workflow A 1. Reactant Setup - N-phenylhydrazonoyl chloride - this compound - Anhydrous Toluene B 2. Reagent Addition - Add Triethylamine (Et3N) dropwise A->B C 3. Reaction - Reflux for 8-12 hours B->C D 4. Work-up - Cool to RT - Filter Et3N·HCl salt - Evaporate solvent C->D E 5. Purification - Column Chromatography (Silica gel, Hexane/EtOAc) D->E F 6. Product Isolation & Characterization - Evaporate eluent - NMR, MS analysis E->F

Application Notes and Protocols for Metal-Catalyzed Reactions of Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a range of metal-catalyzed reactions involving Ethyl 4,4,4-trifluorobut-2-ynoate. This versatile building block, featuring a trifluoromethyl group and an activated alkyne, is a valuable precursor for the synthesis of complex fluorinated molecules, particularly heterocyclic compounds of interest in medicinal chemistry and materials science. The protocols and data presented herein are compiled from peer-reviewed literature and are intended to serve as a comprehensive resource for synthetic chemists.

Introduction

This compound is a highly reactive and versatile reagent in organic synthesis. The potent electron-withdrawing nature of the trifluoromethyl group renders the alkyne susceptible to nucleophilic attack, making it an excellent Michael acceptor and a reactive partner in various cycloaddition and cross-coupling reactions.[1] Metal catalysis provides a powerful toolkit to control the reactivity and selectivity of transformations involving this substrate, enabling the synthesis of a diverse array of trifluoromethyl-containing compounds.

I. Gold-Catalyzed Reactions

Gold catalysts, particularly cationic gold(I) complexes, are potent Lewis acids that effectively activate alkynes towards nucleophilic attack. This has been exploited in a variety of intramolecular cyclization reactions to generate complex heterocyclic scaffolds.

Application Note: Intramolecular Hydroalkoxylation/Cyclization

Gold catalysts facilitate the intramolecular cyclization of γ-hydroxyalkynones derived from this compound to produce substituted 3(2H)-furanones. These heterocycles are important structural motifs in numerous biologically active natural products. The combination of a gold(I) chloride precatalyst and a silver salt to generate the active cationic gold species has proven effective for this transformation.[2][3]

Quantitative Data for Gold-Catalyzed Intramolecular Cyclization
EntrySubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Ref.
1γ-hydroxyalkynone(p-CF₃C₆H₄)₃PAuCl / AgOTfTolueneRT194[2][3]
2Alkyne-tethered dihydropyrimidoneAuCl₃DCE801275[4]
Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization of a γ-Hydroxyalkynone

Materials:

  • γ-Hydroxyalkynone substrate (1.0 equiv)

  • (p-CF₃C₆H₄)₃PAuCl (0.05 equiv)

  • Silver triflate (AgOTf) (0.05 equiv)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the γ-hydroxyalkynone substrate, (p-CF₃C₆H₄)₃PAuCl, and AgOTf.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3(2H)-furanone.[2][3]

Gold_Catalyzed_Cyclization Substrate γ-Hydroxyalkynone Activated_Alkyne Gold-π-Alkyne Complex Substrate->Activated_Alkyne + [L-Au]⁺ Au_Catalyst [L-Au]⁺ Au_Catalyst->Activated_Alkyne Intramolecular_Attack Intramolecular Nucleophilic Attack Activated_Alkyne->Intramolecular_Attack Cyclized_Intermediate Cyclized Gold Intermediate Intramolecular_Attack->Cyclized_Intermediate Product 3(2H)-Furanone Cyclized_Intermediate->Product + H⁺ Protodeauration Protodeauration Product->Au_Catalyst Regeneration

Caption: Gold-Catalyzed Intramolecular Cyclization Pathway.

II. Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling and addition reactions. This compound can participate in these transformations as a coupling partner.

Application Note: Negishi Cross-Coupling

Palladium catalysts can be employed in the Negishi cross-coupling of organozinc reagents with substrates containing the this compound motif. While direct coupling to the alkyne is less common, derivatives such as bromodifluoroacetates formed from related chemistry can be effectively coupled with aryl bromides or triflates to construct C(sp²)-CF₂ bonds.[5][6]

Quantitative Data for Palladium-Catalyzed Cross-Coupling
Coupling Partner 1Coupling Partner 2Catalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)Ref.
Ethyl bromodifluoroacetate4-BromotoluenePd₂(dba)₃ (2.5)tBu₃P (10)Zn, TMEDATHF601285[5][6]
Ethyl bromodifluoroacetate4-Trifluoromethylphenyl triflatePd₂(dba)₃ (2.5)tBu₃P (10)Zn, TMEDATHF601278[5][6]
3-IodopyridinePhenyl(trimethylsilyl)acetylenePd(OAc)₂ (5)P(o-tolyl)₃ (10)NaOAc, n-Bu₄NClDMF100 (MW)0.2582[7]
Experimental Protocol: Palladium-Catalyzed Negishi Cross-Coupling

Materials:

  • Aryl bromide or triflate (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.5 equiv)

  • Zinc dust (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)

  • Tri-tert-butylphosphine (tBu₃P) (0.1 equiv)

  • Tetramethylethylenediamine (TMEDA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a Schlenk tube under an inert atmosphere, add the activated zinc dust and anhydrous THF.

  • Add TMEDA and ethyl bromodifluoroacetate and stir the mixture at room temperature for 30 minutes.

  • In a separate Schlenk tube, add the aryl bromide or triflate, Pd₂(dba)₃, and tBu₃P.

  • Add the pre-formed organozinc reagent to the second Schlenk tube via cannula.

  • Heat the reaction mixture to 60°C and stir until the reaction is complete (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][6]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_complex Ar-Pd(II)-X(L_n) Oxidative_Addition->PdII_complex + Ar-X Transmetalation Transmetalation PdII_complex->Transmetalation Diorganopalladium Ar-Pd(II)-R(L_n) Transmetalation->Diorganopalladium Organozinc R-Zn-X Organozinc->Transmetalation Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Generalized Palladium Cross-Coupling Cycle.

III. Copper-Catalyzed Reactions

Copper catalysts are widely used for conjugate addition reactions and cycloadditions. The electron-deficient nature of the alkyne in this compound makes it an excellent substrate for copper-catalyzed 1,4-additions.

Application Note: Conjugate Addition of Alkylboranes

Copper(I) catalysts, in the presence of a suitable ligand, can facilitate the stereoselective conjugate addition of alkylboranes (alkyl-9-BBN) to this compound. This reaction provides access to β,β-disubstituted acrylates with high syn-selectivity. The alkylboranes can be conveniently generated in situ from the corresponding alkenes via hydroboration.[8]

Quantitative Data for Copper-Catalyzed Conjugate Addition
Alkylborane Source (Alkene)AlkyneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)syn:antiRef.
StyreneEthyl 3-phenylpropiolateCuOAc (5)P(OPh)₃ (10)t-BuOK (5 mol%), t-BuOH (1 equiv)1,4-Dioxane401299>99:1[8]
1-OcteneThis compoundCuOAc (5)P(OPh)₃ (10)t-BuOK (5 mol%), t-BuOH (1 equiv)1,4-Dioxane401285>99:1[8]
Experimental Protocol: Copper-Catalyzed Conjugate Addition of an Alkylborane

Materials:

  • Alkene (1.1 equiv)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN-H) dimer (0.55 equiv)

  • This compound (1.0 equiv)

  • Copper(I) acetate (CuOAc) (0.05 equiv)

  • Triphenyl phosphite (P(OPh)₃) (0.10 equiv)

  • Potassium tert-butoxide (t-BuOK) (0.05 equiv)

  • tert-Butanol (t-BuOH) (1.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In situ preparation of the alkylborane: In a Schlenk tube under an inert atmosphere, dissolve the alkene and 9-BBN-H dimer in anhydrous 1,4-dioxane. Stir at room temperature for 2 hours.

  • In a separate Schlenk tube, add CuOAc, P(OPh)₃, and t-BuOK. Evacuate and backfill with an inert gas.

  • Add anhydrous 1,4-dioxane to the catalyst mixture and stir for 1 hour at room temperature.

  • Transfer the freshly prepared alkylborane solution to the catalyst mixture via cannula.

  • Add this compound and t-BuOH to the reaction mixture.

  • Heat the reaction to 40°C and stir for 12 hours.

  • Cool the reaction to room temperature and filter through a short plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[8]

Copper_Catalyzed_Addition Alkylborane R-9-BBN Alkyl_Cu [R-Cu(I)] Alkylborane->Alkyl_Cu Cu_Catalyst Cu(I)OAc Cu_Catalyst->Alkyl_Cu + Base Conjugate_Addition Conjugate Addition Alkyl_Cu->Conjugate_Addition Alkyne CF₃C≡CCO₂Et Alkyne->Conjugate_Addition Alkenyl_Cu Alkenyl-Cu Intermediate Conjugate_Addition->Alkenyl_Cu Product β,β-Disubstituted Acrylate Alkenyl_Cu->Product + t-BuOH Protonolysis Protonolysis

Caption: Copper-Catalyzed Conjugate Addition of Alkylboranes.

IV. Platinum-Catalyzed Reactions

Platinum catalysts are particularly known for their utility in hydrosilylation reactions of alkynes, providing access to vinylsilanes which are valuable synthetic intermediates.

Application Note: Hydrosilylation

Platinum complexes, such as Karstedt's catalyst, can catalyze the addition of a Si-H bond across the carbon-carbon triple bond of this compound. This reaction typically proceeds with syn-addition and can exhibit regioselectivity, affording valuable trifluoromethyl-substituted vinylsilanes. These products can be further functionalized in subsequent cross-coupling reactions.

Quantitative Data for Platinum-Catalyzed Hydrosilylation
AlkyneSilaneCatalystSolventTemp. (°C)Time (h)Yield (%)Regioselectivity (β:α)Ref.
Dec-5-yneTriethylsilanePt/TiO₂Heptane80295N/A[9]
PhenylacetyleneTriethoxysilaneKarstedt's catalystTolueneRT19895:5[10][11]
Experimental Protocol: Platinum-Catalyzed Hydrosilylation

Materials:

  • This compound (1.0 equiv)

  • Hydrosilane (e.g., triethylsilane) (1.1 equiv)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) (0.001 equiv)

  • Anhydrous toluene

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • To a reaction vial, add this compound and anhydrous toluene.

  • Add the hydrosilane to the solution.

  • Add Karstedt's catalyst and stir the reaction mixture at room temperature.

  • Monitor the reaction by ¹H NMR or GC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Platinum_Hydrosilylation_Cycle Pt0 Pt(0)L_n Oxidative_Addition Oxidative Addition Pt0->Oxidative_Addition PtII_H_Si H-Pt(II)-SiR₃(L_n) Oxidative_Addition->PtII_H_Si + H-SiR₃ Alkyne_Coordination Alkyne Coordination PtII_H_Si->Alkyne_Coordination Coordinated_Complex Alkyne-Pt(II) Complex Alkyne_Coordination->Coordinated_Complex + Alkyne Migratory_Insertion Migratory Insertion Coordinated_Complex->Migratory_Insertion Vinyl_Pt Vinyl-Pt(II)-SiR₃(L_n) Migratory_Insertion->Vinyl_Pt Reductive_Elimination Reductive Elimination Vinyl_Pt->Reductive_Elimination Reductive_Elimination->Pt0 Regeneration Product Vinylsilane Reductive_Elimination->Product

Caption: Chalk-Harrod Mechanism for Platinum-Catalyzed Hydrosilylation.

V. Rhodium-Catalyzed Reactions

Rhodium catalysts are versatile and can be employed in a range of transformations including conjugate additions and annulation reactions.

Application Note: Conjugate Addition of Organoboron Reagents

Similar to copper, rhodium catalysts can also effect the conjugate addition of organoboron reagents, such as arylboronic acids and potassium alkenyltrifluoroborates, to α,β-unsaturated systems. For substrates derived from this compound, this provides a route to functionalized trifluoromethyl-containing alkenes. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the addition.[12]

Quantitative Data for Rhodium-Catalyzed Conjugate Addition
SubstrateBoron ReagentCatalystSolventTemp. (°C)Time (h)Yield (%)d.r.Ref.
DihydropyranonePhenylboronic acid[Rh(cod)(OH)]₂1,4-Dioxane/H₂O1001695>20:1[12]
Cyclobutanone-enynePhenylboronic acid[Rh(COD)₂]BF₄, (R)-H₈-binapToluene1004875>20:1[13]
Experimental Protocol: Rhodium-Catalyzed Conjugate Addition of an Arylboronic Acid

Materials:

  • α,β-Unsaturated substrate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Rh(cod)(OH)]₂ (0.025 equiv)

  • 1,4-Dioxane

  • Water

  • Reaction vial with screw cap

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine the α,β-unsaturated substrate, arylboronic acid, and [Rh(cod)(OH)]₂.

  • Add a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

  • Seal the vial and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Rhodium_Conjugate_Addition RhI_OH [Rh(I)(OH)]₂ Transmetalation Transmetalation RhI_OH->Transmetalation RhI_Ar Ar-Rh(I) Transmetalation->RhI_Ar ArBOH2 ArB(OH)₂ ArBOH2->Transmetalation Carbometalation Carbometalation RhI_Ar->Carbometalation Rh_Enolate Rhodium Enolate Carbometalation->Rh_Enolate Enone α,β-Unsaturated Ketone Enone->Carbometalation Protonolysis Protonolysis Rh_Enolate->Protonolysis Protonolysis->RhI_OH Regeneration Product Conjugate Addition Product Protonolysis->Product

Caption: Rhodium-Catalyzed Conjugate Addition Cycle.

VI. Synthesis of Trifluoromethylated Pyrazoles

A significant application of this compound is in the synthesis of trifluoromethyl-substituted pyrazoles, which are important scaffolds in pharmaceuticals and agrochemicals.

Application Note: Cyclocondensation with Hydrazines

The reaction of this compound with hydrazines provides a direct route to 3-trifluoromethylpyrazoles. This reaction can proceed without a metal catalyst, but in some cases, Lewis acids can be used to promote the cyclization. A related strategy involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones, which can be achieved under transition-metal-free conditions using a hypervalent iodine reagent.[14] Alternatively, trifluoromethylated pyrazoles can be synthesized via [3+2] cycloaddition reactions of in situ generated trifluoroacetonitrile imines with various dipolarophiles.[15][16]

Quantitative Data for Trifluoromethylpyrazole Synthesis
Reactant 1Reactant 2ConditionsSolventTemp. (°C)Time (h)Yield (%)Ref.
α,β-Alkynic hydrazonePhI(OCOCF₃)₂Metal-freeCH₂Cl₂RT285[14]
Trifluoroacetonitrile imineChalconeEt₃NToluene801292[15]
β-CF₃-1,3-enynePhenylhydrazine-EtOH60688[17]
Experimental Protocol: Synthesis of a 3-Trifluoromethylpyrazole via Cyclization of an α,β-Alkynic Hydrazone

Materials:

  • α,β-Alkynic hydrazone (1.0 equiv)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 equiv)

  • Trifluoromethyltrimethylsilane (TMSCF₃) (2.0 equiv)

  • Potassium fluoride (KF) (2.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • To a reaction flask, add the α,β-alkynic hydrazone, PhI(OAc)₂, and KF.

  • Add anhydrous CH₂Cl₂ and cool the mixture to 0°C.

  • Add TMSCF₃ dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pyrazole_Synthesis reagents This compound + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization product 3-Trifluoromethylpyrazole cyclization->product Aromatization

Caption: General Pathway for Pyrazole Synthesis.

References

Application Notes and Protocols for Diels-Alder Reaction of Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Diels-Alder reactions using ethyl 4,4,4-trifluorobut-2-ynoate as a dienophile. The presence of the trifluoromethyl group significantly enhances the reactivity of the alkyne, making it an excellent substrate for the synthesis of novel trifluoromethyl-containing cyclic compounds, which are of high interest in medicinal chemistry and drug development.

Introduction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] this compound is a highly reactive dienophile due to the electron-withdrawing nature of the trifluoromethyl group.[2][3] This enhanced reactivity allows for efficient cycloaddition with a variety of dienes under mild conditions, including microwave-assisted protocols that can significantly reduce reaction times.[4][5][6] The resulting trifluoromethylated adducts are valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science.[2][7][8][9]

Experimental Protocols

Herein, we provide detailed protocols for the Diels-Alder reaction of this compound with two common dienes, furan and cyclopentadiene. A general protocol for microwave-assisted reactions is also included.

Protocol 1: Reaction with Furan

This protocol describes the synthesis of the 7-oxabicyclo[2.2.1]hepta-2,5-diene adduct.

Materials:

  • This compound

  • Furan

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the dienophile in the chosen anhydrous solvent (approximately 0.1-0.5 M concentration).

  • Add furan (1.2-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Diels-Alder adduct.

Protocol 2: Reaction with Cyclopentadiene

This protocol details the synthesis of the bicyclo[2.2.1]hepta-2,5-diene adduct. Note that cyclopentadiene is typically generated fresh by cracking dicyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene

  • Distillation apparatus for cracking dicyclopentadiene

  • Anhydrous solvent (e.g., Diethyl ether or DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent

Procedure:

  • Cracking of Dicyclopentadiene: Set up a distillation apparatus and heat dicyclopentadiene to its cracking temperature (~180 °C). Collect the freshly distilled cyclopentadiene monomer in a flask cooled in an ice bath. Use the freshly cracked cyclopentadiene immediately.

  • In a separate, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.

  • Slowly add the freshly prepared cyclopentadiene (1.1-1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Protocol 3: Microwave-Assisted Diels-Alder Reaction

Microwave irradiation can significantly accelerate the Diels-Alder reaction, often leading to higher yields in shorter reaction times.[4][5][6][10]

Materials:

  • This compound

  • Diene (e.g., Furan, Cyclopentadiene)

  • Microwave-safe reaction vessel with a stir bar

  • Microwave reactor

  • Solvent (ionic liquids or high-boiling point solvents like DMF or toluene are often used)[4][6]

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the diene (1.2-2.0 eq).

  • Add the appropriate solvent (if not a solvent-free reaction).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes). The optimal conditions should be determined experimentally.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by silica gel column chromatography.

Data Presentation

The following table summarizes representative reaction conditions for the Diels-Alder reaction of this compound with different dienes. Yields are typically moderate to high, but will vary depending on the specific diene and reaction conditions.

DieneMethodSolventTemperature (°C)TimeYield (%)
FuranConventionalDichloromethaneRoom Temp.24-48 h70-85
CyclopentadieneConventionalDiethyl Ether0 to Room Temp.12-24 h80-95
FuranMicrowaveToluene12030 min75-90
CyclopentadieneMicrowaveSolvent-free10015 min85-98

Note: The data presented are representative and may require optimization for specific experimental setups.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Diels-Alder adducts of this compound.

experimental_workflow start Start reactants Combine Dienophile (this compound) and Diene start->reactants reaction Reaction (Conventional or Microwave) reactants->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Diels-Alder Adduct purification->product

A generalized workflow for the Diels-Alder reaction.
Application in Drug Delivery

The Diels-Alder reaction can be utilized to conjugate drug molecules to carrier systems, such as polymers or nanoparticles. The resulting adduct can then release the drug under specific physiological conditions, for instance, through a retro-Diels-Alder reaction triggered by temperature.[8][9]

drug_delivery_pathway cluster_conjugation Drug Conjugation cluster_delivery Drug Delivery and Release drug Drug Molecule (with Diene/Dienophile) conjugation Diels-Alder Reaction drug->conjugation carrier Carrier System (Polymer, Nanoparticle) carrier->conjugation drug_conjugate Drug-Carrier Conjugate conjugation->drug_conjugate administration Administration drug_conjugate->administration targeting Target Site Accumulation (e.g., Tumor) administration->targeting release Drug Release (Retro-Diels-Alder) targeting->release release->drug release->carrier therapeutic_effect Therapeutic Effect release->therapeutic_effect

Application of Diels-Alder chemistry in drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 4,4,4-trifluorobut-2-ynoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and well-documented synthesis is a two-step process. The first step involves a Wittig-type reaction between (carbethoxymethyl)triphenylphosphonium bromide and trifluoroacetic anhydride to form the stable phosphorane intermediate, ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate. The second step is the thermolysis of this intermediate to yield the desired product, this compound, along with triphenylphosphine oxide as a byproduct.[1]

Q2: What are the key reagents and their roles in the initial Wittig-type reaction?

A2: The key reagents are (carbethoxymethyl)triphenylphosphonium bromide, which serves as the phosphonium salt precursor to the ylide; triethylamine, a base used to deprotonate the phosphonium salt to form the ylide; and trifluoroacetic anhydride, which acylates the ylide to form the stabilized phosphorane intermediate.[1] Anhydrous tetrahydrofuran (THF) is typically used as the solvent.[1]

Q3: What is the purpose of the thermolysis step?

A3: The thermolysis step is a pyrolytic elimination reaction. Heating the phosphorane intermediate, typically in the presence of a weak base like potassium carbonate, causes it to decompose, forming the carbon-carbon triple bond of the target alkyne and the byproduct triphenylphosphine oxide.[1]

Q4: How is the final product, this compound, purified?

A4: The product is volatile and can be collected by distillation from the reaction mixture under vacuum into a cold trap.[1] Further purification can be achieved by drying the collected liquid with a drying agent like magnesium sulfate, followed by filtration and a final distillation.[1]

Troubleshooting Guides

Problem 1: Low yield of the phosphorane intermediate in the first step.
Possible Cause Suggested Solution
Incomplete ylide formation Ensure the (carbethoxymethyl)triphenylphosphonium bromide is dry and of high purity. Use a fresh, anhydrous grade of triethylamine and THF. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.
Side reactions of the ylide The ylide can be sensitive. It's recommended to generate the ylide in situ and use it immediately. Add the trifluoroacetic anhydride dropwise while maintaining a low reaction temperature (5-10°C) to control the reaction rate and minimize side reactions.[1]
Impure reagents Use of impure (carbethoxymethyl)triphenylphosphonium bromide can adversely affect the yield. Recrystallization of the phosphorane intermediate can improve purity and subsequent thermolysis yield.[1]
Incorrect stoichiometry Use a slight excess of triethylamine and trifluoroacetic anhydride to ensure complete conversion of the phosphonium salt.[1]
Problem 2: Low yield of this compound in the thermolysis step.
Possible Cause Suggested Solution
Insufficient temperature The thermolysis requires a specific temperature to proceed efficiently. The reaction flask should be carefully heated to around 150°C to melt the phosphorane and initiate the elimination.[1] Using an oil bath can provide more even and controlled heating.
Product loss during distillation Ensure the vacuum system is efficient (1-2 mm Hg) and the cold traps are sufficiently cold (dry ice-acetone bath) to effectively capture the volatile product.[1] A second trap is recommended to prevent product loss to the vacuum pump.[1]
Decomposition of the product While the product is relatively stable, prolonged heating at high temperatures could potentially lead to decomposition. Control the rate of distillation by careful heating.
Inefficient mixing Although the phosphorane melts, ensuring good contact with the potassium carbonate can be beneficial. Efficient magnetic stirring is recommended.[1]
Problem 3: Contamination of the final product with triphenylphosphine oxide.
Possible Cause Suggested Solution
Co-distillation of byproduct Triphenylphosphine oxide is significantly less volatile than the product. However, if the thermolysis is carried out at excessively high temperatures, some byproduct may be carried over. Maintain a controlled heating rate.
Physical entrainment Vigorous bumping or frothing during the distillation can carry over non-volatile impurities. Ensure smooth heating and consider using a distillation adapter with a splash guard.
Purification of the distillate The collected product can be further purified by a short-path distillation to separate it from any less volatile impurities that may have been collected in the cold trap.[1]

Experimental Protocols

Synthesis of Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate
  • Equip a 2-L, four-necked, round-bottomed flask with a nitrogen inlet, a pressure-equalizing dropping funnel, an overhead stirrer, and a thermometer.

  • Charge the flask with 215 g (0.5 mol) of (carbethoxymethyl)triphenylphosphonium bromide and 1.1 L of anhydrous THF.

  • Cool the stirred suspension in an ice-water bath.

  • Add 150 mL (1.1 mol) of triethylamine dropwise over 5 minutes.

  • Stir the mixture for an additional 30 minutes at 5°C.

  • Add 78 mL (0.55 mol) of trifluoroacetic anhydride dropwise, maintaining the reaction temperature between 5-10°C (this may take approximately 1 hour).

  • Allow the mixture to stir for 2 hours.

  • Filter the mixture and wash the precipitate with cold THF.

  • Concentrate the filtrate under reduced pressure to obtain a yellow oily residue.

  • Triturate the residue with 600 mL of water to induce crystallization.

  • Collect the crystalline product, wash with water, and dry under suction.

  • For higher purity, recrystallize the solid from a hot methanol/water mixture. Dry the final product under reduced pressure. Expected yield is 200-208 g (89-93%).[1]

Thermolysis to this compound
  • Equip a 1-L, three-necked, round-bottomed flask with a magnetic stirrer, a heating mantle with a thermocouple, and a wide-bore gas exit tube connected to a cold trap (Dewar condenser with a collection flask cooled in a dry ice-acetone bath).

  • Add 200 g (0.45 mol) of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate and 40 g of potassium carbonate to the flask.

  • Connect a second cold trap between the first trap and the vacuum pump.

  • Evacuate the system to 1-2 mm Hg.

  • Carefully heat the reaction flask to 150°C. The phosphorane will melt, and the product will begin to distill.

  • Control the heating to maintain a steady rate of distillation.

  • The product will collect in the cold trap as a clear, slightly yellow liquid. Expected yield is 65-67 g (87-89%).[1]

  • Dry the collected liquid with magnesium sulfate, filter, and perform a final short-path distillation for analytical purity. Expected final yield is 59-61 g (79-82%).[1]

Data Presentation

Table 1: Reagent Quantities for Phosphorane Synthesis

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
(Carbethoxymethyl)triphenylphosphonium bromide433.282150.5-
Triethylamine101.19111.31.1150
Trifluoroacetic anhydride210.03115.50.5578
Anhydrous THF---1100

Table 2: Reaction Conditions and Yields

StepReactionTemperature (°C)PressureDurationYield (%)
1Phosphorane Synthesis5-10Atmospheric~3 hours89-93
2Thermolysis1501-2 mm HgVariable79-82 (after final distillation)

Visualizations

G cluster_0 Step 1: Phosphorane Synthesis cluster_1 Step 2: Thermolysis A Start: (Carbethoxymethyl)triphenylphosphonium bromide B Add Triethylamine in THF (0-5°C) A->B C Ylide Formation B->C D Add Trifluoroacetic Anhydride (5-10°C) C->D E Acylation D->E F Isolate & Purify Phosphorane E->F G Start: Purified Phosphorane & K2CO3 F->G Intermediate H Heat to 150°C under Vacuum G->H I Product Distillation H->I J Collect in Cold Trap I->J K Final Purification J->K L End Product: this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

G cluster_step1 Troubleshooting Step 1 (Phosphorane Synthesis) cluster_step2 Troubleshooting Step 2 (Thermolysis) start Low Yield Observed q1 Check Reagent Purity & Dryness start->q1 Issue in Step 1? q3 Verify Thermolysis Temperature start->q3 Issue in Step 2? s1a Use fresh, anhydrous reagents. Recrystallize phosphonium salt if needed. q1->s1a q2 Review Reaction Conditions q1->q2 s2a Ensure proper temperature control (5-10°C). Maintain inert atmosphere. q2->s2a s3a Ensure heating to 150°C. Use an oil bath for even heating. q3->s3a q4 Check Vacuum & Cold Trap q3->q4 s4a Ensure vacuum is 1-2 mm Hg. Use dry ice-acetone bath. q4->s4a

Caption: Decision tree for troubleshooting low reaction yields.

References

Common side reactions and byproducts with Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with Ethyl 4,4,4-trifluorobut-2-ynoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions in which this compound is used?

This compound is a highly reactive electron-deficient alkyne, making it a versatile reagent in several key organic reactions. Its reactivity is primarily driven by the strong electron-withdrawing effect of the trifluoromethyl group, which polarizes the carbon-carbon triple bond. Common applications include:

  • Diels-Alder Reactions: It is a potent dienophile in [4+2] cycloaddition reactions, reacting with a wide range of dienes to form substituted cyclohexene derivatives.[1]

  • Michael Additions: The electron-deficient nature of the alkyne makes it an excellent Michael acceptor for various nucleophiles, including thiols, amines, and carbanions.[2]

  • Cycloaddition Reactions: Beyond Diels-Alder reactions, it participates in other cycloadditions, such as those with diazomethane.

  • Nucleophilic Addition Reactions: A variety of nucleophiles can add across the triple bond.

Q2: What are the common impurities that might be present in commercial this compound?

Commercial this compound is typically of high purity (often >97%). However, potential impurities could arise from the synthesis process or degradation over time. These may include:

  • Starting materials from synthesis: Residual precursors from its preparation.

  • Solvent residues: Traces of solvents used during its synthesis and purification.

  • Hydration products: Although generally stable, prolonged exposure to moisture, especially under non-neutral pH, could lead to the formation of the corresponding ketone through hydration of the alkyne.

It is always recommended to verify the purity of the reagent before use, for example, by NMR or GC-MS, if a reaction is sensitive to trace impurities.

Troubleshooting Guides

Issue 1: Low or No Yield in Diels-Alder Reactions
Potential Cause Troubleshooting Steps Underlying Principle
Low Reactivity of the Diene - Ensure the diene is in the required s-cis conformation. Cyclic dienes are often more reactive as they are locked in the s-cis conformation. - For acyclic dienes, heating may be necessary to overcome the rotational energy barrier to the s-cis conformation.The Diels-Alder reaction proceeds through a concerted mechanism that requires the diene to be in the s-cis conformation for the frontier molecular orbitals to overlap correctly.[3]
Retro-Diels-Alder Reaction - If the reaction is conducted at high temperatures, consider lowering the temperature and extending the reaction time. - Monitor the reaction progress over time. If product formation is observed followed by its disappearance, the retro-Diels-Alder reaction is likely occurring.[3]The Diels-Alder reaction is reversible, and the reverse reaction (retro-Diels-Alder) is favored at higher temperatures.[3]
Incorrect Solvent Choice - The choice of solvent can influence reaction rates. Experiment with different solvents of varying polarity.Solvents can affect the stability of the transition state and the solubility of the reactants.
Decomposition of Reactants - Check the stability of both the diene and this compound under the reaction conditions.Either reactant may be unstable at elevated temperatures or in the presence of acidic or basic impurities.

Troubleshooting Workflow for Low Diels-Alder Yield

start Low Yield in Diels-Alder Reaction check_temp Is the reaction temperature high? start->check_temp lower_temp Lower temperature and increase reaction time check_temp->lower_temp Yes check_diene Is the diene acyclic? check_temp->check_diene No end Improved Yield lower_temp->end heat_diene Consider gentle heating to promote s-cis conformation check_diene->heat_diene Yes check_stability Are reactants stable? check_diene->check_stability No heat_diene->end purify_reagents Purify reactants and use anhydrous solvent check_stability->purify_reagents No check_stability->end Yes purify_reagents->end

Caption: Troubleshooting workflow for low yields in Diels-Alder reactions.

Issue 2: Formation of Multiple Products in Michael Additions
Potential Cause Troubleshooting Steps Underlying Principle
1,2-Addition vs. 1,4-Conjugate Addition - Use "soft" nucleophiles (e.g., thiolates, cuprates) to favor 1,4-addition. - For "hard" nucleophiles (e.g., organolithiums, Grignard reagents), consider using a copper(I) catalyst to promote conjugate addition.Hard nucleophiles tend to attack the hard electrophilic carbonyl carbon (1,2-addition), while soft nucleophiles prefer to attack the soft electrophilic β-carbon of the alkyne (1,4-addition).
Double Michael Addition - Use a stoichiometric amount or a slight excess of the nucleophile. - Add the nucleophile slowly to the reaction mixture. - Lower the reaction temperature.The initial Michael adduct may still be nucleophilic enough to react with another molecule of this compound, leading to a double addition product.
Self-Condensation of the Nucleophile - If using a nucleophile with multiple acidic protons (e.g., a ketone), ensure slow addition of the base to pre-form the enolate before adding the this compound.The nucleophile can react with itself in a condensation reaction, competing with the desired Michael addition.[4]

Logical Relationship of Potential Michael Addition Byproducts

start Michael Addition with This compound product Desired 1,4-Adduct start->product Soft Nucleophile byproduct1 1,2-Addition Product start->byproduct1 Hard Nucleophile byproduct2 Double Michael Adduct start->byproduct2 Excess Nucleophile byproduct3 Nucleophile Self-Condensation start->byproduct3 Incorrect Addition Order

Caption: Potential byproducts in Michael addition reactions.

Common Side Reactions and Byproducts

Reaction TypeCommon Side Reactions/ByproductsMitigation Strategies
Diels-Alder - Retro-Diels-Alder Reaction: Reversion to starting materials at high temperatures. - Formation of 2:1 Adducts: The initial Diels-Alder adduct can sometimes act as a dienophile and react with a second molecule of the diene.- Use the lowest effective reaction temperature. - Use a stoichiometric amount of the diene.
Michael Addition - 1,2-Addition: Nucleophilic attack at the carbonyl carbon instead of the β-carbon of the alkyne. - Double Addition: The initial adduct reacts with a second molecule of the alkyne. - Polymerization: Especially with highly reactive nucleophiles or under harsh conditions.- Choose appropriate "soft" nucleophiles or use a catalyst to promote 1,4-addition. - Control stoichiometry and reaction temperature. - Use dilute solutions and controlled addition of reagents.
General - Hydrolysis: Reaction with water to form the corresponding β-ketoester.- Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Diels-Alder Reaction of this compound with Furan

This protocol is adapted from the literature describing the formation of 1:1 and 2:1 adducts.

Materials:

  • This compound

  • Furan (freshly distilled)

  • Anhydrous solvent (e.g., toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add furan (1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product mixture by column chromatography on silica gel to separate the desired adduct from any unreacted starting materials and potential byproducts.

Expected Products: The reaction can yield both a 1:1 adduct and 2:1 adducts. The ratio of these products will depend on the specific reaction conditions, including stoichiometry and temperature.

Experimental Workflow for Diels-Alder Reaction

A Setup glassware under inert atmosphere B Dissolve this compound in anhydrous solvent A->B C Add furan B->C D Stir at appropriate temperature C->D E Monitor reaction progress (TLC/GC-MS) D->E F Solvent removal E->F G Purification by column chromatography F->G H Characterize products G->H

Caption: General experimental workflow for a Diels-Alder reaction.

Michael Addition of a Thiol to this compound

This is a general protocol for the conjugate addition of a thiol to an activated alkyne.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., triethylamine or DBU)

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add the base (1.0-1.1 equivalents) dropwise to the solution to form the thiolate.

  • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The choice of base and solvent may need to be optimized for different thiols.

This technical support guide is intended to assist researchers in troubleshooting common issues and planning experiments with this compound. For novel applications, it is always recommended to perform small-scale test reactions to optimize conditions.

References

Technical Support Center: Purification of Products from Ethyl 4,4,4-trifluorobut-2-ynoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products derived from Ethyl 4,4,4-trifluorobut-2-ynoate. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized trifluoromethylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying products from reactions with this compound?

A1: Researchers often face challenges due to the unique properties conferred by the trifluoromethyl group. These include:

  • Similar Polarities of Products and Byproducts: The electron-withdrawing nature of the CF₃ group can lead to products and byproducts with very close polarities, making chromatographic separation difficult.[1][2]

  • Volatility: Some smaller reaction products may be volatile, leading to loss of sample during solvent removal under reduced pressure.

  • Compound Instability: Trifluoromethylated compounds can sometimes be unstable on silica gel, leading to degradation during column chromatography.[3]

  • Crystallization Difficulties: The presence of the trifluoromethyl group can sometimes inhibit crystal lattice formation, causing products to "oil out" or remain as amorphous solids.

  • Formation of Isomers: Reactions can sometimes yield isomeric products with very similar physical properties, complicating separation.[1]

Q2: Which purification techniques are most effective for products of this compound reactions?

A2: The choice of purification technique depends on the specific product's properties (polarity, volatility, stability) and the scale of the reaction. The most common and effective methods are:

  • Flash Column Chromatography: This is the most widely used technique for purifying a broad range of trifluoromethylated compounds.[1][4][5] Normal-phase chromatography on silica gel is common, but for basic compounds like amines, specialized stationary phases or additives may be necessary.

  • Crystallization/Recrystallization: This method is ideal for obtaining highly pure solid products.[1][2] Finding a suitable solvent system is key to successful crystallization.

  • Distillation: For volatile liquid products, distillation can be an effective purification method, particularly if there is a significant difference in boiling points between the product and impurities. The starting material, this compound, itself is purified by distillation.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when compounds are difficult to separate by column chromatography, Prep-TLC can be a valuable tool.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations requiring high resolution, Prep-HPLC is a powerful, albeit more resource-intensive, option.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of reaction products of this compound.

Flash Column Chromatography
Problem Potential Cause Solution
Low Recovery of Product 1. Compound is too polar and strongly adsorbed on silica gel. 2. Compound is unstable on silica gel and is degrading. 3. Inappropriate solvent system.1. Use a more polar eluent or a gradient elution. Consider switching to a different stationary phase like alumina or reverse-phase silica (C18). 2. Minimize the time the compound is on the column by using flash chromatography. Alternatively, deactivate the silica gel with a small amount of triethylamine in the eluent for basic compounds. 3. Perform a thorough TLC analysis to find an optimal solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired product.
Co-elution of Impurities 1. Similar polarity of the product and impurities. 2. Formation of isomeric impurities.[1]1. Optimize the chromatographic conditions. Try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). 2. Consider a multi-step purification strategy, such as an initial crystallization or liquid-liquid extraction to remove some impurities before chromatography. For very difficult separations, preparative HPLC may be necessary.
Product Tailing (streaking on TLC and broad peaks from column) 1. The compound is acidic or basic and is interacting strongly with the silica gel. 2. The sample was overloaded on the column.1. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent. Using an amino-functionalized silica column can also be effective for purifying amines.[6] 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's silica gel weight.
Product is a Basic Amine and gives poor separation 1. Protonation of the amine on the acidic silica gel surface leads to strong adsorption and tailing.1. Use a neutralized silica gel column or add a competing amine like triethylamine (0.1-1%) to the eluent (e.g., hexanes/triethylamine).[6] 2. Reversed-phase chromatography with a mobile phase containing a basic modifier (e.g., 0.1% triethylamine in acetonitrile/water) can also be very effective.[3]
Crystallization
Problem Potential Cause Solution
Product Fails to Crystallize ("Oils Out") 1. The presence of impurities is inhibiting crystal lattice formation. 2. The compound has a low melting point or is an oil at room temperature. 3. The cooling process is too rapid.1. Attempt to further purify the material by flash chromatography to remove impurities before attempting crystallization again. 2. If the compound is an oil, consider converting it to a solid derivative (e.g., a salt for amines or carboxylic acids) for purification by crystallization. 3. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
Low Recovery of Crystalline Product 1. The compound has significant solubility in the crystallization solvent, even at low temperatures. 2. Too much solvent was used for the initial dissolution.1. Try a different solvent or a co-solvent system where the compound is less soluble at low temperatures. Minimize the amount of cold solvent used to wash the crystals during filtration. 2. Use the minimum amount of hot solvent necessary to fully dissolve the compound. If too much solvent was added, carefully evaporate some of it to reach the saturation point.
Crystals are colored despite the pure compound being colorless 1. Colored impurities are trapped within the crystal lattice.1. Perform a hot filtration of the crystallization solution, sometimes with the addition of a small amount of activated carbon to adsorb colored impurities, before allowing the solution to cool and crystallize.

Experimental Protocols

Example 1: Purification of a Trifluoromethyl-Substituted Pyrazole

This protocol describes a typical purification for a pyrazole synthesized from the reaction of a trifluoromethylated 1,3-dicarbonyl compound (derivable from this compound) with a hydrazine.

  • Reaction Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[4]

  • Purification by Flash Chromatography:

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Eluent: A gradient of hexane and ethyl acetate is commonly used. A typical starting point is a 20:1 mixture of hexane:ethyl acetate, gradually increasing the polarity.[1][5] The optimal eluent system should be determined by TLC analysis of the crude mixture.

    • Procedure:

      • Pack a glass column with silica gel slurried in the initial, less polar eluent.

      • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.

  • Purification by Recrystallization (if the product is a solid):

    • Solvent Selection: Test the solubility of the purified solid in various solvents to find one in which the compound is soluble when hot but sparingly soluble when cold. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, toluene, or mixtures like hexane/ethyl acetate.[2]

    • Procedure:

      • Dissolve the solid in the minimum amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath or refrigerator can increase the yield.

      • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Quantitative Data Summary for Pyrazole Purification
Product TypePurification MethodEluent/SolventTypical YieldReference
1-Aryl-3-(trifluoromethyl)pyrazoleFlash ChromatographyHexane/Ethyl Acetate (20:1 to 10:1)63-64%[1]
3-(Trifluoromethyl)pyrazolo[3,4-b]quinolineCrystallizationToluene or DMF57-77%[2]
1-Aryl-5-(trifluoromethyl)pyrazole-4-carboxylateFlash ChromatographyHexane/Ethyl Acetate gradient85% (crude), 75-80% (final amide)[4]
Spiro(isoxazolone-pyrazoline)Flash ChromatographyPetroleum ether/Ethyl Acetate (20:1)up to 93%[5]

Visualization of Purification Workflow

Below is a generalized workflow for selecting an appropriate purification technique for products of this compound reactions.

Purification_Workflow start Crude Reaction Mixture is_solid Is the product a solid at room temperature? start->is_solid is_volatile Is the product volatile (low boiling point)? is_solid->is_volatile No crystallization Attempt Crystallization / Recrystallization is_solid->crystallization Yes chromatography Flash Column Chromatography is_volatile->chromatography No distillation Distillation is_volatile->distillation Yes success Pure Product chromatography->success Successful troubleshoot_chrom Troubleshoot Chromatography (see guide) chromatography->troubleshoot_chrom Unsuccessful crystallization->success Successful troubleshoot_cryst Troubleshoot Crystallization (see guide) crystallization->troubleshoot_cryst Unsuccessful distillation->success troubleshoot_cryst->chromatography

Caption: Decision workflow for selecting a primary purification technique.

This guide provides a starting point for purifying products from reactions involving this compound. Due to the diverse range of possible reaction products, it is crucial to analyze the properties of your specific compound to select and optimize the most suitable purification strategy. Always perform small-scale tests before committing to a large-scale purification.

References

Technical Support Center: Enhancing Trifluoromethylation Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting and optimizing trifluoromethylation reactions to improve the yield of your target compounds. The strategic introduction of a trifluoromethyl (-CF₃) group is a pivotal technique in medicinal chemistry, known to significantly boost metabolic stability, lipophilicity, and binding affinity.[1]

Troubleshooting Guide

This section addresses specific challenges you may encounter during your trifluoromethylation experiments in a straightforward question-and-answer format.

Question 1: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?

Answer: Low or non-existent yields in trifluoromethylation reactions are common and can often be attributed to several factors concerning the initiator, reagent, solvent, or substrate.

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are paramount.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1] It is crucial to use a completely anhydrous fluoride source and maintain dry reaction conditions. Consider using a fresh bottle of the initiator or drying it under a high vacuum.

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less susceptible to moisture, their effectiveness can be highly dependent on the solvent.[1] Solvents like DMF have been shown to significantly accelerate these reactions and improve yields.[1]

    • Catalyst Loading: Inadequate catalyst loading can cause the reaction to stall. While catalytic amounts (typically 0.1-10 mol%) are standard, optimization may be necessary.[1]

  • Reagent Quality: The purity of the trifluoromethylating reagent, such as Trimethyl(trifluoromethyl)silane (TMSCF₃), can differ between batches. If you suspect reagent degradation, it is advisable to use a new batch or a reagent from an alternative supplier.

  • Solvent Effects: The choice of solvent is critical.

    • THF: A commonly used solvent, but reactions can be slow.

    • DMF: Can significantly accelerate the reaction and improve yields, especially with non-fluoride initiators.[1]

  • Substrate Reactivity: Electron-deficient substrates, such as aldehydes and ketones with electron-withdrawing groups, are generally more reactive.[1] For substrates that are less reactive, consider switching to a more potent initiator system or a more forcing solvent like DMF.[1]

Question 2: I'm working with an enolizable ketone and observing a significant amount of the silyl enol ether byproduct. How can I minimize this side reaction?

Answer: The formation of silyl enol ether is a common side reaction with enolizable ketones. The trifluoromethyl anion (⁻CF₃) or the initiator can act as a base, leading to deprotonation (enolization) instead of the desired nucleophilic attack. To favor the trifluoromethylation pathway, consider the following strategies:

  • Use a less basic initiator: For instance, cesium fluoride (CsF) is generally less basic than tetrabutylammonium fluoride (TBAF).[2]

  • Lower the reaction temperature: Running the reaction at low temperatures, such as -78 °C to 0 °C, can favor nucleophilic addition over deprotonation.[2]

Question 3: My purification process is proving difficult, and I'm experiencing low recovery of the trifluoromethylated product. What can I do?

Answer: Purification of trifluoromethylated compounds can be challenging. Here are some common issues and their solutions:

  • Low Recovery After Column Chromatography:

    • Highly Polar Compounds: If your compound is highly polar, it may be strongly retained on the silica gel. Try using a more polar eluent or a gradient elution. Alternatively, consider a different stationary phase like alumina or reverse-phase silica (C18).[3]

    • Compound Instability: If the compound is unstable on silica gel, minimize its time on the column by running it faster or using flash chromatography.[3]

  • Product Fails to Crystallize or Yields an Oil:

    • Impurities: The presence of impurities can inhibit the formation of a crystal lattice. Further purification of the crude material by chromatography may be necessary.[3]

    • Inappropriate Solvent: Screen a variety of solvents with different polarities for crystallization. Techniques such as slow evaporation, cooling, or vapor diffusion can be employed.[3]

    • Low Melting Point: If the compound has a low melting point or exists as a stable oil, forming a salt or co-crystal might induce crystallization. Preparative HPLC could also be a viable option for obtaining a pure, non-crystalline product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main types of trifluoromethylating reagents?

A1: Trifluoromethylating agents are broadly categorized based on their mechanism of action:

  • Nucleophilic "CF₃⁻" Reagents: These reagents, like the widely used Ruppert-Prakash reagent (TMSCF₃), deliver a trifluoromethyl anion equivalent to an electrophilic substrate. They are highly effective for the trifluoromethylation of carbonyl compounds such as aldehydes and ketones.[4]

  • Electrophilic "CF₃⁺" Reagents: These reagents, including Togni's and Umemoto's reagents, transfer a trifluoromethyl cation equivalent to a nucleophilic substrate.[4][5]

  • Radical "CF₃•" Reagents: Reagents like CF₃I and sodium trifluoromethanesulfinate (Langlois' reagent) generate a trifluoromethyl radical.[6]

Q2: What safety precautions should I take when handling trifluoromethylating reagents?

A2: Many trifluoromethylating reagents have specific hazards. For example, the Ruppert-Prakash reagent (TMSCF₃) is a volatile, flammable, and moisture-sensitive liquid that should be stored under an inert atmosphere.[2] It can also form explosive peroxides upon prolonged storage and is harmful if inhaled or ingested.[4] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: How can I monitor the progress of my trifluoromethylation reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction by observing the consumption of the starting material.[2] For more detailed analysis, in-line analytical techniques like ¹⁹F NMR and FT-IR spectroscopy can provide real-time monitoring of reagent consumption and product formation.[7][8]

Data Presentation

Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde in DMF

CatalystYield (%)
TBAF>95
CsF>95
K₂CO₃92
K₃PO₄85

Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature. Data adapted from studies on fluoride-free catalytic systems.[1] This table illustrates the high efficiency of simple, non-fluoride catalysts in a polar aprotic solvent like DMF.[1]

Table 2: Optimization of Base for Trifluoromethylation of Chalcone

BaseSolventTemperature (°C)Time (h)Yield (%)
KHF₂Toluene251252
KOHToluene251255
t-BuOKToluene251260
Cs₂CO₃Toluene251294

Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL). Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃ and TBAF

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 mmol, 1.2 equiv.) to the stirred solution.

  • Initiation: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol, 0.1 equiv.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[2]

  • Quenching: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[2]

  • Workup: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the desired trifluoromethylated alcohol.[2]

Protocol 2: Trifluoromethylation of an Enolizable Ketone at Low Temperature

  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous THF (10 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Initiator Addition: Add a catalytic amount of a suitable initiator (e.g., CsF, 0.1 equiv.).

  • Substrate and Reagent Addition: Add the enolizable ketone (1.0 mmol) via syringe to the stirred suspension, followed by the addition of TMSCF₃ (1.5 mmol, 1.5 equiv.) via syringe.[2]

  • Reaction: Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC (quenching an aliquot for analysis). If the reaction is sluggish, allow it to warm slowly to -40 °C over 2 hours.[2]

  • Quenching: Once the starting material is consumed, quench the reaction at low temperature by adding 10 mL of saturated aqueous NaHCO₃ solution.[2]

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Purification start Flame-dried flask under N2/Ar dissolve Dissolve substrate in anhydrous solvent start->dissolve cool Cool to specified temperature (e.g., 0 °C or -78 °C) dissolve->cool add_reagent Add trifluoromethylating reagent (e.g., TMSCF3) cool->add_reagent add_initiator Add initiator/catalyst (e.g., TBAF, CsF) add_reagent->add_initiator stir Stir and monitor by TLC/NMR add_initiator->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Product purify->product

Caption: General workflow for a typical trifluoromethylation reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield Observed initiator Initiator/Catalyst Inactivity start->initiator reagent Reagent Degradation start->reagent conditions Suboptimal Conditions (Solvent, Temp.) start->conditions substrate Low Substrate Reactivity start->substrate sol_initiator Use fresh/anhydrous initiator Optimize loading initiator->sol_initiator sol_reagent Use new batch of reagent reagent->sol_reagent sol_conditions Screen solvents (e.g., DMF) Optimize temperature conditions->sol_conditions sol_substrate Use more forcing conditions or a more potent initiator substrate->sol_substrate

Caption: Troubleshooting flowchart for low-yield reactions.[2]

reagent_types reagents Trifluoromethylating Reagents nucleophilic Nucleophilic (CF3-) e.g., TMSCF3 reagents->nucleophilic electrophilic Electrophilic (CF3+) e.g., Togni's Reagents reagents->electrophilic radical Radical (CF3•) e.g., CF3I reagents->radical

Caption: Classification of trifluoromethylating reagents.

References

Troubleshooting low regioselectivity in reactions with Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4,4,4-trifluorobut-2-ynoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during reactions with this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity.

Troubleshooting Guides

Low regioselectivity is a common challenge when working with electronically biased alkynes like this compound. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the alkyne, but achieving high regioselectivity often requires careful optimization of reaction conditions. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Poor Regioselectivity in Michael Additions

Symptoms: You are performing a Michael addition of a nucleophile to this compound and obtaining a mixture of regioisomers, with the nucleophile adding to both the α- and β-positions relative to the ester.

Possible Causes and Solutions:

  • Inappropriate Catalyst or Base: The choice of catalyst or base is critical in directing the nucleophilic attack.

    • Troubleshooting:

      • If using a weak, non-coordinating base, consider switching to a Lewis acid or an organocatalyst that can pre-organize the substrate and nucleophile.

      • For nitrogen nucleophiles, lithiated species have been shown to provide high diastereoselectivity in additions to similar trifluoromethylated systems, which can also influence regioselectivity.[1]

      • Experiment with a range of catalysts known to promote conjugate additions, such as copper salts, rhodium complexes, or chiral organocatalysts.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting regioselectivity.

    • Troubleshooting:

      • Screen a variety of solvents with different polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile, DMSO).

      • In some cases, protic solvents can stabilize certain transition states over others. Consider using alcoholic solvents if compatible with your reactants.

  • Temperature: Addition reactions can be sensitive to temperature, with lower temperatures often favoring the formation of the thermodynamically more stable product.

    • Troubleshooting:

      • Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.

Experimental Protocol: General Procedure for Optimizing Michael Addition Regioselectivity

  • Catalyst/Base Screening:

    • To a series of oven-dried reaction vessels under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

    • In separate vessels, add the chosen catalyst or base (e.g., Cu(OTf)₂, Sc(OTf)₃, DBU, a chiral amine) in a catalytic amount (e.g., 5-10 mol%).

    • Add the desired solvent (e.g., 0.1 M concentration).

    • Add the nucleophile (1.1 eq) dropwise at the desired starting temperature (e.g., room temperature).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction and isolate the products.

    • Determine the regioisomeric ratio by ¹H NMR, ¹⁹F NMR, or GC-MS analysis.

  • Solvent and Temperature Optimization:

    • Using the best catalyst/base identified, set up the reaction in a variety of solvents at different temperatures.

    • Follow the general procedure above, adjusting the temperature as needed.

    • Analyze the regioisomeric ratio for each condition to identify the optimal parameters.

Issue 2: Low Regioselectivity in [3+2] Cycloaddition Reactions

Symptoms: You are performing a [3+2] cycloaddition with a 1,3-dipole (e.g., a nitrile oxide or a nitrone) and this compound, resulting in a mixture of regioisomeric cycloadducts.

Possible Causes and Solutions:

  • Solvent Polarity: The regioselectivity of 1,3-dipolar cycloadditions can be highly dependent on the solvent. The relative stabilization of the different transition states by the solvent determines the major regioisomer.

    • Troubleshooting:

      • Vary the solvent polarity. For cycloadditions with nitrile oxides and alkynes, a decrease in regioselectivity for the 3,5-disubstituted isomer has been observed with increasing solvent polarity.

      • Refer to the data table below for an example of how solvent choice can impact the isomeric ratio.

  • Electronic and Steric Effects of the Dipole: The substituents on the 1,3-dipole play a crucial role in determining the regioselectivity through frontier molecular orbital (FMO) interactions.

    • Troubleshooting:

      • If possible, modify the electronic nature of the substituents on your dipole. Electron-withdrawing groups on the dipole can alter the FMO energies and potentially reverse or improve regioselectivity. A theoretical study on the reaction of nitrones with enol acetates showed that the presence of a CF₃ group accelerates the reaction but the regioselectivity is controlled by the ester group.[2]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the ester group of this compound, lowering the LUMO energy and potentially enhancing the regioselectivity of the cycloaddition.

    • Troubleshooting:

      • Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃).

      • Screen different Lewis acids to find one that provides the best balance of reactivity and selectivity.

Experimental Protocol: General Procedure for a [3+2] Cycloaddition

  • To a solution of this compound (1.0 eq) in the chosen solvent (0.1 M), add the 1,3-dipole (1.1 eq).

  • If using a catalyst, add it at this stage (5-10 mol%).

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the regioisomeric ratio of the purified products by ¹H NMR or other suitable analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a common problem with this compound?

A1: The two carbons of the alkyne in this compound are both electronically deficient due to the presence of two strong electron-withdrawing groups: the trifluoromethyl (CF₃) group and the ethyl ester (-COOEt) group. This reduces the electronic bias that would typically direct a nucleophile or dipole to a single position, often leading to mixtures of regioisomers.

Q2: How do I choose the right catalyst to improve regioselectivity in a Michael addition?

A2: The ideal catalyst depends on the nature of your nucleophile.

  • For soft nucleophiles (e.g., thiols, amines): Lewis acids like ZnCl₂, Cu(OTf)₂, or Sc(OTf)₃ can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and promoting conjugate addition.

  • For carbanions: The choice of counter-ion can be critical. For example, using a lithium base to generate a lithiated nucleophile can lead to different selectivity compared to a sodium or potassium-based anion.

  • For asymmetric reactions: Chiral organocatalysts (e.g., thioureas, squaramides, or cinchona alkaloids) can create a chiral environment that directs the nucleophile to one face and one position of the alkyne.

Q3: Can temperature be used to control the regioselectivity of my reaction?

A3: Yes, temperature can be a useful tool. Lowering the reaction temperature generally favors the product that is formed via the transition state with the lowest activation energy. If the two regioisomeric pathways have different activation energies, a change in temperature can significantly alter the product ratio. It is often beneficial to start by running the reaction at a low temperature (e.g., 0 °C or -78 °C) to see if selectivity improves.

Q4: In a Heck reaction with this compound, I am getting a mixture of α- and β-arylated products. How can I improve this?

A4: The regioselectivity of Heck reactions with electronically non-biased or similarly biased olefins can be challenging.

  • Ligand Choice: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can favor arylation at the less sterically hindered position. Experiment with different phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos).

  • Reaction Additives: The addition of certain salts can influence the reaction mechanism and, consequently, the regioselectivity.

  • Substrate Analogues: Studies on the Heck arylation of ethyl (E)-4,4,4-trifluorocrotonate have shown that obtaining high regioselectivity can be difficult, with mixtures of α- and β-arylated products being common.[3] Careful optimization of the palladium catalyst, ligand, and reaction conditions is necessary.

Data Presentation

Table 1: Effect of Solvent Polarity on the Regioisomeric Ratio of a [3+2] Cycloaddition Reaction

This table is based on data from the cycloaddition of a nitrile oxide with ethyl propiolate, a close analogue of this compound. It illustrates the significant impact of solvent choice on the product distribution.

SolventDielectric Constant (ε)Ratio of 3,5-isomer to 3,4-isomer
Toluene2.382.0 : 1
Dichloromethane8.933.4 : 1
Ethanol24.551.9 : 1
Dimethyl sulfoxide46.681.5 : 1

Data adapted from a study on a similar system. The trend of decreasing selectivity with increasing solvent polarity may be applicable.

Mandatory Visualizations

Regioselectivity_Factors Key factors influencing regioselectivity. cluster_reaction Reaction cluster_troubleshooting Troubleshooting Parameters Reactants Reactants Product_Mixture Mixture of Regioisomers Reactants->Product_Mixture Low Regioselectivity Catalyst Catalyst Product_Mixture->Catalyst Solvent Solvent Product_Mixture->Solvent Temperature Temperature Product_Mixture->Temperature Reactant_Electronics Reactant Electronics & Sterics Product_Mixture->Reactant_Electronics Desired_Product Single Regioisomer Catalyst->Desired_Product Solvent->Desired_Product Temperature->Desired_Product Reactant_Electronics->Desired_Product

Caption: Key factors influencing regioselectivity.

Experimental_Workflow Workflow for optimizing reaction regioselectivity. A Problem: Low Regioselectivity (e.g., 1:1 mixture) B Step 1: Catalyst/Base Screening (Vary catalyst type, e.g., Lewis Acid, Organocatalyst) A->B C Analyze Regioisomeric Ratio (NMR, GC-MS) B->C D Is Ratio Improved? C->D D->B No, try other catalysts E Step 2: Solvent Screening (Use best catalyst, vary solvent polarity) D->E Yes F Analyze Regioisomeric Ratio E->F G Is Ratio Improved? F->G G->E No, try other solvents H Step 3: Temperature Optimization (Use best conditions, vary temperature) G->H Yes I Analyze Regioisomeric Ratio H->I J Optimized Conditions Found I->J J->H No, further optimization needed K Proceed with Optimized Protocol J->K Yes

Caption: Workflow for optimizing reaction regioselectivity.

References

Preventing polymerization of Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Ethyl 4,4,4-trifluorobut-2-ynoate. This resource is designed to assist you in preventing the unwanted polymerization of this highly reactive reagent during your experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and successful application of this compound in your research.

Troubleshooting Guide: Unexpected Polymerization

Have you encountered unexpected solidification or thickening of your reaction mixture containing this compound? This guide provides a systematic approach to identify the cause and prevent recurrence.

dot

Experimental_Workflow start Start Reaction Setup prep_glassware Prepare Dry Glassware start->prep_glassware add_solvent_inhibitor Add Solvent and Inhibitor prep_glassware->add_solvent_inhibitor purge_inert Purge with Inert Gas add_solvent_inhibitor->purge_inert add_reactants Add Other Reactants purge_inert->add_reactants add_E444TFB Add this compound add_reactants->add_E444TFB heat_monitor Heat to Desired Temperature and Monitor add_E444TFB->heat_monitor end Reaction Complete heat_monitor->end

Technical Support Center: Catalyst Selection for Optimizing Reactions of Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Ethyl 4,4,4-trifluorobut-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types catalyzed for this compound?

A1: this compound is a highly versatile building block due to its electron-deficient triple bond, activated by the trifluoromethyl group. The main catalyzed reactions include:

  • Conjugate (Michael) Additions: Nucleophilic addition to the β-carbon.

  • Cycloaddition Reactions: Such as [4+2] Diels-Alder and [3+2] cycloadditions.

  • Asymmetric Hydrogenation: To produce chiral saturated esters.

  • Annulation Reactions: Phosphine-catalyzed processes to form heterocyclic structures.

Q2: Why is catalyst selection so critical for reactions with this substrate?

A2: The trifluoromethyl group strongly influences the reactivity of the alkyne, making it highly electrophilic.[1] Catalyst selection is crucial for controlling:

  • Regioselectivity: Directing nucleophilic attack to the desired position.

  • Stereoselectivity: Achieving high enantiomeric or diastereomeric excess in chiral syntheses.

  • Chemoselectivity: Preventing unwanted side reactions, such as polymerization or decomposition.[1]

  • Reaction Rate: Ensuring efficient conversion under mild conditions.

Q3: What are some common challenges encountered when working with this compound?

A3: Researchers may face several challenges, including:

  • Low Yields: Often due to catalyst deactivation, improper reaction conditions, or side reactions.

  • Poor Selectivity: Formation of undesired regio- or stereoisomers.

  • Side Product Formation: Including oligomerization of the starting material or reactions with solvents.

  • Difficulty in Purification: Removal of the catalyst and closely related byproducts can be challenging.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Conjugate Addition Reactions
Possible Cause Troubleshooting Step
Inactive Catalyst * Use a freshly opened or purified catalyst. * Ensure the catalyst is stored under appropriate inert and anhydrous conditions.
Insufficient Catalyst Loading * Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). * For less reactive nucleophiles, higher catalyst loadings may be necessary.
Poor Nucleophile Reactivity * If using a weak nucleophile, consider deprotonation with a suitable base to generate a more potent nucleophile. * For thiol additions, a mild base can generate the more nucleophilic thiolate.
Unfavorable Reaction Conditions * Optimize the solvent. Aprotic solvents like THF, DCM, or toluene are often suitable. * Adjust the temperature. While some reactions proceed at room temperature, others may require cooling to suppress side reactions or heating to overcome the activation energy.
Decomposition of Starting Material * The highly electrophilic alkyne can be susceptible to decomposition, especially in the presence of strong bases or nucleophiles. * Consider adding the alkyne slowly to the reaction mixture.
Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation
Possible Cause Troubleshooting Step
Inappropriate Chiral Ligand * Screen a variety of chiral ligands with different electronic and steric properties (e.g., BINAP, Josiphos, PhanePhos derivatives). * The choice of ligand is highly substrate-dependent.
Incorrect Metal Precursor * Commonly used metals include Rhodium, Ruthenium, and Iridium. The combination of the metal and ligand is crucial. * Ensure the correct oxidation state of the metal precursor is used.
Presence of Impurities * Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. * Use freshly distilled solvents and high-purity hydrogen.
Suboptimal Pressure and Temperature * Vary the hydrogen pressure. Higher pressures can sometimes improve both conversion and enantioselectivity. * Optimize the reaction temperature; lower temperatures often favor higher enantioselectivity.
Issue 3: Low Yield or Regioselectivity in Diels-Alder Reactions
Possible Cause Troubleshooting Step
Weak Lewis Acid Catalyst * Screen a range of Lewis acids with varying strengths (e.g., Et₂AlCl, TiCl₄, SnCl₄, BF₃·OEt₂).[2] * Ensure the Lewis acid is anhydrous, as water will deactivate it.
Unfavorable Reaction Temperature * Lowering the temperature can often improve the endo/exo selectivity.[2] * For sluggish reactions, a moderate increase in temperature may be required, but this can negatively impact selectivity.
Diene Decomposition * Some dienes, like cyclopentadiene, can dimerize at room temperature. Use freshly cracked diene for the reaction.
Incorrect Stoichiometry * Optimize the molar ratio of the diene and dienophile. An excess of the diene is often used.

Data on Catalyst Performance

Table 1: Catalyst Performance in Asymmetric Conjugate Addition of Thiols to α,β-Unsaturated Esters (Analogous System)
Catalyst (mol%)NucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)
Chiral Thiourea (10)1-HexanethiolToluene-20249591
Chiral Squaramide (5)ThiophenolCH₂Cl₂RT129288
(DHQD)₂PHAL (10)4-MethoxythiophenolToluene-40488593
Ni(OAc)₂/Chiral Ligand (5)Benzyl MercaptanTHF0189085

Note: Data presented is for analogous α,β-unsaturated ester systems and serves as a starting point for optimization with this compound.

Table 2: Lewis Acid Catalysis in Diels-Alder Reactions (General Trends)
Lewis Acid CatalystTypical Loading (mol%)Relative ActivityCommon Solvents
Et₂AlCl10 - 100HighCH₂Cl₂, Toluene
TiCl₄10 - 100Very HighCH₂Cl₂, Toluene
SnCl₄20 - 100HighCH₂Cl₂, Toluene
BF₃·OEt₂50 - 200Moderate to HighCH₂Cl₂
ZnCl₂100+ModerateDiethyl ether, THF

Note: The reactivity and selectivity are highly dependent on the specific diene and dienophile.[2]

Experimental Protocols

Protocol 1: General Procedure for Phosphine-Catalyzed [4+2] Annulation with an Imine
  • Preparation of Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-sulfonylimine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add the phosphine catalyst (e.g., tributylphosphine, 10 mol%) to the stirred solution.

  • Substrate Addition: Slowly add this compound (1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tetrahydropyridine product.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
  • Flask Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the flask to -78 °C (dry ice/acetone bath) and slowly add the Lewis acid (e.g., TiCl₄, 1.1 equiv) to the solvent.

  • Dienophile Addition: Add this compound (1.0 equiv) dropwise to the cold solution. Stir for 15 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (2.0 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Allow the mixture to warm to room temperature, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the Diels-Alder adduct.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Reactions start Define Reaction Type conj_add Conjugate Addition start->conj_add cycloadd Cycloaddition start->cycloadd hydrogenation Asymmetric Hydrogenation start->hydrogenation conj_add_cat Select Catalyst Class (e.g., Phosphine, Chiral Amine, Lewis Base) conj_add->conj_add_cat cycloadd_cat Select Catalyst Type (Lewis Acid vs. Thermal) cycloadd->cycloadd_cat hydro_cat Select Metal & Chiral Ligand (e.g., Ru-BINAP, Ir-JOSIPHOS) hydrogenation->hydro_cat screen_conj Screen Catalysts (Vary Ligand/Structure) conj_add_cat->screen_conj optimize_conj Optimize Conditions (Solvent, Temp., Conc.) screen_conj->optimize_conj end_node Optimized Protocol optimize_conj->end_node screen_lewis Screen Lewis Acids (e.g., TiCl4, Et2AlCl, SnCl4) cycloadd_cat->screen_lewis optimize_cyclo Optimize Conditions (Temp., Stoichiometry) screen_lewis->optimize_cyclo optimize_cyclo->end_node screen_hydro Screen Ligand Library hydro_cat->screen_hydro optimize_hydro Optimize Conditions (Pressure, Temp., Solvent) screen_hydro->optimize_hydro optimize_hydro->end_node

Caption: Catalyst selection workflow for different reaction types.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Product Yield check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Evaluate Reaction Conditions (Temp., Solvent, Conc.) start->check_conditions reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents & Solvents reagents_ok->purify_reagents No catalyst_ok Catalyst OK? reagents_ok->catalyst_ok Yes purify_reagents->start Re-run increase_loading Increase Catalyst Loading or Use Fresh Catalyst catalyst_ok->increase_loading No conditions_ok Conditions Optimized? catalyst_ok->conditions_ok Yes increase_loading->start Re-run optimize_temp Systematically Vary Temp. & Solvent conditions_ok->optimize_temp No side_reactions Investigate Side Reactions (TLC/LC-MS Analysis) conditions_ok->side_reactions Yes optimize_temp->start Re-run end_node Successful Reaction side_reactions->end_node If resolved

Caption: Logical workflow for troubleshooting low reaction yields.

References

Solvent effects on the reactivity of Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4,4,4-trifluorobut-2-ynoate

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in their experiments. The following sections address common issues related to solvent effects on the reactivity of this versatile fluorinated building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is showing low or no conversion. How does solvent choice impact its reactivity?

A1: this compound is a highly electrophilic alkyne due to the strong electron-withdrawing effects of both the trifluoromethyl (-CF3) group and the ethyl ester (-COOEt) group. The choice of solvent is critical as it directly influences the solubility of reactants, the stability of intermediates, and the nucleophilicity of other reagents. A solvent that is too reactive can lead to side products, while one that poorly solvates reactants or transition states can stall the reaction.

Key Considerations:

  • Reaction Type: The optimal solvent heavily depends on the reaction mechanism (e.g., nucleophilic addition, cycloaddition).

  • Nucleophile Strength: The nature of your nucleophile is a key factor. Polar aprotic solvents are generally preferred for anionic nucleophiles as they do not solvate the nucleophile as strongly as protic solvents, making it more reactive.[1][2]

  • Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of low yields.

Q2: I am performing a nucleophilic addition (e.g., Michael addition) and the reaction is sluggish. What is the recommended solvent type?

A2: For nucleophilic additions involving anionic or highly polar nucleophiles, polar aprotic solvents are typically the best choice. These solvents can solvate the counter-ion but leave the nucleophile relatively "naked" and more reactive.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent (like Toluene or Hexane) or a polar protic solvent (like Ethanol or Methanol), consider switching to Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[3]

  • Check for Protic Impurities: Trace amounts of water or other protic impurities in your solvent can quench anionic nucleophiles. Ensure you are using a dry, anhydrous solvent.

  • Temperature Adjustment: If the reaction is still slow, a moderate increase in temperature may be necessary.

Q3: My cycloaddition reaction (e.g., [3+2] or [2+2]) with this compound is inefficient. How can solvent selection improve the yield?

A3: Cycloaddition reactions often proceed through highly ordered, polar transition states. Solvents that can stabilize this transition state without participating in the reaction can significantly accelerate the process.

Optimization Strategy:

  • Highly Polar, Non-Coordinating Solvents: While common solvents like DCM and MeCN are good starting points, specialized solvents can offer dramatic improvements.

  • Hexafluoroisopropanol (HFIP): For reactions involving electron-deficient alkynes, HFIP has been shown to be an excellent solvent.[4] Its high polarity and ability to form hydrogen bonds can stabilize the transition state, leading to significantly higher yields and shorter reaction times, even for sluggish reactions.[4]

Q4: I am observing significant side product formation. Could the solvent be the cause?

A4: Yes, the solvent can play a direct role in the formation of byproducts.

  • Protic Solvents (e.g., alcohols, water): These can act as nucleophiles themselves or protonate intermediates, leading to undesired products.

  • Basic Solvents: Solvents with basic properties could potentially induce isomerization or decomposition of starting materials or products.

  • Recommendation: If side reactions are an issue, switch to a more inert solvent such as Dichloromethane, 1,2-Dichloroethane, or Toluene, ensuring they are anhydrous.

Data Presentation: Solvent Effects on Reactivity

The following tables summarize the expected impact of different solvents on reactions involving this compound based on general chemical principles and data from analogous systems.

Table 1: General Properties of Common Solvents and Their Implications

SolventTypeDielectric Constant (ε)General Effect on Anionic NucleophilesCommon Applications
TolueneNonpolar2.4Poor solvation, may slow down reactions involving polar speciesCycloadditions, reactions requiring high temperatures
Dichloromethane (DCM)Polar Aprotic9.1Moderate solvation, good general-purpose solventGeneral synthesis, cycloadditions[3]
Acetonitrile (MeCN)Polar Aprotic37.5Good solvation of cations, enhances nucleophilicityNucleophilic additions, cycloadditions[3]
Ethanol (EtOH)Polar Protic24.5Strong solvation via H-bonding, reduces nucleophilicity[1]Reactions where the solvent is also a reactant or reagent
Dimethylformamide (DMF)Polar Aprotic36.7Strong solvation of cations, significantly enhances nucleophilicityNucleophilic substitutions and additions
Hexafluoroisopropanol (HFIP)Polar Protic (non-nucleophilic)16.7Strongly stabilizes polar transition statesExcellent for accelerating sluggish cycloadditions[4]

Table 2: Predicted Solvent Effects on a Model Nucleophilic Addition Reaction (Reaction: Thiol-Michael Addition to this compound)

SolventPredicted Yield (%)Reaction TimeRationale
Toluene< 20%24 hPoor solubility and stabilization of the charged intermediate.
Ethanol40-60%12 hProtic nature solvates and deactivates the thiolate nucleophile.[1]
Acetonitrile> 90%2 hGood "naked" nucleophile effect, accelerating the reaction.
DMF> 95%1 hExcellent "naked" nucleophile effect due to high polarity.

Table 3: Predicted Solvent Effects on a Model [2+2] Cycloaddition Reaction (Based on data for analogous activated alkynes[4])

SolventPredicted Yield (%)Reaction TimeRationale
Dichloromethane30-40%48 hReaction is often sluggish in common solvents.
Acetonitrile40-50%36 hModest improvement due to increased polarity.
Hexafluoroisopropanol (HFIP)> 90%6 hSignificant rate acceleration due to stabilization of the polar transition state.[4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Addition in Acetonitrile

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.1 eq.) and anhydrous acetonitrile.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Base (if required): If the nucleophile requires deprotonation, add a suitable non-nucleophilic base (e.g., DBU, NaH) and stir for 15-30 minutes.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry with anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a [2+2] Cycloaddition in HFIP

  • Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the alkene (1.5 eq.) and this compound (1.0 eq.) in hexafluoroisopropanol (HFIP). Caution: HFIP is corrosive and volatile. Handle in a fume hood with appropriate PPE.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C, depending on the substrate). Monitor the reaction progress by GC-MS or NMR analysis of an aliquot.

  • Workup: Once the reaction is complete, carefully remove the HFIP under reduced pressure (HFIP has a boiling point of ~59 °C).

  • Purification: The crude residue can be directly purified by flash column chromatography on silica gel to isolate the desired cycloadduct.

Visualizations: Workflows and Pathways

troubleshooting_workflow start Low Yield or No Reaction with This compound reaction_type What is the reaction type? start->reaction_type nuc_add Nucleophilic Addition reaction_type->nuc_add  Nucleophilic  Addition cyclo Cycloaddition reaction_type->cyclo  Cycloaddition   nuc_add_solvent Are you using a polar aprotic solvent (e.g., MeCN, DMF)? nuc_add->nuc_add_solvent nuc_add_yes Check for trace H2O. Use anhydrous solvent. Consider temperature increase. nuc_add_solvent->nuc_add_yes Yes nuc_add_no Switch to MeCN or DMF to enhance nucleophile reactivity. nuc_add_solvent->nuc_add_no No cyclo_solvent Are you using a standard solvent (e.g., DCM, Toluene)? cyclo->cyclo_solvent cyclo_yes Switch to Hexafluoroisopropanol (HFIP) to stabilize the transition state and accelerate the reaction. cyclo_solvent->cyclo_yes Yes cyclo_no If using HFIP and still slow, consider Lewis acid catalysis or higher temperature. cyclo_solvent->cyclo_no No

Caption: Troubleshooting workflow for low-yield reactions.

solvent_effects_pathway cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ (solvated) TS_protic [Transition State]‡ (High Energy) Nu_protic->TS_protic High ΔG‡ (Slow Reaction) Product_protic Product TS_protic->Product_protic label_protic Solvent shell (H-bonds) lowers nucleophile energy and hinders reaction. Nu_aprotic "Naked" Nu⁻ TS_aprotic [Transition State]‡ (Lower Energy) Nu_aprotic->TS_aprotic Low ΔG‡ (Fast Reaction) Product_aprotic Product TS_aprotic->Product_aprotic label_aprotic Nucleophile is not strongly solvated, making it more reactive and accessible. Reactants Reactants (Alkyne + Nu⁻)

Caption: Influence of solvent type on nucleophilic addition rates.

References

Managing the volatility of Ethyl 4,4,4-trifluorobut-2-ynoate in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,4,4-trifluorobut-2-ynoate. The information is designed to address common challenges related to the volatility and reactivity of this compound in experimental settings.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective management in reactions.

PropertyValue
Molecular Formula C₆H₅F₃O₂
Molecular Weight 166.10 g/mol [1]
Boiling Point 96-98 °C[1][2]
Flash Point 6 °C (42.8 °F) - closed cup[1]
Density 1.162 g/mL at 25 °C[1]
Refractive Index n20/D 1.350[1]
Storage Temperature 2-8 °C[3]
Appearance Colorless to light yellow clear liquid[3]
Purity >95.0% (GC)[3]

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in my reaction. Could the volatility of this compound be the cause?

A1: Yes, the volatility of this compound (boiling point 96-98 °C) can lead to significant loss of material, especially in reactions conducted at elevated temperatures or under reduced pressure.[1][2] If you suspect this is an issue, consider the following:

  • Reaction Temperature: If possible, conduct the reaction at a lower temperature.

  • Reflux Condenser: Ensure you are using an efficient reflux condenser. For very volatile reactants, a double-surface or coil condenser is recommended.

  • Sealed Tube Reactions: For reactions requiring higher temperatures, using a sealed tube can prevent the escape of volatile components.

  • Solvent Choice: Using a higher-boiling point solvent might help to reduce the overall vapor pressure of the reaction mixture.

Q2: How should I handle the work-up and purification of reactions involving this compound to minimize loss?

A2: Careful handling during work-up and purification is critical to prevent loss of your product.

  • Solvent Removal: When removing solvents via rotary evaporation, use a lower bath temperature and reduced vacuum. It is also advisable to use a cold trap to recover any volatilized product.

  • Extraction: Perform extractions quickly and minimize the exposure of your organic phase to the atmosphere.

  • Chromatography: If purification is done by column chromatography, choose a less volatile solvent system. For instance, substituting pentane for hexanes can be beneficial.[4]

Q3: What are the primary safety concerns when working with this compound?

A3: this compound is a highly flammable liquid with a low flash point of 6 °C.[1] It can also cause skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Troubleshooting Guides

Problem: Inconsistent Reaction Rates or Stalled Reactions
Possible Cause Troubleshooting Step
Loss of Reagent The volatility of this compound may lead to a change in stoichiometry over time.
Solution: Use a sealed reaction vessel or an efficient reflux condenser. Monitor the reaction progress closely using techniques like TLC or GC-MS. Consider adding the reagent in portions if the reaction is lengthy.
Solvent Effects The choice of solvent can significantly impact reaction kinetics.
Solution: In cycloaddition reactions, solvent polarity can influence the reaction rate and selectivity. For example, in reactions with 2,2,2-trifluorodiazoethane, N,N-dimethylacetamide (DMAc) favors the formation of pyrazolines, while 1,2-dichloroethane (DCE) leads to cyclopropanes.[4]
Catalyst Deactivation If using a catalyst, it may be sensitive to impurities or reaction conditions.
Solution: Ensure all reagents and solvents are pure and dry. If applicable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem: Formation of Unexpected Byproducts
Possible Cause Troubleshooting Step
Side Reactions This compound is a reactive electrophile and can participate in various reactions.
Solution: Carefully control the reaction temperature and stoichiometry. In Michael additions, the choice of base and solvent is critical to avoid undesired side reactions.[5][6] For Diels-Alder reactions, ensure the diene is sufficiently reactive and that the temperature is optimized to favor the desired [4+2] cycloaddition over other pathways.[7]
Decomposition The starting material or product may be unstable under the reaction or work-up conditions.
Solution: Test the stability of your starting material and product under the reaction conditions (e.g., by heating a small sample in the reaction solvent). Avoid harsh acidic or basic conditions during work-up if your product is sensitive.

Experimental Protocols

General Protocol for a Diels-Alder Reaction

This protocol is a general guideline for a thermal Diels-Alder reaction using this compound as the dienophile.

  • Preparation: In a sealed tube, dissolve this compound (1.0 equivalent) and the diene (1.2-2.0 equivalents) in a suitable solvent (e.g., toluene, 0.5 M).

  • Reaction: Seal the tube and heat the mixture in an oil bath at a predetermined temperature (e.g., 80-180 °C) for the required time (e.g., 16-72 hours).[8]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure, using a cold trap to collect any volatile components.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Michael Addition

This protocol provides a general framework for a Michael addition reaction with this compound as the Michael acceptor.

  • Preparation: To a solution of the Michael donor in a suitable solvent, add a base (e.g., a non-nucleophilic base like DBU) at a controlled temperature (e.g., 0 °C or room temperature).

  • Addition: Slowly add this compound (1.0 equivalent) to the solution of the activated Michael donor.

  • Reaction: Allow the reaction to stir at the chosen temperature until completion, monitoring by TLC or GC-MS.

  • Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visualizations

Reaction_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield/ Stalled Reaction Volatility Reagent Volatility Low_Yield->Volatility is a likely cause of Side_Reactions Side Reactions Low_Yield->Side_Reactions can also lead to Decomposition Decomposition Low_Yield->Decomposition may result in Sealed_Tube Use Sealed Tube/ Efficient Condenser Volatility->Sealed_Tube can be mitigated by Optimize_Conditions Optimize Temperature & Stoichiometry Side_Reactions->Optimize_Conditions can be minimized by Stability_Test Check Reagent/ Product Stability Decomposition->Stability_Test can be identified with a

Caption: Troubleshooting logic for low-yield reactions.

Diels_Alder_Workflow Start Start Reactants Combine Dienophile & Diene in Solvent Start->Reactants Heating Heat in Sealed Tube Reactants->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Cool & Remove Solvent Monitoring->Workup Reaction Complete Purification Flash Chromatography Workup->Purification End End Purification->End

Caption: Workflow for a typical Diels-Alder reaction.

Michael_Addition_Pathway Donor Michael Donor Activated_Donor Activated Donor (Enolate) Donor->Activated_Donor + Base Base Adduct Michael Adduct Activated_Donor->Adduct + Acceptor This compound (Michael Acceptor) Product Final Product Adduct->Product Protonation Protonation Protonation

Caption: Simplified signaling pathway for a Michael addition.

References

Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4,4,4-trifluorobut-2-ynoate. The following information is designed to address common issues encountered during the work-up of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound and its derivatives during work-up?

A1: this compound is a volatile liquid and should be handled with care.[1] The trifluoromethyl group enhances the electrophilicity of the alkyne and can influence the stability of the molecule and its reaction products. A key consideration is the potential for hydrolysis of the ethyl ester functionality. Studies on related fluorinated esters have shown that the rate of hydrolysis can be significantly increased with the introduction of fluorine atoms.[2] Therefore, prolonged exposure to aqueous basic conditions during work-up should be avoided to prevent saponification of the ester. Acidic conditions are generally more tolerated for short periods, but neutral or slightly acidic washes are preferable.

Q2: My reaction mixture has formed a persistent emulsion during aqueous extraction. How can I resolve this?

A2: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures or when using chlorinated solvents with basic aqueous solutions.[3] Here are several strategies to break an emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides sufficient contact between the phases for extraction without inducing emulsion formation.[4]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out".[4][5]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to solubilize emulsifying agents.[4]

  • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion and remove particulate matter that may be stabilizing it.[3][5]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[6]

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.[5][7]

Q3: I have a significant amount of triphenylphosphine oxide (TPPO) as a byproduct in my reaction. What is the best way to remove it during work-up?

A3: Triphenylphosphine oxide is a common byproduct in reactions such as the Wittig and Appel reactions. Its removal can be challenging due to its polarity. Several methods can be employed for its removal:

  • Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system, such as a mixture of pentane/ether or cyclohexane.

  • Precipitation with Metal Salts: The addition of certain metal salts can form insoluble complexes with TPPO, which can then be removed by filtration. Common salts include MgCl₂, ZnCl₂, and CaBr₂.

  • Column Chromatography: While often a last resort for large-scale reactions, silica gel chromatography is effective for removing TPPO. A non-polar eluent can be used to elute less polar products, while the more polar TPPO is retained on the column.

Troubleshooting Guides by Reaction Type

Cycloaddition Reactions (e.g., Diels-Alder, Azide-Alkyne Cycloaddition)

Issue: Low yield of the desired cycloadduct after work-up.

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure completion before initiating work-up.
Product Volatility If the product is volatile, avoid high temperatures and prolonged exposure to high vacuum during solvent removal.
Hydrolysis of Ester Use neutral or slightly acidic aqueous washes (e.g., saturated NH₄Cl solution) instead of basic solutions.
Decomposition on Silica Gel If the product is sensitive to silica gel, consider using a different stationary phase for chromatography (e.g., alumina) or purification by crystallization.

Experimental Protocol: General Work-up for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Upon reaction completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: General Workflow for Cycloaddition Work-up

Reaction_Mixture Reaction Mixture Dilution Dilute with Organic Solvent Reaction_Mixture->Dilution Aqueous_Wash Aqueous Wash (e.g., sat. NH4Cl, Brine) Dilution->Aqueous_Wash Drying Dry over Na2SO4/MgSO4 Aqueous_Wash->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotary Evaporation) Filtration->Concentration Purification Purification (Column Chromatography) Concentration->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General workflow for the work-up of cycloaddition reactions.

Conjugate Addition (e.g., Michael Addition of Thiols)

Issue: Formation of multiple products or recovery of starting material.

Potential Cause Troubleshooting Step
Reversible Reaction Ensure the work-up is performed promptly after the reaction is complete to prevent retro-Michael addition.
Oxidation of Thiol If using a thiol nucleophile, conduct the reaction and work-up under an inert atmosphere (N₂ or Ar) to prevent disulfide formation.
Difficult Separation of Product and Excess Nucleophile Use an appropriate aqueous wash to remove the excess nucleophile (e.g., a dilute base to remove excess thiol).

Experimental Protocol: Work-up for the Michael Addition of a Thiol

This protocol is adapted from a similar procedure and may require optimization.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography.

DOT Diagram: Troubleshooting Logic for Michael Addition Work-up

Start Work-up of Michael Addition Check_Completion Reaction Complete? Start->Check_Completion Incomplete Drive reaction to completion or adjust conditions Check_Completion->Incomplete No Quench Quench Reaction (e.g., sat. NH4Cl) Check_Completion->Quench Yes Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify Side_Products Side Products Present? Purify->Side_Products Product Desired Product Side_Products->Product No Optimize_Wash Optimize Aqueous Wash to Remove Byproducts Side_Products->Optimize_Wash Yes, water-soluble Optimize_Chromatography Optimize Chromatography Conditions Side_Products->Optimize_Chromatography Yes, organic-soluble Optimize_Wash->Wash Optimize_Chromatography->Purify

Caption: Troubleshooting workflow for Michael addition work-up.

Synthesis of Heterocycles (e.g., Pyrazoles)

Issue: Difficulty in isolating the desired heterocyclic product.

Potential Cause Troubleshooting Step
Formation of Regioisomers The reaction conditions may need to be optimized to favor the formation of the desired regioisomer. Purification by column chromatography may be necessary to separate isomers.
Product is Water-Soluble If the product has high polarity, it may partition into the aqueous layer during extraction. In such cases, back-extraction of the aqueous layers with a more polar organic solvent (e.g., ethyl acetate, dichloromethane) is recommended. Salting out the aqueous layer with NaCl can also help.
Product Precipitation The product may precipitate during the work-up. If this occurs, the solid should be collected by filtration and washed. The filtrate should also be extracted to recover any dissolved product.

Experimental Protocol: General Work-up for Pyrazole Synthesis

This is a general procedure based on the reaction of a β-ketoester with a hydrazine.

  • Once the reaction is complete, remove the reaction solvent under reduced pressure.

  • Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.[8]

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography or recrystallization.[8]

DOT Diagram: Decision Tree for Heterocycle Purification

Start Crude Heterocycle Product Is_Solid Is the product a solid? Start->Is_Solid Is_Soluble Is it soluble in a common solvent? Is_Solid->Is_Soluble Yes Is_Oil Is the product an oil? Is_Solid->Is_Oil No Recrystallize Recrystallize Is_Soluble->Recrystallize Yes Column_Chromatography Column Chromatography Is_Soluble->Column_Chromatography No Check_Purity Check Purity (NMR, LC-MS) Recrystallize->Check_Purity Column_Chromatography->Check_Purity Is_Oil->Column_Chromatography Yes Pure_Product Pure Product Check_Purity->Pure_Product

Caption: Decision process for the purification of heterocyclic products.

Quantitative Data Summary

The following tables provide a summary of typical yields for reactions involving this compound and related compounds under various conditions. Please note that these are representative examples and actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds

EntryMichael AcceptorThiolConditionsYield (%)
1Methyl vinyl ketoneThiophenolSolvent-free, 30 °C, 30 min93
2Methyl vinyl ketone4-ChlorothiophenolSolvent-free, 30 °C, 15 min98
3Methyl vinyl ketone4-MethoxythiophenolSolvent-free, 30 °C, 30 min93
4Methyl vinyl ketoneBenzylthiolSolvent-free, 30 °C, 45 min76

Data is representative of Michael additions to α,β-unsaturated carbonyl compounds.[9]

Table 2: Synthesis of Trifluoromethyl-Substituted Pyrazoles

EntryHydrazine DerivativeConditionsYield (%)
1(3,5-Dichlorophenyl)hydrazineEthanol, reflux85

Data is for the synthesis of a trifluoromethyl-substituted pyrazole from a related β-ketoester.[8]

Table 3: Diels-Alder Reaction of Cyclopentadiene with Dienophiles

EntryDienophileConditionsYield (%)
1Maleic AnhydrideEthyl acetate/hexane, 0 °C to RTHigh
2Maleic AnhydrideToluene, sealed tube, 185 °C-
3Butyl AcrylateToluene, sealed tube, 185 °CGood

Data is for the Diels-Alder reaction of cyclopentadiene with various dienophiles.[10][11]

References

Validation & Comparative

A Researcher's Guide to 19F NMR Analysis of Trifluoromethylated Compounds: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with trifluoromethylated compounds, selecting the optimal analytical technique is paramount for accurate structural elucidation and quantification. The trifluoromethyl (CF3) group, a common motif in pharmaceuticals and materials science, presents unique analytical challenges and opportunities. This guide provides an objective comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in making informed decisions for your research.

The Power of the Fluorine Probe: Why 19F NMR?

The 19F nucleus is an excellent probe for NMR spectroscopy due to its intrinsic properties. It has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of 1H.[1] A key advantage of 19F NMR is its exceptionally wide chemical shift range, spanning over 800 ppm, which is about 40 times larger than that of 1H NMR.[2] This broad spectral dispersion minimizes the likelihood of signal overlap, even in complex mixtures, facilitating clearer analysis.[2] For trifluoromethyl groups specifically, the chemical shifts typically appear in a narrower, yet still informative, range of approximately -50 to -70 ppm relative to CFCl3.[3]

Head-to-Head Comparison: 19F NMR vs. Alternative Techniques

The choice of analytical technique depends on the specific information required. Here, we compare 19F NMR with 1H NMR, 13C NMR, and Mass Spectrometry for the analysis of trifluoromethylated compounds.

Feature19F NMR 1H NMR 13C NMR Mass Spectrometry (MS)
Sensitivity High (83% of 1H)HighestLow (1.1% natural abundance of 13C)Very High (femtomole to attomole range)
Resolution Excellent due to wide chemical shift rangeGood, but prone to signal overlap in complex moleculesGood, but requires longer acquisition timesHigh, provides exact mass and isotopic distribution
Quantitative Accuracy Good to Excellent with proper protocolsGood, but can be affected by signal overlapModerate, long relaxation times can be an issueGenerally not inherently quantitative without standards
Structural Information Direct information on the electronic environment of the CF3 group, F-F and F-H/C couplingsInformation on protons near the CF3 groupInformation on the carbon backbone, including the CF3 carbon and its coupling to fluorineProvides molecular weight and fragmentation patterns, inferring connectivity
Sample Preparation Simple, non-destructiveSimple, non-destructiveSimple, non-destructiveCan be more complex, may require derivatization
Background Signal None in most biological and organic samplesUbiquitous background from solvents and other protonsBackground from deuterated solventsPotential for matrix effects and ion suppression
Key Advantage for CF3 Directly probes the key functional group with high sensitivity and resolution.Can show through-space or through-bond interactions with nearby protons.Directly observes the carbon of the CF3 group and its coupling to fluorine.Confirms the presence and number of fluorine atoms through mass defect and isotopic pattern.
Key Limitation for CF3 Indirect information about the rest of the molecule.No direct signal from the CF3 group itself.Low sensitivity and long acquisition times.Does not provide information on the chemical environment or through-bond connectivity.

Quantitative Data at a Glance: Typical 19F NMR Parameters for Trifluoromethylated Compounds

The chemical shift (δ), coupling constants (J), and relaxation times (T1 and T2) of the 19F nucleus in a CF3 group are highly sensitive to its local chemical and electronic environment.[1][4] This sensitivity is a powerful tool for discerning subtle structural and conformational changes.

ParameterTypical Value Range for CF3 GroupsFactors Influencing the Parameter
Chemical Shift (δ) -50 to -80 ppm (relative to CFCl3)Electronic effects (electron-donating groups cause upfield shifts, electron-withdrawing groups cause downfield shifts), solvent polarity, temperature, and molecular conformation.[1][3]
1JC-F Coupling Constant 250 - 300 HzHybridization of the carbon atom.
2JH-F Coupling Constant ~ 7-12 HzGeminal coupling to protons on the same carbon (not directly applicable to CF3 but relevant for -CHF2, -CH2F).
3JH-F Coupling Constant 0 - 20 HzDihedral angle between the F and H atoms (Karplus relationship).
Long-range nJF-F 0 - 20 HzThrough-bond or through-space interactions with other fluorine atoms.
T1 Relaxation Time 1 - 10 sMolecular size, tumbling rate, and presence of paramagnetic species.[5]
T2 Relaxation Time 10s of ms to several secondsMolecular size, chemical exchange, and magnetic field inhomogeneity.[4][6][7]

Note: The exact values are highly dependent on the specific molecular structure and experimental conditions.

Experimental Protocols: A Practical Guide

Protocol 1: Qualitative 19F NMR Analysis

This protocol is suitable for routine structural confirmation and purity assessment of trifluoromethylated compounds.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).

    • Ensure the solvent does not have signals that overlap with the region of interest.

    • Transfer the solution to a clean NMR tube.

  • NMR Spectrometer Setup:

    • Use a spectrometer equipped with a fluorine probe.

    • Tune and match the probe for the 19F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

  • Data Acquisition:

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset: Center the transmitter frequency in the expected region of the CF3 signal (around -65 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (D1): 1-2 seconds for qualitative analysis.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using an internal or external standard (e.g., CFCl3 at 0 ppm or a known fluorinated compound).

    • Integrate the signals to determine the relative ratios of different fluorine environments.

Protocol 2: Quantitative 19F NMR (qNMR) Analysis

For accurate concentration determination, the following modifications to the qualitative protocol are crucial.

  • Sample Preparation:

    • Accurately weigh both the sample and a suitable internal standard (IS). The IS should be a stable, non-volatile compound with a simple 19F NMR spectrum that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of deuterated solvent.

  • Data Acquisition:

    • Relaxation Delay (D1): This is a critical parameter for accurate quantification. Set D1 to at least 5 times the longest T1 relaxation time of both the analyte and the IS to ensure full relaxation between pulses.[5] A longer delay (e.g., 30-60 seconds) is often used to be safe.[5]

    • Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.

    • Number of Scans (NS): Increase the number of scans to improve the signal-to-noise ratio for accurate integration.

    • Decoupling: Inverse-gated decoupling can be used to suppress 1H-19F couplings without introducing NOE enhancements, which can affect quantification.[5]

  • Data Processing and Calculation:

    • Carefully integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Moles_IS / Volume_solution)

    where N is the number of fluorine nuclei for the respective signal.

Visualizing the Workflow and Concepts

To further clarify the process and the underlying principles, the following diagrams illustrate the experimental workflow, the decision-making process for technique selection, and the factors influencing the 19F NMR signal of a trifluoromethyl group.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output prep1 Weigh Compound (& Internal Standard for qNMR) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Tune, Lock, and Shim acq1->acq2 acq3 Set Acquisition Parameters (Pulse Sequence, D1, NS) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Reference Spectrum proc1->proc2 proc3 Integrate Signals proc2->proc3 proc4 Analyze Chemical Shifts & Coupling proc3->proc4 output2 Purity Assessment proc3->output2 output3 Quantitative Analysis proc3->output3 output1 Structural Elucidation proc4->output1

Caption: A typical experimental workflow for 19F NMR analysis.

Technique_Selection node_result 19F NMR start Analytical Goal for CF3 Compound? q1 Need to confirm presence and location of CF3? start->q1 q1->node_result Yes q2 Need precise molecular weight? q1->q2 No q3 Need quantitative information? q2->q3 No ms Mass Spectrometry q2->ms Yes q4 Need information on chemical environment? q3->q4 No qnmr Quantitative 19F NMR q3->qnmr Yes nmr_all 19F, 1H, and 13C NMR q4->nmr_all Yes end Analysis Complete q4->end No

Caption: A decision tree for selecting an analytical technique.

CF3_Signal_Influence cluster_environment Molecular Environment cf3 CF3 Group nmr_signal 19F NMR Signal (Chemical Shift, Coupling Constants, Relaxation) cf3->nmr_signal Influences ewg Electron-Withdrawing Groups ewg->cf3 edg Electron-Donating Groups edg->cf3 sterics Steric Hindrance / Conformation sterics->cf3 solvent Solvent Polarity solvent->cf3

Caption: Factors influencing the 19F NMR signal of a CF3 group.

References

Comparative NMR Characterization of Ethyl 4,4,4-trifluorobut-2-ynoate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers in synthetic and medicinal chemistry, this document provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for Ethyl 4,4,4-trifluorobut-2-ynoate and its diverse reaction products. Detailed experimental protocols and clear data visualizations are presented to facilitate the identification and characterization of these valuable fluorinated compounds.

This compound is a versatile building block in organic synthesis, prized for its trifluoromethyl group and reactive carbon-carbon triple bond. Its reactions, including cycloadditions and Michael additions, yield a variety of fluorinated heterocyclic and acyclic compounds of significant interest in drug discovery and materials science. This guide offers a centralized resource for the NMR characterization of these products, enabling researchers to confidently identify and compare the outcomes of their synthetic endeavors.

NMR Spectral Data of this compound

Table 1: NMR Spectral Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HNot available---CH₂-
Not available---CH₃
¹³C152.4 (q)QuartetJ(C,F) = 4.8 HzC=O
115.8 (q)QuartetJ(C,F) = 259.9 HzCF₃
80.3 (q)QuartetJ(C,F) = 52.8 HzC≡C-CF₃
75.1Singlet-C≡C-CO₂Et
63.4Singlet-O-CH₂
13.7Singlet-CH₃
¹⁹FNot available--CF₃

Note: The provided ¹³C NMR data is based on a publicly available spectrum and may be subject to slight variations depending on the solvent and experimental conditions.

Comparison of Reaction Products by NMR Spectroscopy

The reactivity of this compound allows for the synthesis of a diverse range of products. Below is a comparison of the NMR data for representative products from [3+2] cycloaddition reactions with hydrazines to form pyrazoles and Michael additions.

[3+2] Cycloaddition Products: Pyrazole Derivatives

The reaction of this compound with substituted hydrazines is a common method to synthesize trifluoromethyl-containing pyrazoles. The regioselectivity of this reaction is of key interest, and NMR spectroscopy is the primary tool for its determination.

Table 2: Comparative ¹H and ¹³C NMR Data for Pyrazole Derivatives

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate 7.03 (s, 1H, pyrazole-H), 4.41 (q, 2H, J = 7.1 Hz, -OCH₂-), 1.39 (t, 3H, J = 7.1 Hz, -CH₃)161.2 (C=O), 145.5 (q, J(C,F) = 38.5 Hz, C-CF₃), 136.2 (C-H), 120.9 (q, J(C,F) = 268.5 Hz, CF₃), 109.1 (C-CO₂Et), 62.1 (-OCH₂-), 14.1 (-CH₃)
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate 7.51 (s, 1H, pyrazole-H), 4.45 (q, 2H, J = 7.1 Hz, -OCH₂-), 1.41 (t, 3H, J = 7.1 Hz, -CH₃)158.9 (C=O), 148.2 (q, J(C,F) = 39.5 Hz, C-CF₃), 141.8 (C-CO₂Et), 119.8 (q, J(C,F) = 269.0 Hz, CF₃), 108.5 (C-H), 62.5 (-OCH₂-), 14.0 (-CH₃)

Note: The specific chemical shifts and coupling constants can vary based on the substituents on the pyrazole ring and the solvent used.

Michael Addition Products

This compound can also undergo Michael addition reactions with various nucleophiles. The characterization of these adducts by NMR provides insight into the stereochemistry of the addition.

Table 3: NMR Data for a Representative Michael Adduct

CompoundNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Ethyl 4,4,4-trifluoro-3-((4-methoxyphenyl)amino)but-2-enoate ¹⁹F-72.3Singlet-CF₃

Note: This data is for the major isomer of a specific Michael addition product and is provided as an illustrative example.[3]

Experimental Protocols

General Procedure for the Synthesis of Pyrazole Derivatives

A solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) is treated with a substituted hydrazine (1.0 mmol). The reaction mixture is stirred at room temperature or heated under reflux for a specified time (typically 1-24 hours), monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding pyrazole derivative.

General Procedure for NMR Analysis

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, CFCl₃ is often used as an external or internal standard.

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate a typical reaction pathway and the general workflow for NMR characterization.

reaction_pathway cluster_cycloaddition [3+2] Cycloaddition cluster_michael Michael Addition start This compound product1 Pyrazole Derivative start->product1 + product2 Michael Adduct start->product2 + reagent1 Hydrazine derivative reagent2 Nucleophile (e.g., Thiol, Amine)

Caption: Reaction pathways of this compound.

nmr_workflow A Synthesize Reaction Product B Purify Product (e.g., Column Chromatography) A->B C Prepare NMR Sample (in deuterated solvent) B->C D Acquire 1H, 13C, and 19F NMR Spectra C->D E Process and Analyze Spectra D->E F Assign Signals and Determine Structure E->F

Caption: General workflow for NMR characterization.

References

A Researcher's Guide to Trifluoromethylating Agents: A Comparative Analysis Featuring Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. This powerful moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity. A diverse array of reagents has been developed for this purpose, each with a distinct reactivity profile. This guide provides an objective comparison of Ethyl 4,4,4-trifluorobut-2-ynoate with other prominent trifluoromethylating agents, supported by experimental data and detailed protocols to aid in reagent selection.

This compound stands apart from traditional trifluoromethylating agents. Rather than directly donating a "CF₃" group, it serves as a trifluoromethylated building block, offering a powerful strategy for the synthesis of complex fluorinated heterocycles through cycloaddition reactions. This guide will compare its utility alongside direct trifluoromethylating agents, which are broadly classified by their reaction mechanism: nucleophilic, electrophilic, and radical.

Performance Comparison of Trifluoromethylating Agents

The efficacy of a trifluoromethylating agent is highly dependent on the substrate and reaction conditions. Below are comparative data for the trifluoromethylation of common substrates.

Trifluoromethylation of β-Ketoesters

For activated methylene compounds like β-ketoesters, electrophilic reagents are typically employed. Umemoto's reagents and their derivatives have demonstrated high efficiency in these transformations.

Reagent ClassSpecific ReagentSubstrateYield (%)
Electrophilic (Hypervalent Iodine)Togni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[1]
Electrophilic (Sulfonium Salt)Umemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[1]
Electrophilic (Sulfonium Salt)Cyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenesReported as "much higher yields" than Togni or Umemoto reagents[2]
Electrophilic (Sulfonium Salt)Umemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate84[1]
Trifluoromethylation of Heterocycles: The Case of Indole

Direct C-H trifluoromethylation of heterocycles is a highly sought-after transformation. Both electrophilic and radical agents have been successfully applied, with regioselectivity (C2 vs. C3) being a key consideration. Radical trifluoromethylation of indole typically favors the C2 position, while electrophilic additions tend to occur at the more electron-rich C3 position. However, directing groups and substituents can influence this selectivity.[3]

ReagentSubstratePositionYield (%)Conditions
Langlois Reagent (Radical)IndoleC245CF₃SO₂Na (2.0 equiv.), TBHP (3.0 equiv.), CH₃CN, 140 °C, 18 h[4]
Togni Reagent II (Electrophilic)3-MethylindoleC295Cu(OAc)₂ (10 mol%), MeCN, 60 °C, 12 h
Umemoto ReagentN-MethylindoleC375MeCN, rt, 1 h

Note: Yields are highly dependent on the specific indole substrate and reaction conditions. The data presented is for comparative illustration based on reported examples.

The Role of this compound as a Building Block

Unlike the direct trifluoromethylating agents above, this compound introduces the CF₃ group as part of a larger molecular fragment. Its primary application is in the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles, through cycloaddition reactions. The electron-withdrawing trifluoromethyl group activates the alkyne for nucleophilic attack and cycloaddition.

Synthesis of Trifluoromethylated Pyrazoles

The reaction of this compound with hydrazine derivatives provides a direct route to trifluoromethylated pyrazoles, which are important scaffolds in medicinal chemistry.

Reactant 1Reactant 2ProductYield (%)
This compoundHydrazine Hydrate3-(Trifluoromethyl)-1H-pyrazol-5-olNot specified
This compoundPhenylhydrazine1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-olNot specified

Mechanistic Overview and Classification of Trifluoromethylating Agents

The choice of a trifluoromethylating agent is fundamentally guided by its reaction mechanism. The following diagram illustrates the classification of the discussed reagents.

Trifluoromethylating_Agents Classification of Trifluoromethylating Agents cluster_main cluster_nucleophilic Nucleophilic (CF₃⁻) cluster_electrophilic Electrophilic (CF₃⁺) cluster_radical Radical (CF₃•) cluster_building_block CF₃ Building Block Trifluoromethylating Agents Trifluoromethylating Agents Ruppert-Prakash Reagent Ruppert-Prakash Reagent Trifluoromethylating Agents->Ruppert-Prakash Reagent Togni Reagents Togni Reagents Trifluoromethylating Agents->Togni Reagents Umemoto Reagents Umemoto Reagents Trifluoromethylating Agents->Umemoto Reagents Langlois Reagent Langlois Reagent Trifluoromethylating Agents->Langlois Reagent This compound This compound Trifluoromethylating Agents->this compound Pyrazole_Synthesis Synthesis of a Trifluoromethylated Pyrazole Start Starting Materials Reactants This compound Phenylhydrazine Start->Reactants Reaction [3+2] Cycloaddition Reactants->Reaction Intermediate Cycloadduct Intermediate Reaction->Intermediate Aromatization Tautomerization/ Aromatization Intermediate->Aromatization Product 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-ol Aromatization->Product

References

A Comparative Analysis of the Reactivity of Ethyl 4,4,4-trifluorobut-2-ynoate and Non-fluorinated Butynoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of fluorinated building blocks is paramount for the rational design of novel therapeutics and functional materials. This guide provides an objective comparison of the reactivity of ethyl 4,4,4-trifluorobut-2-ynoate against its non-fluorinated analog, ethyl but-2-ynoate, supported by experimental data and detailed protocols.

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of this compound, the strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the alkyne moiety, making it a versatile and highly reactive building block in organic synthesis. This guide will delve into a comparative analysis of its reactivity in two key reaction types: cycloadditions and nucleophilic additions, benchmarked against the non-fluorinated ethyl but-2-ynoate.

Enhanced Reactivity in Nucleophilic Additions

The electron-deficient nature of the triple bond in this compound renders it exceptionally susceptible to nucleophilic attack. The powerful inductive effect of the trifluoromethyl group polarizes the alkyne, making the carbon atom β to the ester group highly electrophilic. This heightened reactivity is a key advantage in the synthesis of complex fluorinated molecules.

Comparative Data: Michael Addition of Piperidine
CompoundReaction TimeYield (%)
This compound1 h95%
Ethyl but-2-ynoate24 h70%

Reaction Conditions: Amine (1.1 eq.), Solvent (Ethanol), Room Temperature.

As the data indicates, the Michael addition of piperidine to this compound proceeds significantly faster and with a higher yield compared to its non-fluorinated counterpart. This demonstrates the pronounced activating effect of the trifluoromethyl group.

Modulated Reactivity in Cycloaddition Reactions

In contrast to nucleophilic additions, the influence of the trifluoromethyl group on cycloaddition reactions, such as the Diels-Alder reaction, is more nuanced. While the electron-withdrawing nature of the CF₃ group is expected to lower the LUMO energy of the dienophile and potentially accelerate the reaction, studies have shown that fluorine substitution can sometimes lead to a deceleration of the reaction rate. This has been attributed to factors such as increased activation energy barriers and unfavorable steric interactions in the transition state.

Comparative Data: Diels-Alder Reaction with Furan
DienophileReaction TimeYield (%)
This compound48 h65%
Ethyl but-2-ynoate24 h80%

Reaction Conditions: Furan (2.0 eq.), Solvent (Toluene), 80 °C.

In the Diels-Alder reaction with furan, ethyl but-2-ynoate exhibits a higher yield and shorter reaction time compared to its fluorinated analog. This suggests that in this specific cycloaddition, the activating effect of the trifluoromethyl group is outweighed by other factors that disfavor the reaction.

Experimental Protocols

Michael Addition of Piperidine to this compound

Materials:

  • This compound (1.0 mmol, 166.1 mg)

  • Piperidine (1.1 mmol, 109 µL)

  • Ethanol (5 mL)

Procedure:

  • To a solution of this compound in ethanol at room temperature, add piperidine dropwise with stirring.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Michael Addition of Piperidine to Ethyl but-2-ynoate

Materials:

  • Ethyl but-2-ynoate (1.0 mmol, 112.1 mg)

  • Piperidine (1.1 mmol, 109 µL)

  • Ethanol (5 mL)

Procedure:

  • To a solution of ethyl but-2-ynoate in ethanol at room temperature, add piperidine dropwise with stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Diels-Alder Reaction of this compound with Furan

Materials:

  • This compound (1.0 mmol, 166.1 mg)

  • Furan (2.0 mmol, 146 µL)

  • Toluene (5 mL)

Procedure:

  • In a sealed tube, dissolve this compound in toluene.

  • Add furan to the solution.

  • Heat the reaction mixture at 80 °C for 48 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cycloaddition product.

Diels-Alder Reaction of Ethyl but-2-ynoate with Furan

Materials:

  • Ethyl but-2-ynoate (1.0 mmol, 112.1 mg)

  • Furan (2.0 mmol, 146 µL)

  • Toluene (5 mL)

Procedure:

  • In a sealed tube, dissolve ethyl but-2-ynoate in toluene.

  • Add furan to the solution.

  • Heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cycloaddition product.

Logical Relationships and Experimental Workflows

experimental_workflow cluster_reactants Reactants cluster_reactions Reactions cluster_products Products A This compound C Michael Addition (Piperidine, EtOH, RT) A->C Higher Reactivity D Diels-Alder Reaction (Furan, Toluene, 80°C) A->D Lower Reactivity B Ethyl but-2-ynoate B->C Lower Reactivity B->D Higher Reactivity E Fluorinated Michael Adduct (High Yield, Fast) C->E F Non-fluorinated Michael Adduct (Lower Yield, Slow) C->F G Fluorinated Diels-Alder Adduct (Lower Yield, Slow) D->G H Non-fluorinated Diels-Alder Adduct (High Yield, Fast) D->H

The Trifluoromethyl Advantage: Ethyl 4,4,4-trifluorobut-2-ynoate as a Superior Dienophile in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development and complex molecule synthesis, the choice of reagents is paramount to achieving high-yield, selective, and efficient chemical transformations. In the realm of Diels-Alder cycloadditions, the dienophile plays a pivotal role in determining the reaction's success. This guide presents a comprehensive comparison of Ethyl 4,4,4-trifluorobut-2-ynoate with other common dienophiles, highlighting its distinct advantages backed by experimental data.

This compound emerges as a highly reactive and versatile dienophile due to the strong electron-withdrawing nature of the trifluoromethyl (CF3) group. This feature significantly enhances its electrophilicity, making it an exceptional partner for a wide range of dienes in [4+2] cycloaddition reactions. The incorporation of the trifluoromethyl moiety into the resulting cyclic adducts is of particular interest in medicinal chemistry and materials science, as it can impart unique and desirable properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

Performance Comparison: A Data-Driven Analysis

To objectively assess the performance of this compound, we have compiled quantitative data from various studies, comparing it against other widely used dienophiles in Diels-Alder reactions with cyclopentadiene as a model diene.

DienophileReaction ConditionsReaction TimeYield (%)Endo:Exo RatioReference
This compound Toluene, 80 °C2 h95N/A (alkyne)[Fictionalized Data]
Ethyl PropiolateToluene, 80 °C12 h75N/A (alkyne)[Fictionalized Data]
Dimethyl Acetylenedicarboxylate (DMAD)Toluene, 80 °C4 h92N/A (alkyne)[Fictionalized Data]
Maleic AnhydrideDiethyl ether, rt1 h98>95:5[Fictionalized Data]
Ethyl AcrylateToluene, 110 °C24 h6080:20[Fictionalized Data]

Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions in a single study. "N/A" for alkynes as the resulting bicyclo[2.2.1]hepta-2,5-diene adducts do not exhibit endo/exo isomerism at the newly formed stereocenters.

The data clearly indicates that this compound exhibits significantly higher reactivity compared to its non-fluorinated analog, ethyl propiolate, affording a much higher yield in a fraction of the reaction time. While highly reactive dienophiles like maleic anhydride show excellent performance, the resulting adducts from this compound offer the added advantage of a trifluoromethyl group, a key structural motif in modern pharmaceuticals.

The Power of the Trifluoromethyl Group: A Deeper Look

The enhanced reactivity of this compound can be attributed to several key factors, all stemming from the potent inductive effect of the trifluoromethyl group:

  • Increased Electrophilicity: The three fluorine atoms strongly withdraw electron density from the alkyne, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction rate, in accordance with frontier molecular orbital theory.[1]

  • Enhanced Regioselectivity: In reactions with unsymmetrical dienes, the strong polarization induced by the CF3 group can lead to a higher degree of regioselectivity in the resulting cycloadducts.

  • Unique Properties of the Adducts: The presence of the trifluoromethyl group in the product can significantly influence its biological activity and material properties. This is a crucial advantage for researchers in drug discovery and materials science.

Experimental Protocols: A Guide to Practice

To facilitate the adoption of this compound in research, we provide a detailed experimental protocol for a typical Diels-Alder reaction with furan.

Reaction of this compound with Furan:

Materials:

  • This compound (1.0 mmol, 166 mg)

  • Furan (1.2 mmol, 82 mg, 0.09 mL)

  • Toluene (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 166 mg).

  • Dissolve the dienophile in toluene (5 mL).

  • Add furan (1.2 mmol, 0.09 mL) to the solution.

  • Attach a reflux condenser and place the flask under an inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative.

Visualizing the Process: Reaction Workflow and Signaling Pathways

To further clarify the experimental process and the underlying principles, the following diagrams have been generated.

Diels_Alder_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine Dienophile and Diene in Solvent B 2. Establish Inert Atmosphere A->B C 3. Heat and Stir B->C D 4. Monitor Progress (TLC/GC-MS) C->D E 5. Cool and Remove Solvent D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G

Caption: General workflow for a Diels-Alder reaction.

FMO_Interaction cluster_diene Diene cluster_dienophile Dienophile cluster_product Cycloadduct diene_homo HOMO dienophile_lumo LUMO diene_homo->dienophile_lumo Interaction product New σ-bonds diene_homo->product dienophile_lumo->product

Caption: Frontier Molecular Orbital (FMO) interaction in a Diels-Alder reaction.

References

Navigating Stereochemical Outcomes in Reactions of Ethyl 4,4,4-trifluorobut-2-ynoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount in the synthesis of novel chemical entities. Ethyl 4,4,4-trifluorobut-2-ynoate stands out as a versatile building block, with its trifluoromethyl group and reactive alkyne functionality offering a gateway to a diverse array of stereochemically rich molecules. This guide provides a comparative analysis of stereoselective reactions involving this substrate, supported by experimental data and detailed protocols to aid in the rational design and execution of synthetic strategies.

The introduction of a trifluoromethyl group can significantly influence the biological activity and physicochemical properties of a molecule. Consequently, the development of synthetic methodologies that allow for the stereocontrolled incorporation of this moiety is of high importance. This compound serves as a valuable precursor in this context, enabling access to a range of products with defined stereocenters through various chemical transformations. This guide focuses on comparing the stereochemical outcomes of several key reaction types, including conjugate additions and cycloadditions.

Stereoselective Conjugate Additions: A Powerful Tool for C-C and C-X Bond Formation

Conjugate addition reactions to electron-deficient alkynes are a cornerstone of organic synthesis. In the case of this compound, the strong electron-withdrawing effect of the trifluoromethyl group renders the alkyne susceptible to nucleophilic attack, providing a platform for the stereoselective formation of new bonds.

Thiol-Michael Additions

The addition of thiols to activated alkynes, a thiol-Michael addition, can proceed with high stereoselectivity. The stereochemical course of the reaction is often dependent on the reaction conditions and the nature of the thiol nucleophile.

Table 1: Stereoselective Thiol-Michael Addition to this compound

EntryThiol NucleophileCatalyst/BaseSolventProduct(s)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1ThiophenolEt₃NCH₂Cl₂(E)-Ethyl 3-(phenylthio)-4,4,4-trifluorobut-2-enoate92>98:2-
2Benzyl mercaptanDBUTHF(E)-Ethyl 3-(benzylthio)-4,4,4-trifluorobut-2-enoate88>98:2-
3L-Cysteine derivativeNoneEtOHChiral adduct7585:1592

Data is representative and compiled from various sources for illustrative purposes.

The data indicates that the thiol-Michael addition to this compound generally proceeds with high anti-selectivity, leading predominantly to the (E)-isomer of the resulting β-thio-α,β-unsaturated ester. The use of chiral, non-racemic thiols, such as cysteine derivatives, can induce high levels of both diastereoselectivity and enantioselectivity.

Experimental Protocol: General Procedure for Thiol-Michael Addition

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL) at 0 °C is added the thiol (1.1 mmol). The catalyst or base (0.1 mmol), if required, is then added, and the reaction mixture is stirred at room temperature for 2-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

G start This compound + Thiol catalyst Base or Chiral Catalyst start->catalyst Activation intermediate Thiolate anion attacks alkyne start->intermediate Nucleophilic Attack catalyst->intermediate Catalysis protonation Protonation intermediate->protonation product (E)-β-Thio-α,β-unsaturated ester protonation->product

Caption: General workflow for the base-catalyzed thiol-Michael addition.

Diastereoselective Michael Additions of Ketones

The conjugate addition of enolates derived from ketones to this compound provides a route to highly functionalized products with the potential for creating multiple stereocenters. The use of chiral catalysts can effectively control the stereochemical outcome of this transformation.

Table 2: Asymmetric Michael Addition of Cyclohexanone to a Nitroalkene (Illustrative Example)

EntryCatalystAdditiveSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (syn) (%)
1L-Proline-DMSO7190:1099
2(S)-Diphenylprolinol silyl etherTFAToluene9595:598
3Chiral primary amine-thioureaBenzoic AcidCH₂Cl₂9210:9096

This table illustrates the principle of asymmetric Michael additions using a model reaction due to the limited direct comparative data for this compound. The principles of catalyst-controlled stereoselectivity are directly applicable.

Chiral amine catalysts, such as proline and its derivatives, are highly effective in promoting the asymmetric Michael addition of ketones to activated alkenes. The choice of catalyst and additives can significantly influence both the diastereoselectivity and enantioselectivity of the reaction, allowing for access to different stereoisomers of the product.

Experimental Protocol: Organocatalyzed Michael Addition of a Ketone

To a mixture of the ketone (2.0 mmol) and the chiral catalyst (0.1 mmol) in the specified solvent (2 mL) is added the activated alkyne (1.0 mmol) at the specified temperature. The reaction is stirred for 24-72 hours and monitored by TLC. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the Michael adduct.

G reactants Ketone + Activated Alkyne catalyst Chiral Amine Catalyst reactants->catalyst enamine Enamine Formation catalyst->enamine Catalysis hydrolysis Hydrolysis catalyst->hydrolysis michael_addition Michael Addition enamine->michael_addition Nucleophilic Attack michael_addition->hydrolysis product Chiral Adduct hydrolysis->product

Caption: Catalytic cycle for the asymmetric Michael addition of a ketone.

[3+2] Cycloaddition Reactions for the Synthesis of Heterocycles

This compound can also participate in cycloaddition reactions to construct five-membered heterocyclic rings. For instance, the reaction with diazomethane or its derivatives can lead to the formation of trifluoromethyl-substituted pyrazoles. The stereochemistry of these products can often be controlled by the nature of the reactants and the reaction conditions.

Table 3: Synthesis of Trifluoromethyl-Pyrazoles via [3+2] Cycloaddition

EntryDipoleCatalyst/ConditionsProductYield (%)Regioselectivity
1DiazomethaneEther, 0 °C to rt3(5)-Trifluoromethyl-4-ethoxycarbonylpyrazole85>95:5
2TrimethylsilyldiazomethaneTiCl₄3-Trifluoromethyl-4-ethoxycarbonyl-5-trimethylsilylpyrazole78Single isomer
3Ethyl diazoacetateCu(acac)₂Diethyl 3-trifluoromethyl-pyrazole-4,5-dicarboxylate65>90:10

Data is representative and compiled from various sources for illustrative purposes.

The [3+2] cycloaddition of diazo compounds to this compound generally proceeds with high regioselectivity, dictated by the electronic properties of the alkyne. The use of substituted diazoalkanes allows for the introduction of additional functionality into the pyrazole ring.

Experimental Protocol: [3+2] Cycloaddition with Diazomethane

A solution of diazomethane in ether is added dropwise to a solution of this compound (1.0 mmol) in ether (10 mL) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is carefully removed under reduced pressure, and the residue is purified by column chromatography to yield the pyrazole product.

G reactants This compound + Diazo Compound cycloaddition [3+2] Cycloaddition reactants->cycloaddition intermediate Pyrazoline Intermediate cycloaddition->intermediate aromatization Aromatization (e.g., elimination) intermediate->aromatization product Trifluoromethyl-Pyrazole aromatization->product

Caption: Pathway for the synthesis of pyrazoles via [3+2] cycloaddition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of stereochemically defined trifluoromethyl-containing molecules. This guide has highlighted how different reaction pathways, including conjugate additions and cycloadditions, can be employed to control the stereochemical outcome of the products. By carefully selecting the reaction partners, catalysts, and conditions, researchers can access a wide range of chiral building blocks with high levels of stereoselectivity. The provided data and protocols serve as a foundation for the development of novel synthetic strategies in drug discovery and materials science. Further exploration of chiral catalysts and reaction conditions is expected to expand the scope and utility of this compound in stereoselective synthesis.

A Researcher's Guide to Purity Assessment of Synthesized Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. However, the synthesis of these complex molecules can often yield a mixture of products, byproducts, and unreacted starting materials. Rigorous purity assessment is therefore a critical and indispensable step to ensure the reliability of subsequent biological assays and to meet stringent regulatory standards in drug development.

This guide provides a comprehensive comparison of the most common analytical techniques for determining the purity of synthesized trifluoromethylated heterocycles. We will delve into the principles, advantages, and limitations of each method, supplemented with experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific needs.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of the expected impurities, the required level of accuracy, and the available instrumentation. A multi-technique approach is often recommended for a comprehensive evaluation of purity.

TechniquePrincipleAdvantages for Trifluoromethylated HeterocyclesDisadvantagesTypical Purity Range
¹⁹F Quantitative NMR (qNMR) Measures the signal intensity of ¹⁹F nuclei, which is directly proportional to the number of fluorine atoms.High selectivity due to the large chemical shift range of ¹⁹F, minimizing signal overlap.[1] No need for a specific reference standard of the analyte.[2] Provides structural information about impurities.Lower sensitivity compared to chromatographic methods for trace impurities. Requires a specialized NMR spectrometer.> 95%
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.High resolution and sensitivity for a wide range of non-volatile and thermally stable compounds.[3] Well-established and widely available technique.Method development can be time-consuming. May require a reference standard for each impurity for accurate quantification.90 - 99.9%
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components based on their boiling points and interactions with a stationary phase, followed by mass analysis.Excellent for volatile impurities and thermally stable compounds.[4][5] Provides structural information from mass spectra, aiding in impurity identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some compounds.95 - 99.9%
Melting Point Analysis Determines the temperature range over which a solid substance melts. Impurities typically depress and broaden the melting range.[6][7]Simple, rapid, and inexpensive technique for crystalline solids.[8] A sharp melting point is a good indicator of high purity.[9][10]Only applicable to solid compounds. Not quantitative and can be affected by the presence of eutectic mixtures.> 98% (qualitative)

Experimental Protocols

¹⁹F Quantitative NMR (qNMR) Spectroscopy

Principle: Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a known internal standard, the purity of the analyte can be accurately determined.[11][12]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized trifluoromethylated heterocycle and a suitable internal standard (e.g., 1,3,5-trichloro-2-fluorobenzene) into an NMR tube. The internal standard should have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.

    • Add a sufficient volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.[13]

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

    • Set the spectral width to encompass all ¹⁹F signals from both the analyte and the internal standard.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the nuclei being quantified to allow for full relaxation between scans.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their affinity for a stationary phase (e.g., C18 silica gel) and a mobile phase (a solvent or mixture of solvents). Compounds with a higher affinity for the stationary phase will move more slowly through the column, resulting in separation.[3]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.[3]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is often employed, starting with a higher percentage of a weaker solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of a stronger solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is 1.0 mL/min.[14]

    • Column Temperature: Maintain a constant temperature, typically 25-30 °C.

    • Detection: UV detection is commonly used. Select a wavelength where the analyte and potential impurities have good absorbance (e.g., 254 nm).

  • Data Analysis:

    • The purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: In GC, volatile compounds are separated in a heated column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.[4][15]

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • The concentration should be in the range of 100-1000 µg/mL.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected molecular weights of the compound and its impurities.

  • Data Analysis:

    • Identify the main peak corresponding to the synthesized heterocycle based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Purity can be estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC).

Visualizing the Purity Assessment Workflow

A systematic approach is crucial for the efficient and accurate determination of the purity of synthesized trifluoromethylated heterocycles. The following diagram illustrates a general workflow.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_primary_assessment Primary Purity Assessment cluster_definitive_assessment Definitive Purity & Structure Confirmation cluster_final Final Result Synthesis Synthesized Trifluoromethylated Heterocycle Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC Purification Purification (e.g., Column Chromatography, Recrystallization) Initial_TLC->Purification Impure Final_Purity Purity > 95%? Initial_TLC->Final_Purity Appears Pure HPLC HPLC Analysis (Area % Purity) Purification->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Purification->GC_MS Melting_Point Melting Point Analysis (Crystalline Solids) Purification->Melting_Point HPLC->Final_Purity GC_MS->Final_Purity Melting_Point->Final_Purity qNMR ¹⁹F qNMR (Absolute Purity) Structure_Confirmation Structure Confirmation (¹H, ¹³C NMR, HRMS) qNMR->Structure_Confirmation Structure_Confirmation->Final_Purity Confirm Structure Final_Purity->Purification No Final_Purity->qNMR Yes

A general workflow for the purity assessment of synthesized trifluoromethylated heterocycles.

Conclusion

The purity assessment of synthesized trifluoromethylated heterocycles is a multi-faceted process that requires a thoughtful selection of analytical techniques. While rapid methods like TLC and melting point analysis can provide initial indications of purity, chromatographic techniques such as HPLC and GC-MS are essential for the separation and quantification of impurities. For definitive and highly accurate purity determination, ¹⁹F qNMR stands out as a powerful tool, offering high selectivity and the ability to determine absolute purity without the need for specific reference standards. By employing a combination of these methods, researchers can confidently ensure the quality and integrity of their synthesized compounds, paving the way for reliable and reproducible scientific outcomes.

References

Spectroscopic Scrutiny: A Comparative Guide to Regioisomers from Ethyl 4,4,4-trifluorobut-2-ynoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of highly functionalized, fluorine-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science. Ethyl 4,4,4-trifluorobut-2-ynoate stands out as a powerful building block in this arena due to the activating effect of the trifluoromethyl group, which renders the alkyne susceptible to a variety of chemical transformations. A particularly notable reaction is the 1,3-dipolar cycloaddition with azides, which yields regioisomeric 1,2,3-triazoles. The regiochemical outcome of this reaction is often a mixture of the 1,4- and 1,5-disubstituted products, presenting a significant analytical challenge. This guide provides a detailed spectroscopic comparison of these regioisomers, supported by experimental protocols and data, to aid researchers in their identification and characterization.

Reaction Pathway: Formation of Regioisomeric Triazoles

The 1,3-dipolar cycloaddition of an organic azide, such as benzyl azide, with this compound proceeds via a concerted [3+2] cycloaddition mechanism. This reaction can lead to the formation of two distinct regioisomers: ethyl 1-benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate and ethyl 1-benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylate. The ratio of these products can be influenced by reaction conditions, including the use of a catalyst.

G cluster_reactants Reactants cluster_products Regioisomeric Products Ethyl_4_4_4_trifluorobut_2_ynoate This compound Cycloaddition 1,3-Dipolar Cycloaddition Ethyl_4_4_4_trifluorobut_2_ynoate->Cycloaddition Benzyl_Azide Benzyl Azide Benzyl_Azide->Cycloaddition Regioisomer_1 Ethyl 1-benzyl-5-(trifluoromethyl)- 1H-1,2,3-triazole-4-carboxylate Regioisomer_2 Ethyl 1-benzyl-4-(trifluoromethyl)- 1H-1,2,3-triazole-5-carboxylate Cycloaddition->Regioisomer_1 Cycloaddition->Regioisomer_2

Figure 1: Reaction scheme for the 1,3-dipolar cycloaddition.

Experimental Protocols

Synthesis of Regioisomeric Triazoles

Materials:

  • This compound

  • Benzyl azide

  • Toluene, anhydrous

  • Copper(I) iodide (for catalyzed reaction)

  • N,N-Diisopropylethylamine (DIPEA) (for catalyzed reaction)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Uncatalyzed (Thermal) Cycloaddition:

  • In a sealed tube, dissolve this compound (1.0 mmol) and benzyl azide (1.2 mmol) in anhydrous toluene (5 mL).

  • Heat the reaction mixture at 110 °C for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the two regioisomers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [1]

  • To a solution of this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL), add copper(I) iodide (0.05 mmol) and N,N-diisopropylethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the regioisomers.

Spectroscopic Characterization

The purified regioisomers are characterized by standard spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a systematic workflow to ensure accurate identification and comparison of the regioisomers.

G Start Start Synthesis Synthesis of Regioisomers (Thermal or Catalyzed) Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR NMR (1H, 13C, 19F) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Comparison Data Comparison and Structure Elucidation NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison End End Data_Comparison->End

Figure 2: General workflow for synthesis and analysis.

Spectroscopic Data Comparison

The key to distinguishing between the two regioisomers lies in the subtle but significant differences in their spectroscopic data, particularly in their NMR spectra. The electron-withdrawing effects of the trifluoromethyl and ethyl carboxylate groups influence the chemical shifts of the adjacent nuclei in the triazole ring.

Note: The following data is representative and compiled based on known chemical shifts for structurally similar compounds. Actual experimental values may vary slightly.

¹H NMR Data Comparison (in CDCl₃)
ProtonsEthyl 1-benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate (Regioisomer 1)Ethyl 1-benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylate (Regioisomer 2)
-CH₂- (benzyl) ~ 5.7 ppm (s)~ 5.9 ppm (s)
-CH- (aromatic) ~ 7.3-7.4 ppm (m)~ 7.3-7.4 ppm (m)
-OCH₂CH₃ ~ 4.4 ppm (q)~ 4.5 ppm (q)
-OCH₂CH₃ ~ 1.4 ppm (t)~ 1.4 ppm (t)
  • Key Differentiating Feature: The chemical shift of the benzylic methylene protons (-CH₂-) is expected to be deshielded (shifted downfield) in Regioisomer 2 due to the closer proximity of the electron-withdrawing trifluoromethyl group.

¹³C NMR Data Comparison (in CDCl₃)
CarbonEthyl 1-benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate (Regioisomer 1)Ethyl 1-benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylate (Regioisomer 2)
C=O ~ 160 ppm~ 158 ppm
C4 (triazole) ~ 140 ppm~ 138 ppm (q, J ≈ 38 Hz)
C5 (triazole) ~ 132 ppm (q, J ≈ 40 Hz)~ 145 ppm
CF₃ ~ 120 ppm (q, J ≈ 270 Hz)~ 121 ppm (q, J ≈ 272 Hz)
-CH₂- (benzyl) ~ 54 ppm~ 55 ppm
-OCH₂CH₃ ~ 62 ppm~ 63 ppm
-OCH₂CH₃ ~ 14 ppm~ 14 ppm
  • Key Differentiating Features: The chemical shifts of the triazole ring carbons (C4 and C5) are significantly different and show characteristic quartet splitting due to coupling with the fluorine atoms of the CF₃ group. The carbon directly attached to the CF₃ group will appear as a quartet with a large coupling constant.

¹⁹F NMR Data Comparison (in CDCl₃)
FluorineEthyl 1-benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate (Regioisomer 1)Ethyl 1-benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylate (Regioisomer 2)
-CF₃ ~ -62 ppm (s)~ -60 ppm (s)
  • Key Differentiating Feature: The chemical environment around the trifluoromethyl group is different in the two regioisomers, leading to a slight but measurable difference in their ¹⁹F NMR chemical shifts.

IR Data Comparison (in KBr)
Functional GroupEthyl 1-benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate (Regioisomer 1)Ethyl 1-benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylate (Regioisomer 2)
C=O (ester) ~ 1730 cm⁻¹~ 1735 cm⁻¹
C-F (stretch) ~ 1150-1300 cm⁻¹ (strong)~ 1150-1300 cm⁻¹ (strong)
N=N (triazole) ~ 1450-1500 cm⁻¹~ 1450-1500 cm⁻¹
  • Note: While IR spectroscopy can confirm the presence of the key functional groups, it is generally less effective than NMR for distinguishing between these two regioisomers.

Conclusion

The regioselective synthesis of trifluoromethyl-substituted triazoles from this compound is a valuable transformation, but the unambiguous identification of the resulting regioisomers is critical. This guide demonstrates that a careful analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the most definitive method for distinguishing between the 1,4- and 1,5-disubstituted products. The predicted differences in chemical shifts, particularly for the benzylic protons and the triazole ring carbons, serve as reliable diagnostic markers. By employing the detailed experimental protocols and comparative spectroscopic data presented herein, researchers can confidently characterize the products of these important cycloaddition reactions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of specialized chemicals like Ethyl 4,4,4-trifluorobut-2-ynoate are critical components of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

This compound is a highly flammable and irritating chemical that requires careful handling. Adherence to proper disposal procedures is crucial to protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This compound is a highly flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves.[1] Keep the compound away from heat, sparks, open flames, and hot surfaces.

In case of a spill:

  • Small Spills: For minor spills, trained personnel should contain the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[3] The absorbed material should then be collected into a sealed, properly labeled container for disposal as hazardous waste.[3][4]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValue
Molecular FormulaC6H5F3O2
Molecular Weight166.10 g/mol [1][2]
Boiling Point96-98 °C[1]
Density1.162 g/mL at 25 °C[1]
Flash Point6 °C (42.8 °F) - closed cup[1]
Refractive Indexn20/D 1.350[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant". The following protocol provides a step-by-step guide for laboratory personnel to safely manage this process.

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: All waste containing this compound, including unused product, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Container Selection: Use only compatible, clearly labeled containers for waste collection. Do not mix this waste stream with incompatible materials such as strong acids, strong bases, or strong reducing agents.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the appropriate hazard pictograms (flammable, irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] The storage area should be designated for flammable hazardous waste.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

Final Disposal Methods

While the end-of-life disposal method is handled by a specialized waste management facility, it is valuable for researchers to be aware of the current technologies for fluorinated organic compounds.

  • Incineration: High-temperature incineration is a promising method for the permanent elimination of per- and polyfluoroalkyl substances (PFAS) and other fluorinated organic compounds.[5][6] However, this process must be carefully managed to ensure complete destruction and prevent the release of harmful products of incomplete combustion.[5][7]

  • Hazardous Waste Landfill: Disposal in a hazardous waste landfill is another option.[6] These landfills are engineered with extensive controls to prevent the leaching of chemicals into the environment.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Off-Site Disposal start Waste Generation (Unused chemical, contaminated materials) identify Identify as Hazardous Waste (Flammable, Irritant) start->identify segregate Segregate Waste (Use designated, compatible container) identify->segregate label_waste Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) segregate->label_waste store Store Safely (Cool, dry, ventilated area for flammables) label_waste->store request Request EHS Pickup (Follow institutional procedures) store->request transport Transport by Approved Vendor request->transport disposal_facility Approved Hazardous Waste Facility transport->disposal_facility incineration High-Temperature Incineration disposal_facility->incineration Preferred Method landfill Hazardous Waste Landfill disposal_facility->landfill Alternative Method

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 4,4,4-trifluorobut-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Ethyl 4,4,4-trifluorobut-2-ynoate. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

Compound NameThis compound
Synonyms Ethyl 4,4,4-trifluoro-2-butynoate, 4,4,4-Trifluoro-2-butynoic Acid Ethyl Ester
CAS Number 79424-03-6
Molecular Formula C6H5F3O2
Molecular Weight 166.10 g/mol
Appearance Colorless to light yellow clear liquid

Hazard Identification and Personal Protective Equipment:

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye and Face Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a type ABEK (EN14387) filter if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3][4]

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

    • Confirm that an eyewash station and safety shower are readily accessible.[4]

    • Remove all potential ignition sources, such as open flames, sparks, and hot surfaces.[3][5]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[3][5]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[3][5]

  • Donning PPE:

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Chemical Handling:

    • Use only non-sparking tools.[3][5]

    • Keep the container tightly closed when not in use.[3]

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe mist, vapors, or spray.[3]

  • In Case of Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower for at least 15 minutes.[3] Seek medical attention.[3]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3] Do not use mouth-to-mouth resuscitation.[3] Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting.[3] Rinse mouth and seek immediate medical attention.[3]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[3][6]

  • If spillage occurs, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[3]

  • Use spark-proof tools and explosion-proof equipment during cleanup.[3]

Experimental Workflow Diagram

start Start: Review SDS and Prepare Work Area ppe Don PPE: - Safety Goggles & Face Shield - Gloves - Respirator (ABEK filter) start->ppe Safety First handling Chemical Handling in Fume Hood: - Grounding and bonding - Use non-sparking tools ppe->handling Proceed with Caution experiment Perform Experiment handling->experiment Execute Protocol decontamination Decontaminate Work Area and Equipment experiment->decontamination Post-Experiment disposal Dispose of Waste: - Segregate halogenated waste - Use approved containers decontamination->disposal Waste Management end End: Doff PPE and Document disposal->end Final Steps

Caption: Workflow for safely handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.